Z-Lehd-fmk tfa
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C34H44F4N6O12 |
|---|---|
Molecular Weight |
804.7 g/mol |
IUPAC Name |
methyl (4S)-5-[[(2S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C32H43FN6O10.C2HF3O2/c1-19(2)12-24(39-32(46)49-17-20-8-6-5-7-9-20)30(44)36-22(10-11-27(41)47-3)29(43)38-25(13-21-16-34-18-35-21)31(45)37-23(26(40)15-33)14-28(42)48-4;3-2(4,5)1(6)7/h5-9,16,18-19,22-25H,10-15,17H2,1-4H3,(H,34,35)(H,36,44)(H,37,45)(H,38,43)(H,39,46);(H,6,7)/t22-,23-,24-,25-;/m0./s1 |
InChI Key |
XCKBDLPYFKIMOO-NATPOTRJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Core Mechanism of Z-Lehd-fmk tfa: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Lehd-fmk tfa is a potent and highly specific tool in the study of apoptosis, or programmed cell death. As a cell-permeable, irreversible inhibitor of caspase-9, it provides researchers with the ability to dissect the intricate signaling cascades that govern cellular demise. This technical guide delves into the core mechanism of action of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways to facilitate its effective application in a research and drug development setting.
Core Mechanism of Action: Selective and Irreversible Inhibition of Caspase-9
This compound operates as a highly selective, cell-permeable, and irreversible inhibitor of caspase-9.[1][2][3] Its mechanism hinges on its peptide sequence, Leu-Glu-His-Asp (LEHD), which mimics the natural cleavage site recognized by caspase-9.[4] This allows the inhibitor to competitively bind to the active site of the enzyme. The fluoromethyl ketone (fmk) moiety then forms a covalent bond with the cysteine residue in the catalytic site of caspase-9, leading to its irreversible inactivation.[5]
By targeting caspase-9, this compound effectively blocks the intrinsic pathway of apoptosis. This pathway is initiated by intracellular stress signals, leading to the release of cytochrome c from the mitochondria.[6] Cytochrome c then binds to Apoptotic protease-activating factor 1 (Apaf-1), triggering the formation of the apoptosome.[6][7] Pro-caspase-9 is recruited to this complex, where it undergoes dimerization and auto-activation.[7][8] Activated caspase-9 then proceeds to cleave and activate downstream executioner caspases, primarily caspase-3 and caspase-7, which orchestrate the dismantling of the cell.[1][6] this compound intervenes at the critical juncture of caspase-9 activation, thereby preventing the amplification of the apoptotic signal and subsequent cell death.
Data Presentation: Inhibitory Potency and Selectivity
The efficacy and specificity of this compound are demonstrated by its inhibitory constants (IC50 and Ki values) against a panel of caspases. The low nanomolar inhibition of caspase-9 underscores its potency, while significantly higher values for other caspases highlight its selectivity.
| Caspase Target | Inhibition Constant (IC50/Ki) | Reference |
| Caspase-9 | Ki: 60 nM | [7] |
| IC50: 1.5 µM | [9] | |
| Caspase-8 | IC50: 0.70 nM | [9] |
| Caspase-10 | IC50: 3.59 µM | [9] |
| Caspases-3, -6, -7 | Weakly inhibited | [9] |
Note: There appears to be a discrepancy in the reported IC50 values for caspase-8 and -9 in one source, with an unexpectedly high potency for caspase-8. The established primary target of Z-Lehd-fmk is caspase-9.
Signaling Pathway
The following diagram illustrates the intrinsic apoptotic pathway and the precise point of intervention by this compound.
Caption: this compound blocks the intrinsic apoptotic pathway by inhibiting active caspase-9.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
In Vitro Caspase-9 Inhibition Assay
Objective: To determine the inhibitory effect of this compound on caspase-9 activity in cell lysates.
Materials:
-
Cells of interest (e.g., Jurkat cells)
-
Apoptosis-inducing agent (e.g., Fas monoclonal antibody CH-11)[4]
-
Cell Lysis Buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, 10 mM EGTA, with 10 mM digitonin)[10]
-
Protein concentration assay kit (e.g., BCA or Bradford)
-
2x Reaction Buffer (e.g., containing buffered saline, glycerol, and DTT)[11]
-
Caspase-9 substrate: Ac-LEHD-pNA (colorimetric) or Ac-LEHD-AFC (fluorometric)[4][10]
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Microplate reader (for colorimetric or fluorometric detection)
Procedure:
-
Induction of Apoptosis: Treat cells with the chosen apoptosis-inducing agent (e.g., 100 ng/mL Fas monoclonal antibody CH-11 for 4 hours).[4] Include an untreated control group.
-
Cell Lysis: Harvest and wash the cells. Resuspend the cell pellet in chilled Cell Lysis Buffer and incubate on ice for 10-20 minutes.[10][11]
-
Lysate Preparation: Centrifuge the lysate to pellet cellular debris. Collect the supernatant containing the cytosolic extract.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Setup: In a 96-well plate, add 50 µL of cell lysate (diluted to 1-4 mg/mL protein) to each well.[11]
-
Inhibitor Addition: Add varying concentrations of this compound to the wells and incubate for 30 minutes at 37°C.[12]
-
Substrate Addition: Add the caspase-9 substrate (e.g., Ac-LEHD-pNA to a final concentration of 200-500 µM).[4][11]
-
Detection: Immediately measure the absorbance (400-405 nm for pNA) or fluorescence (Ex/Em = 400/505 nm for AFC) at time zero and then kinetically every 10-15 minutes for 1-2 hours at 37°C.[10][11]
-
Data Analysis: Calculate the rate of substrate cleavage and determine the IC50 value of this compound.
Western Blot Analysis of Caspase Cleavage
Objective: To visually assess the inhibition of caspase-3 cleavage by this compound in whole cells.
Materials:
-
Cells of interest (e.g., HCT116 cells)[13]
-
Apoptosis-inducing agent (e.g., TRAIL)[13]
-
This compound (working concentration typically 20 µM)[13]
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-cleaved caspase-3, rabbit anti-caspase-3, and a loading control like mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Pre-treat cells with 20 µM this compound for 2 hours before inducing apoptosis with an agent like 50 ng/mL TRAIL for 4-16 hours.[13]
-
Protein Extraction: Harvest and lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3 and total caspase-3 overnight at 4°C. Also, probe for a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. A reduction in the cleaved caspase-3 band in the this compound treated sample indicates successful inhibition.
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the effect of this compound on apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. mblbio.com [mblbio.com]
- 5. deae-dextran.com [deae-dextran.com]
- 6. What are caspase 9 activators and how do they work? [synapse.patsnap.com]
- 7. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. protocols.io [protocols.io]
- 13. selleckchem.com [selleckchem.com]
Z-LEHD-FMK: A Technical Guide to a Specific Caspase-9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Z-LEHD-FMK, a highly selective and irreversible inhibitor of caspase-9. It is designed to serve as a comprehensive resource, detailing its mechanism of action, experimental applications, and best practices for its use in research and development.
Introduction: The Role of Caspase-9 and Its Inhibition
Apoptosis, or programmed cell death, is a critical physiological process. The intrinsic, or mitochondrial, pathway of apoptosis is a major route to cell death, initiated by various stimuli such as cellular stress and DNA damage.[1] Central to this pathway is caspase-9, an initiator caspase that, once activated, triggers a cascade of executioner caspases, leading to the systematic dismantling of the cell.[1][2]
Z-LEHD-FMK (Benzyloxycarbonyl-Leu-Glu-His-Asp-Fluoromethyl Ketone) is a synthetic tetrapeptide that acts as a potent, cell-permeable, and irreversible inhibitor of caspase-9.[3][4] Its specificity is derived from the peptide sequence Leu-Glu-His-Asp (LEHD), which mimics the physiological cleavage motif recognized by caspase-9.[3] This allows Z-LEHD-FMK to serve as an invaluable tool for dissecting the intricate signaling cascades of apoptosis, studying diseases where apoptosis is dysregulated, and exploring potential therapeutic interventions.[3][5]
Molecular Mechanism of Action
Z-LEHD-FMK's inhibitory action is a result of its specific chemical structure. It consists of two key components:
-
LEHD Tetrapeptide Sequence : This sequence (Leu-Glu-His-Asp) confers selectivity by mimicking the natural substrate recognition site of caspase-9.[3]
-
Fluoromethyl Ketone (FMK) Moiety : This reactive group is the key to its irreversible inhibition. The FMK moiety forms a stable, covalent thioether bond with the cysteine residue within the catalytic active site of caspase-9.[3][6]
This covalent modification permanently inactivates the enzyme, distinguishing Z-LEHD-FMK from reversible inhibitors and ensuring a robust and lasting blockade of caspase-9 activity in experimental settings.[3]
The Intrinsic Apoptosis Pathway and Z-LEHD-FMK's Point of Intervention
The intrinsic apoptosis pathway is initiated by intracellular stress signals, which lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol.[7][8]
-
Apoptosome Formation : Released cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1).[8]
-
Procaspase-9 Recruitment : This complex recruits procaspase-9, the inactive zymogen form of the enzyme.[1][9]
-
Caspase-9 Activation : Within this multi-protein complex, known as the apoptosome, procaspase-9 molecules are brought into close proximity, leading to their dimerization and auto-activation.[7][9]
-
Executioner Caspase Activation : Activated caspase-9 then proceeds to cleave and activate downstream executioner caspases, primarily procaspase-3 and -7.[3][9]
-
Apoptosis Execution : These executioner caspases carry out the final stages of apoptosis by cleaving a multitude of cellular substrates.[2]
Z-LEHD-FMK intervenes at a critical juncture by irreversibly binding to and inactivating caspase-9 immediately after its activation, thereby preventing the cleavage and activation of executioner caspases and halting the entire downstream apoptotic cascade.[3]
Quantitative Data: Inhibitory Profile of Z-LEHD-FMK
The selectivity of a chemical inhibitor is paramount for its utility in research. While Z-LEHD-FMK is highly selective for caspase-9, it can inhibit other caspases, particularly at higher concentrations. The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency.
| Caspase Target | Reported IC50 (µM) for Z-LEHD-FMK | Reference |
| Caspase-8 | 0.0007 (0.7 nM) | [10] |
| Caspase-9 | 1.5 | [10] |
| Caspase-10 | 3.59 | [10] |
Note: IC50 values can vary between studies and assay conditions. The data from one study[10] surprisingly indicates high potency against Caspase-8, which contradicts its common designation as a specific Caspase-9 inhibitor. This highlights the importance of using inhibitors at the lowest effective concentration and considering potential off-target effects. Some studies suggest that many FMK-based inhibitors may lack absolute specificity in certain contexts.[11]
Experimental Protocols and Workflows
Z-LEHD-FMK is widely used in both in vitro and in vivo studies. Below are generalized protocols for its application in common experimental setups.
This protocol outlines a method to quantify caspase-9 activity in cell lysates using Z-LEHD-FMK as a specific inhibitor.
Materials:
-
Cell culture with induced and uninduced (control) populations
-
Z-LEHD-FMK stock solution (e.g., 10 mM in DMSO)
-
Chilled Cell Lysis Buffer
-
Reaction Buffer (containing DTT)
-
Caspase-9 Substrate: LEHD-pNA (p-nitroanilide)
-
Microplate reader
Protocol Steps:
-
Cell Preparation : Induce apoptosis in the experimental cell population. Harvest both induced and control cells (typically 3-5 x 10^6 cells per sample).[12]
-
Cell Lysis : Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.[12]
-
Lysate Collection : Centrifuge at 10,000 x g for 1 minute. Transfer the supernatant (cytosolic extract) to a new, chilled tube.[12]
-
Protein Quantification : Determine the protein concentration of each lysate to ensure equal loading.
-
Reaction Setup : In a 96-well plate, add 50 µL of cell lysate per well. For inhibitor control wells, pre-incubate the lysate with Z-LEHD-FMK (final concentration typically 10-20 µM) for 10-15 minutes at 37°C.
-
Initiate Reaction : Add 50 µL of 2X Reaction Buffer to each well.[12]
-
Add Substrate : Add 5 µL of 4 mM LEHD-pNA substrate (final concentration 200 µM) to all wells.[12]
-
Incubation : Incubate the plate at 37°C for 1-2 hours, protected from light.[12]
-
Data Acquisition : Measure absorbance at 400-405 nm using a microplate reader.[12] The fold-increase in caspase-9 activity is determined by comparing the absorbance of the induced sample to the uninduced control.
This protocol describes how to use Z-LEHD-FMK to determine if an apoptotic pathway is caspase-9 dependent in intact cells.
Materials:
-
Adherent or suspension cells (e.g., HCT116, Jurkat)
-
Apoptotic stimulus (e.g., TRAIL, Staurosporine)
-
Z-LEHD-FMK stock solution (10 mM in DMSO)
-
FITC-Annexin V Apoptosis Detection Kit
-
Flow cytometer
Protocol Steps:
-
Cell Seeding : Seed cells at an appropriate density and allow them to adhere (if applicable) overnight.
-
Inhibitor Pre-treatment : Pre-treat the designated inhibitor group of cells with Z-LEHD-FMK (e.g., 20 µM final concentration) for 30 minutes to 2 hours at 37°C.[5][13][14] Include a vehicle-only (DMSO) control.
-
Induce Apoptosis : Add the apoptotic stimulus (e.g., TRAIL at 50 ng/ml) to the appropriate wells (including those pre-treated with inhibitor and vehicle).[14] Maintain an untreated negative control group.
-
Incubation : Incubate for the desired period to allow apoptosis to occur (e.g., 4-16 hours).[14]
-
Cell Harvesting : Harvest cells. For adherent cells, use a gentle enzyme-free dissociation buffer. For suspension cells, pellet directly.
-
Staining : Wash cells with PBS and then resuspend in 1X Annexin V Binding Buffer. Add FITC-Annexin V and a viability dye like Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation : Incubate in the dark at room temperature for 15 minutes.
-
Data Acquisition : Analyze the cells promptly using a flow cytometer. FITC signal (Annexin V) indicates phosphatidylserine (B164497) exposure on the outer membrane (an early apoptotic event), while PI stains late apoptotic/necrotic cells.
-
Analysis : Compare the percentage of apoptotic cells (Annexin V positive) between the group treated with the stimulus alone and the group pre-treated with Z-LEHD-FMK. A significant reduction in apoptosis in the inhibitor-treated group indicates a caspase-9-dependent pathway.
Technical Guidance and Best Practices
To ensure reliable and reproducible results, the following guidelines for handling Z-LEHD-FMK should be followed.
-
Solubility : Z-LEHD-FMK is highly soluble in DMSO (>10 mM) and ethanol (B145695) but is insoluble in water.[3][13] Prepare concentrated stock solutions in high-purity DMSO.[3]
-
Stock Solution Storage : Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][5] Under these conditions, the stock solution is stable for at least 6 months.[5]
-
Working Concentrations : For in vitro cell culture experiments, a working concentration of 20 µM is commonly used.[4][5][13] For in vivo applications in rats, a dosage of 0.8 μmol/kg has been reported.[5]
-
Controls : Always include necessary controls in your experiments. This includes a vehicle control (e.g., DMSO at the same final concentration as the inhibitor-treated sample), a negative control (untreated cells), and a positive control (cells with apoptotic stimulus but no inhibitor).[3] A negative control inhibitor, such as Z-FA-FMK, which inhibits cathepsins but not caspases, can also be useful.[15]
Summary of Research Applications
The specificity of Z-LEHD-FMK makes it a versatile tool across various research fields:
-
Neuroprotection : It has been shown to confer significant neuroprotective effects in animal models of spinal cord injury and cerebral ischemia by suppressing apoptosis and preserving neuronal integrity.[3][5]
-
Cancer Biology : Z-LEHD-FMK is used to determine the reliance of cancer cells on the intrinsic apoptotic pathway in response to chemotherapeutic agents.[3] For example, it can protect certain cancer cell lines from TRAIL-induced apoptosis, helping to elucidate mechanisms of sensitivity and resistance.[16][17]
-
Developmental Biology : The inhibitor has been used to improve the yield of in vitro-produced buffalo embryos by reducing apoptosis during culture.[4]
-
Myocardial Injury : Studies have demonstrated that Z-LEHD-FMK can limit myocardial infarct size by protecting against lethal reperfusion injury.[5][18]
Conclusion
Z-LEHD-FMK is a cornerstone chemical probe for the study of apoptosis. Its character as a selective, cell-permeable, and irreversible inhibitor of caspase-9 allows researchers to precisely block the intrinsic apoptotic pathway. By understanding its mechanism, adhering to proper experimental protocols, and interpreting data within the context of its known specificity profile, scientists can effectively leverage Z-LEHD-FMK to unravel the complex roles of caspase-9 in health and disease.
References
- 1. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abeomics.com [abeomics.com]
- 3. deae-dextran.com [deae-dextran.com]
- 4. Caspase-9 inhibitor Z-LEHD-FMK enhances the yield of in vitro produced buffalo (Bubalus bubalis) pre-implantation embryos and alters cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease [frontiersin.org]
- 8. Biochemical Pathways of Caspase Activation During Apoptosis | Annual Reviews [annualreviews.org]
- 9. Caspase-9 - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Specific inhibition of caspase-8 and -9 in CHO cells enhances cell viability in batch and fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. z-fa-fmk.com [z-fa-fmk.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Caspase-9 Inhibitor Z-LEHD-FMK FMK008: R&D Systems [rndsystems.com]
- 16. The caspase 9 inhibitor Z-LEHD-FMK protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. apexbt.com [apexbt.com]
- 18. Z-LEHD-FMK TFA | CAS#:524746-03-0 | Chemsrc [chemsrc.com]
The Role of Z-Lehd-fmk tfa in Apoptosis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and development. Dysregulation of apoptosis is implicated in a multitude of human diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. The caspase family of proteases plays a central role in the execution of apoptosis. Among these, caspase-9 is a key initiator caspase in the intrinsic, or mitochondrial, pathway of apoptosis. Z-Lehd-fmk tfa (Benzyloxycarbonyl-Leu-Glu-His-Asp-fluoromethylketone trifluoroacetate (B77799) salt) has emerged as a critical tool for researchers studying the intricacies of this pathway. This technical guide provides an in-depth overview of this compound, detailing its mechanism of action, applications in apoptosis research, and comprehensive experimental protocols.
Introduction to this compound
This compound is a cell-permeable, irreversible, and highly selective inhibitor of caspase-9.[1][2] Its specificity arises from the tetrapeptide sequence Leu-Glu-His-Asp (LEHD), which mimics the cleavage site of procaspase-3, a primary substrate of caspase-9.[1] The fluoromethylketone (fmk) moiety covalently modifies the catalytic cysteine residue in the active site of caspase-9, leading to its irreversible inactivation. This specificity allows for the precise dissection of the role of caspase-9 in the intrinsic apoptotic pathway, distinguishing it from other apoptotic signaling cascades.
Mechanism of Action and Role in the Intrinsic Apoptosis Pathway
The intrinsic pathway of apoptosis is triggered by various intracellular stresses, such as DNA damage, growth factor withdrawal, or oxidative stress. This leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytosol. Cytosolic cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), which, in the presence of dATP/ATP, oligomerizes to form the apoptosome. The apoptosome then recruits and activates procaspase-9.
Activated caspase-9 initiates a downstream caspase cascade by cleaving and activating effector caspases, primarily caspase-3 and caspase-7. These effector caspases are responsible for the cleavage of a plethora of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), lamins, and cytoskeletal proteins, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.
This compound specifically targets and inhibits the proteolytic activity of activated caspase-9, thereby preventing the activation of downstream effector caspases and blocking the execution of apoptosis.
References
Z-LEHD-FMK (TFA): A Technical Guide to Studying the Intrinsic Apoptosis Pathway
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Z-LEHD-FMK, a selective and irreversible inhibitor of caspase-9, and its application in the study of the intrinsic apoptosis pathway. This document details the molecular mechanisms of intrinsic apoptosis, experimental protocols for utilizing Z-LEHD-FMK, and quantitative data from relevant studies.
Introduction to the Intrinsic Apoptosis Pathway
The intrinsic, or mitochondrial, pathway of apoptosis is a fundamental process of programmed cell death essential for tissue homeostasis and development.[1][2] It is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which control the permeabilization of the outer mitochondrial membrane.[1][3] This family includes pro-apoptotic members (e.g., Bax, Bak), anti-apoptotic members (e.g., Bcl-2, Bcl-xL), and BH3-only proteins that act as sensors for cellular stress (e.g., Bid, Bad, Puma).[1][2]
Upon receiving apoptotic stimuli, such as DNA damage or growth factor withdrawal, BH3-only proteins are activated. They either directly activate the pro-apoptotic effector proteins Bax and Bak or inhibit the anti-apoptotic Bcl-2 proteins.[1] Activated Bax and Bak oligomerize in the outer mitochondrial membrane, forming pores that lead to mitochondrial outer membrane permeabilization (MOMP).[1][3]
MOMP results in the release of several pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, most notably cytochrome c.[4][5] In the cytosol, cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1).[6][7] This binding, in the presence of dATP or ATP, triggers a conformational change in Apaf-1, leading to its oligomerization into a heptameric wheel-like structure known as the apoptosome.[6][7][8]
The apoptosome then recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway.[8][9] Activated caspase-9, in turn, cleaves and activates downstream effector caspases, such as caspase-3 and caspase-7.[9] These effector caspases are responsible for the proteolytic cleavage of a multitude of cellular substrates, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.[10]
Z-LEHD-FMK: A Specific Inhibitor of Caspase-9
Z-LEHD-FMK (carbobenzoxy-Leu-Glu-His-Asp-fluoromethylketone) is a cell-permeable and irreversible inhibitor of caspase-9.[11][12] The tetrapeptide sequence LEHD is the preferred recognition and cleavage site for caspase-9.[10] The fluoromethylketone (FMK) group forms a covalent bond with the catalytic cysteine residue in the active site of caspase-9, leading to its irreversible inactivation.[13]
The trifluoroacetic acid (TFA) salt of Z-LEHD-FMK is a common formulation used in research.[11][14] Z-LEHD-FMK's specificity for caspase-9 makes it an invaluable tool for dissecting the intrinsic apoptosis pathway. By inhibiting caspase-9, researchers can investigate the upstream events leading to its activation, such as apoptosome formation, and the downstream consequences of its inhibition.[11][15]
Data Presentation: In Vitro Efficacy of Z-LEHD-FMK
The following table summarizes quantitative data from various studies on the use of Z-LEHD-FMK to inhibit apoptosis in different cell lines.
| Cell Line | Apoptosis Inducer | Z-LEHD-FMK Concentration | Incubation Time | Outcome | Reference |
| HCT116 (human colon cancer) | TRAIL (50 ng/ml) | 20 µM | 2 hours (pretreatment) | Complete protection from TRAIL-induced toxicity. | [12][15] |
| 293 (human embryonic kidney) | TRAIL | 20 µM | 30 minutes (pretreatment) | Complete protection from TRAIL-induced toxicity. | [11][16] |
| Normal Human Hepatocytes | TRAIL (50 ng/ml) | 20 µM | 6 hours | Significant protection from TRAIL-induced apoptosis. | [12][17] |
| Jurkat (human T lymphocyte) | Anti-Fas antibody (CH-11, 100 ng/mL) | 0.0049 µM - 20 µM | 4 hours | Dose-dependent inhibition of caspase-9 activity. | [10] |
| Buffalo Granulosa Cells | - | 20 µM | During in vitro culture | Increased cleavage and blastocyst rate in in vitro produced embryos. | [18] |
| Notochordal Cells | Serum deprivation | Not specified | Not specified | Significantly reduced apoptosis. | [19] |
Experimental Protocols
Preparation of Z-LEHD-FMK Stock Solution
-
Reconstitution: Z-LEHD-FMK TFA is typically supplied as a lyophilized powder. To prepare a stock solution, dissolve the compound in sterile, anhydrous dimethyl sulfoxide (B87167) (DMSO).[16][20] A common stock concentration is 10-100 mM.[10][20]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[21]
Induction of Intrinsic Apoptosis and Inhibition with Z-LEHD-FMK
This protocol provides a general framework for studying the effect of Z-LEHD-FMK on apoptosis induced by a chemical agent (e.g., staurosporine, etoposide).
-
Cell Seeding: Plate cells at an appropriate density in a suitable culture vessel and allow them to adhere overnight.
-
Pre-treatment with Z-LEHD-FMK: The day after seeding, remove the culture medium and replace it with fresh medium containing the desired concentration of Z-LEHD-FMK (typically 10-50 µM). A vehicle control (DMSO) should be run in parallel. Incubate for 30 minutes to 2 hours to allow for cell permeability and inhibitor binding.[12]
-
Apoptosis Induction: Add the apoptosis-inducing agent to the culture medium at a predetermined concentration.
-
Incubation: Incubate the cells for a time period sufficient to induce apoptosis (e.g., 3-24 hours), depending on the cell type and inducer.
-
Harvesting and Analysis: Harvest the cells for downstream analysis of apoptosis.
Analysis of Apoptosis
Several methods can be used to quantify the extent of apoptosis and the effect of Z-LEHD-FMK inhibition.
This is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[22]
-
Cell Preparation: Harvest both adherent and floating cells. Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[22] Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; and late apoptotic/necrotic cells are both Annexin V and PI positive.[22]
Fluorometric assays can be used to measure the activity of specific caspases.
-
Cell Lysis: Prepare cell lysates from treated and control cells using a lysis buffer provided with a caspase assay kit.[23]
-
Assay Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing a fluorogenic caspase-9 substrate (e.g., Ac-LEHD-AFC).[23][24]
-
Measurement: Incubate the plate at 37°C and measure the fluorescence at appropriate excitation and emission wavelengths using a microplate reader. The increase in fluorescence corresponds to the cleavage of the substrate by active caspase-9.[23]
Western blotting can be used to detect the cleavage of caspases and their substrates.
-
Protein Extraction: Prepare total protein lysates from treated and control cells.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for pro-caspase-9, cleaved caspase-9, pro-caspase-3, cleaved caspase-3, and PARP (a substrate of caspase-3).
-
Detection: Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands. A decrease in the pro-caspase bands and an increase in the cleaved caspase bands indicate caspase activation.
Mandatory Visualizations
Signaling Pathway of Intrinsic Apoptosis
References
- 1. Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. embopress.org [embopress.org]
- 6. pnas.org [pnas.org]
- 7. Atomic structure of the apoptosome: mechanism of cytochrome c- and dATP-mediated activation of Apaf-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Apaf-1 apoptosome: a large caspase-activating complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caspase-9 - Wikipedia [en.wikipedia.org]
- 10. mblbio.com [mblbio.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. bio-techne.com [bio-techne.com]
- 14. This compound | CAS#:524746-03-0 | Chemsrc [chemsrc.com]
- 15. The caspase 9 inhibitor Z-LEHD-FMK protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. apexbt.com [apexbt.com]
- 17. researchgate.net [researchgate.net]
- 18. Caspase-9 inhibitor Z-LEHD-FMK enhances the yield of in vitro produced buffalo (Bubalus bubalis) pre-implantation embryos and alters cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of nerve growth factor and its transforming tyrosine kinase protein and low-affinity nerve growth factor receptors on apoptosis of notochordal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. selleckchem.com [selleckchem.com]
- 21. docs.aatbio.com [docs.aatbio.com]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. protocols.io [protocols.io]
- 24. scbt.com [scbt.com]
Z-Lehd-fmk tfa: A Technical Guide to its Chemical Properties, Structure, and Applications in Apoptosis Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-Lehd-fmk tfa is a potent, cell-permeable, and irreversible inhibitor of caspase-9, a critical initiator caspase in the intrinsic pathway of apoptosis. This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound. Detailed experimental protocols for its use in cell viability, caspase activity, and Western blot assays are presented, along with a summary of its applications in apoptosis research and neuroprotection. This document is intended to serve as a valuable resource for researchers and professionals in the fields of cell biology, cancer research, and drug development.
Chemical Properties and Structure
This compound, also known as Z-Leu-Glu(OMe)-His-Asp(OMe)-FMK trifluoroacetate (B77799) salt, is a synthetic peptide derivative that acts as a highly selective inhibitor of caspase-9.[1][2] Its chemical structure and properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | (S)-Methyl 5-(((S)-1-(((S)-3-(1H-imidazol-5-yl)-1-(((S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)amino)-1-oxopropan-2-yl)amino)-4-(benzyloxycarbonylamino)-1-oxobutan-2-yl)amino)-5-oxopentanoate trifluoroacetate | |
| Molecular Formula | C34H44F4N6O12 | [3] |
| Molecular Weight | 804.74 g/mol | [3] |
| CAS Number | 524746-03-0 | [3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO (>10 mg/mL) and water (44 mg/mL) | [4] |
| Purity | Typically >98% |
Mechanism of Action
This compound functions as an irreversible inhibitor of caspase-9.[5][6] The fluoromethylketone (FMK) group forms a covalent bond with the cysteine residue in the active site of caspase-9, leading to its inactivation. Caspase-9 is an initiator caspase that plays a pivotal role in the mitochondrial or intrinsic pathway of apoptosis. Upon receiving an apoptotic stimulus, cytochrome c is released from the mitochondria and binds to Apaf-1, leading to the recruitment and activation of pro-caspase-9. Activated caspase-9 then cleaves and activates downstream effector caspases, such as caspase-3 and caspase-7, which in turn execute the final stages of apoptosis by cleaving a variety of cellular substrates.[6] By specifically inhibiting caspase-9, this compound effectively blocks this signaling cascade, thereby preventing apoptosis.[5][6]
Applications in Research
This compound is a widely used tool in apoptosis research to:
-
Investigate the role of caspase-9 in various apoptotic pathways: Its high selectivity allows for the specific interrogation of the involvement of caspase-9 in different cell death models.[5]
-
Protect cells from apoptosis: It can be used to prevent cell death in experimental settings to study other cellular processes or to enhance cell survival.[7]
-
Study the effects of apoptosis inhibition in disease models: this compound has been utilized in models of neurodegenerative diseases and ischemic injury to explore the therapeutic potential of caspase-9 inhibition.[3]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a common method to assess the effect of this compound on cell viability in response to an apoptotic stimulus.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Apoptotic stimulus (e.g., TRAIL, staurosporine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Pre-treatment with this compound: Treat the cells with various concentrations of this compound (e.g., 10-50 µM) for a predetermined time (e.g., 1-2 hours) before inducing apoptosis. Include a vehicle control (e.g., DMSO).
-
Induction of Apoptosis: Add the apoptotic stimulus to the wells (except for the negative control wells) and incubate for the desired period.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Figure 1. Experimental workflow for a cell viability (MTT) assay.
Caspase-9 Activity Assay (Fluorometric)
This assay directly measures the enzymatic activity of caspase-9 in cell lysates.
Materials:
-
Cells of interest
-
Lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
Caspase-9 substrate (e.g., Ac-LEHD-AFC)
-
This compound (as a positive control for inhibition)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 400 nm, Emission: 505 nm)
Procedure:
-
Cell Lysis: Induce apoptosis in your cells and prepare cell lysates using the lysis buffer. Determine the protein concentration of each lysate.
-
Assay Setup: In a 96-well black plate, add 50 µg of protein lysate to each well. Adjust the volume with lysis buffer. Include a blank (lysis buffer only) and a negative control (lysate from non-apoptotic cells). For a positive control of inhibition, pre-incubate a sample with this compound.
-
Substrate Addition: Add the caspase-9 substrate (Ac-LEHD-AFC) to each well to a final concentration of 50 µM.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Data Analysis: Calculate the relative caspase-9 activity by subtracting the blank reading and normalizing to the protein concentration.
Figure 2. Workflow for a fluorometric caspase-9 activity assay.
Western Blotting for Apoptosis Markers
This protocol allows for the detection of the cleavage of caspase-9 and its downstream target, caspase-3, as markers of apoptosis.
Materials:
-
Cells and treatment reagents as in the cell viability assay.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies:
-
HRP-conjugated secondary antibody (anti-rabbit).
-
ECL detection reagent.
-
Chemiluminescence imaging system.
Procedure:
-
Protein Extraction: Prepare total cell lysates using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Analyze the band intensities to determine the levels of cleaved caspase-9 and cleaved caspase-3.
Signaling Pathway
This compound specifically targets caspase-9, a key component of the intrinsic apoptosis pathway often triggered by signals like TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand).[1][11][12] The following diagram illustrates the point of intervention of this compound in this pathway.
Figure 3. The role of this compound in the TRAIL-induced apoptosis pathway.
Quantitative Data
While this compound is widely documented as a potent and selective inhibitor of caspase-9, specific IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values are not consistently reported in peer-reviewed literature. Commercial suppliers often characterize it as a "potent" inhibitor used at concentrations typically in the low micromolar range (e.g., 20 µM) to achieve effective inhibition of caspase-9 in cell-based assays.[3][13] For precise quantitative comparisons, it is recommended that researchers determine the effective inhibitory concentration of this compound for their specific experimental system.
Conclusion
This compound is an indispensable tool for the study of apoptosis. Its specific and irreversible inhibition of caspase-9 allows for the precise dissection of the intrinsic apoptotic pathway. The protocols and information provided in this technical guide offer a solid foundation for researchers to effectively utilize this inhibitor in their studies. As research into programmed cell death continues to be a cornerstone of understanding and treating numerous diseases, the role of specific inhibitors like this compound will remain critical.
References
- 1. TRAIL Activates a Caspase 9/7-Dependent Pathway in Caspase 8/10-Defective SK-N-SH Neuroblastoma Cells with Two Functional End Points: Induction of Apoptosis and PGE2 Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mblbio.com [mblbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. The caspase 9 inhibitor Z-LEHD-FMK protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cleaved Caspase-9 (Asp315) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Cleaved Caspase-9 (Asp330) Antibody (Human Specific) | Cell Signaling Technology [cellsignal.com]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. Apoptosis induction in renal cell carcinoma by TRAIL and γ-radiation is impaired by deficient caspase-9 cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TRAIL-induced apoptosis requires Bax-dependent mitochondrial release of Smac/DIABLO - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caspase-9 inhibitor Z-LEHD-FMK enhances the yield of in vitro produced buffalo (Bubalus bubalis) pre-implantation embryos and alters cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
Z-Lehd-fmk tfa: A Technical Guide to a Selective Caspase-9 Inhibitor in Cell Biology
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the function and application of Z-Lehd-fmk tfa, a highly selective and irreversible inhibitor of caspase-9. Caspase-9 is a critical initiator caspase in the intrinsic pathway of apoptosis, making its inhibition a key strategy in the study of programmed cell death and the development of therapeutics for apoptosis-related diseases. This document details the mechanism of action of this compound, presents its utility in various experimental models, and provides comprehensive protocols for its use in key cell biology assays.
Introduction
This compound is a cell-permeable fluoromethyl ketone (FMK)-derivatized peptide that acts as a potent and irreversible inhibitor of caspase-9.[1][2] The "Lehd" tetrapeptide sequence is specifically recognized by the active site of caspase-9. The fluoromethyl ketone group forms a covalent bond with the catalytic cysteine residue of the enzyme, leading to its irreversible inactivation. This high specificity and irreversible binding make this compound an invaluable tool for dissecting the role of caspase-9 in apoptotic signaling and for exploring its therapeutic potential.
Mechanism of Action: Targeting the Intrinsic Apoptosis Pathway
This compound functions by specifically inhibiting caspase-9, a key initiator caspase in the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is activated by a variety of intracellular stresses, such as DNA damage, growth factor withdrawal, and oxidative stress.
The core mechanism involves the following steps:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): In response to apoptotic stimuli, pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak) induce the permeabilization of the outer mitochondrial membrane.
-
Cytochrome c Release: This leads to the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.
-
Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1 (Apoptotic protease-activating factor 1), triggering a conformational change that allows for the recruitment of pro-caspase-9.
-
Caspase-9 Activation: The assembly of this complex, known as the apoptosome, leads to the dimerization and auto-activation of pro-caspase-9.
-
Executioner Caspase Activation: Activated caspase-9 then cleaves and activates downstream executioner caspases, such as caspase-3 and caspase-7.
-
Apoptosis Execution: These executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and ultimately, cell death.
This compound intervenes at step 5 by irreversibly binding to and inhibiting the active site of caspase-9, thereby preventing the activation of executioner caspases and blocking the apoptotic cascade.
Signaling Pathway Diagram
Caption: Intrinsic apoptosis pathway and the inhibitory action of this compound.
Quantitative Data
While a specific IC50 or Ki value for this compound's inhibition of caspase-9 is not consistently reported across public literature, its effective concentrations in various experimental settings have been well-documented. The following tables summarize the commonly used concentrations in both in vitro and in vivo studies.
In Vitro Efficacy of this compound
| Cell Line | Application | Concentration | Incubation Time | Outcome | Reference |
| HCT116 (Human Colon Carcinoma) | Inhibition of TRAIL-induced apoptosis | 20 µM | 30 min pre-treatment | Protection from apoptosis | [1] |
| SW480 (Human Colon Adenocarcinoma) | Study of TRAIL-induced apoptosis | 20 µM | 2 h pre-treatment | No protection from apoptosis | [3] |
| 293 (Human Embryonic Kidney) | Inhibition of TRAIL-induced apoptosis | 20 µM | 30 min pre-treatment | Protection from apoptosis | [1] |
| Normal Human Hepatocytes | Protection from TRAIL-induced apoptosis | 20 µM | 6 h co-treatment | Protection from apoptosis | [1] |
| Jurkat (Human T-lymphocyte) | Inhibition of Fas-induced caspase-9 activity | 0.005 - 20 µM | N/A | Dose-dependent inhibition | [4] |
| Buffalo Granulosa Cells | In vitro embryo culture | 20 µM | During IVM and IVC | Increased cleavage and blastocyst rate | [5] |
In Vivo Efficacy of this compound
| Animal Model | Application | Dosage | Administration Route | Outcome | Reference |
| Rat | Spinal Cord Injury | 0.8 µmol/kg | Intravenous (i.v.) | Neuroprotection, reduced apoptosis | [1] |
Experimental Protocols
General Handling and Preparation
-
Solubility: this compound is soluble in DMSO. For a 10 mM stock solution, dissolve 8.05 mg in 1 mL of DMSO.
-
Storage: Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.
Inhibition of Apoptosis in Cell Culture
This protocol describes a general workflow for using this compound to inhibit apoptosis in cultured cells, followed by analysis using Annexin V staining and flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Apoptotic stimulus (e.g., TRAIL, staurosporine)
-
This compound (10 mM stock in DMSO)
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Pre-treatment with this compound:
-
Prepare working solutions of this compound in complete culture medium. A common final concentration is 20 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the this compound-treated wells.
-
Remove the old medium from the cells and add the medium containing this compound or vehicle.
-
Incubate for the desired pre-treatment time (e.g., 30 minutes to 2 hours) at 37°C in a CO2 incubator.
-
-
Induction of Apoptosis:
-
Add the apoptotic stimulus directly to the wells containing the pre-treatment medium.
-
Include a negative control (untreated cells) and a positive control (cells treated with the apoptotic stimulus only).
-
Incubate for the time required to induce apoptosis (this will vary depending on the stimulus and cell type).
-
-
Cell Harvesting:
-
For suspension cells, gently collect the cells into centrifuge tubes.
-
For adherent cells, aspirate the medium (which may contain apoptotic bodies) and collect it. Then, wash the cells with PBS and detach them using a gentle cell scraper or trypsin. Combine the detached cells with the collected medium.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
-
Annexin V and Propidium Iodide Staining:
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Live cells will be negative for both Annexin V-FITC and PI.
-
Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.
-
Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.
-
Experimental Workflow Diagram
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. mblbio.com [mblbio.com]
- 5. Caspase-9 inhibitor Z-LEHD-FMK enhances the yield of in vitro produced buffalo (Bubalus bubalis) pre-implantation embryos and alters cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
Z-Lehd-fmk: A Technical Guide to the TFA Salt vs. Other Forms for Apoptosis Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the caspase-9 inhibitor Z-Lehd-fmk, with a particular focus on the commonly used trifluoroacetate (B77799) (TFA) salt form in comparison to other potential forms. This document is intended to equip researchers with the necessary information to make informed decisions regarding the selection and application of Z-Lehd-fmk in apoptosis research and drug development.
Introduction to Z-Lehd-fmk
Z-Lehd-fmk is a potent, cell-permeable, and irreversible inhibitor of caspase-9, a key initiator caspase in the intrinsic pathway of apoptosis. Its specificity for caspase-9 allows for the targeted investigation of the mitochondrial-mediated cell death cascade. The inhibitor is a synthetic peptide derivative with the sequence Z-Leu-Glu-His-Asp-FMK, where "Z" represents a benzyloxycarbonyl group that enhances cell permeability, and "FMK" stands for fluoromethyl ketone, which irreversibly binds to the catalytic site of the caspase.
Due to its role in solid-phase peptide synthesis and purification via reverse-phase high-performance liquid chromatography (HPLC), Z-Lehd-fmk is frequently supplied as a trifluoroacetate (TFA) salt.[1][2] While widely used, the TFA counter-ion can influence the physicochemical properties and biological activity of the peptide, making a thorough understanding of its characteristics essential.
Physicochemical Properties: Z-Lehd-fmk TFA Salt vs. Non-TFA Form
| Property | This compound Salt | Z-Lehd-fmk (Other Form) | Data Source(s) |
| Molecular Formula | C34H44F4N6O12 | C32H43FN6O10 | [3] |
| Molecular Weight | 804.74 g/mol | 690.72 g/mol | [3][4] |
| Purity | >98% (Typically by HPLC) | >98% (Typically by HPLC) | [5] |
| Appearance | White to off-white powder | White to off-white powder | General Observation |
| Solubility | Soluble in DMSO (>10 mM), Ethanol | Soluble in DMSO (>10 mM), Ethanol | [4][6] |
| Storage | Store at -20°C, desiccated | Store at -20°C, desiccated | [4][5] |
Note: "Other Form" typically refers to the free peptide or a different salt form not explicitly defined by all vendors. The difference in molecular weight and formula is consistent with the presence of a TFA molecule (CF3COOH, MW ≈ 114 g/mol ) in the TFA salt form.
The Influence of the TFA Counter-ion
The choice of a counter-ion for a peptide-based inhibitor is a critical consideration that can impact experimental outcomes.
Potential for Biological Interference
Trifluoroacetate itself is not biologically inert and has been reported to influence cellular behavior. At certain concentrations, TFA can inhibit cell proliferation.[2] For sensitive cell-based assays, it is crucial to consider the final concentration of TFA being introduced with the inhibitor. In some instances, the TFA salt of a peptide has been shown to be more toxic than its acetate (B1210297) salt counterpart.[7]
Physicochemical Considerations
The presence of the TFA counter-ion can affect the overall properties of the Z-Lehd-fmk peptide. While specific data for Z-Lehd-fmk is limited, general observations for peptides suggest that the salt form can influence:
-
Hygroscopicity: The tendency to absorb moisture from the air.
-
Lyophilization Cake Quality: Acetate salts of peptides often produce a more desirable, less "fluffy" lyophilized powder compared to TFA salts.[8]
-
Stability: For some peptides, the hydrochloride (HCl) salt form has demonstrated superior stability over TFA and acetate salts.[5]
Researchers experiencing issues with solubility, stability, or unexpected biological effects with the TFA salt of Z-Lehd-fmk may consider exchanging the counter-ion.
Signaling Pathway of Caspase-9 Mediated Apoptosis
Z-Lehd-fmk exerts its effect by inhibiting caspase-9, a critical initiator caspase in the intrinsic apoptotic pathway. This pathway is triggered by intracellular stress signals, leading to the release of cytochrome c from the mitochondria.
Caption: Intrinsic apoptosis pathway showing inhibition of Caspase-9 by Z-Lehd-fmk.
Experimental Protocols
Detailed and reproducible experimental protocols are paramount for obtaining reliable data. Below are methodologies for key experiments involving Z-Lehd-fmk.
Inhibition of TRAIL-Induced Apoptosis in Cell Culture
This protocol describes how to assess the ability of Z-Lehd-fmk to protect cells from apoptosis induced by Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL).
Caption: Experimental workflow for assessing Z-Lehd-fmk's inhibition of TRAIL-induced apoptosis.
Materials:
-
Target cell line (e.g., HCT116 human colon cancer cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
Z-Lehd-fmk (TFA salt or other form), prepared as a stock solution in DMSO
-
Recombinant human TRAIL
-
Vehicle control (DMSO)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide) or cell viability reagent (e.g., MTS)
-
Flow cytometer or microplate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Incubate overnight.
-
Pre-treatment: Prepare working solutions of Z-Lehd-fmk in complete medium. A common final concentration is 20 µM.[9] Add the Z-Lehd-fmk solution or vehicle control to the appropriate wells.
-
Incubation: Incubate the cells with the inhibitor for 30 minutes to 2 hours at 37°C.[9]
-
Apoptosis Induction: Add TRAIL to the wells to a final concentration known to induce apoptosis in the target cell line (e.g., 50 ng/mL).
-
Incubation: Incubate for the desired period (e.g., 4 to 24 hours), depending on the cell line and the endpoint being measured.
-
Assessment of Apoptosis:
-
Annexin V/PI Staining: Harvest cells and stain with Annexin V and Propidium Iodide according to the manufacturer's protocol. Analyze by flow cytometry to quantify apoptotic and necrotic cells.
-
Cell Viability Assay: Add MTS or a similar reagent to the wells and incubate as per the manufacturer's instructions. Measure the absorbance to determine the percentage of viable cells.
-
In Vitro Caspase-9 Activity Assay (Fluorometric)
This protocol outlines a method to measure the direct inhibitory effect of Z-Lehd-fmk on caspase-9 activity in cell lysates.
Materials:
-
Cell lysate from apoptotic and non-apoptotic cells
-
2X Reaction Buffer (e.g., containing HEPES, DTT, and CHAPS)
-
Caspase-9 substrate (e.g., Ac-LEHD-AFC)
-
Z-Lehd-fmk (TFA salt or other form)
-
Fluorometric microplate reader
Procedure:
-
Prepare Cell Lysates: Induce apoptosis in your target cells and prepare a cell lysate. Keep a lysate from non-treated cells as a negative control.
-
Assay Setup: In a 96-well black plate, add cell lysate to each well.
-
Inhibitor Addition: Add various concentrations of Z-Lehd-fmk or vehicle control to the wells.
-
Incubation: Incubate at 37°C for 30 minutes to allow the inhibitor to bind to active caspase-9.
-
Substrate Addition: Add the fluorogenic caspase-9 substrate Ac-LEHD-AFC to all wells.
-
Kinetic Measurement: Immediately begin reading the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC) in a kinetic mode for 1-2 hours at 37°C.
-
Data Analysis: Determine the rate of substrate cleavage (increase in fluorescence over time). Compare the rates in the inhibitor-treated wells to the vehicle control to calculate the IC50 of Z-Lehd-fmk for caspase-9.
Conclusion and Recommendations
Z-Lehd-fmk is an invaluable tool for dissecting the intricacies of caspase-9-mediated apoptosis. The most commonly available form is the TFA salt, a consequence of standard peptide synthesis and purification methods. While this form is effective for many applications, researchers should be cognizant of the potential for the TFA counter-ion to influence experimental results, particularly in sensitive cellular assays.
Recommendations:
-
For routine experiments, the TFA salt of Z-Lehd-fmk is generally acceptable. However, it is crucial to include appropriate vehicle controls (DMSO containing TFA at a similar concentration if possible) to account for any effects of the counter-ion.
-
In cases of unexpected results, assay variability, or high cellular toxicity, consider exchanging the TFA counter-ion for acetate or HCl. Several protocols for this exchange are available in the literature.
-
When reporting results, it is good practice to specify the salt form of the Z-Lehd-fmk used to ensure reproducibility.
-
Always source Z-Lehd-fmk from reputable suppliers who provide detailed quality control data, including purity analysis by HPLC and mass spectrometry.
By understanding the properties of the different forms of Z-Lehd-fmk and employing rigorous experimental design, researchers can effectively utilize this inhibitor to advance our knowledge of apoptosis and its role in health and disease.
References
- 1. lifetein.com [lifetein.com]
- 2. Enhanced native chemical ligation by peptide conjugation in trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. promega.com [promega.com]
- 5. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation Composition and Process Affect Counterion for CSP7 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 9. mpbio.com [mpbio.com]
Z-Lehd-fmk: A Technical Guide to a Selective Caspase-9 Inhibitor for Apoptosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Lehd-fmk is a potent and widely utilized research tool for the investigation of apoptosis, or programmed cell death. As a highly selective, cell-permeable, and irreversible inhibitor of caspase-9, it provides researchers with the ability to dissect the intricacies of the intrinsic apoptotic pathway. This technical guide offers an in-depth overview of Z-Lehd-fmk, including its mechanism of action, quantitative efficacy, detailed experimental protocols, and its role within the broader context of apoptosis signaling.
Mechanism of Action
Z-Lehd-fmk, chemically known as benzyloxycarbonyl-Leu-Glu-His-Asp-fluoromethylketone, is a synthetic tetrapeptide. Its specificity is derived from the "LEHD" amino acid sequence, which is a preferred recognition and cleavage site for caspase-9. Caspase-9 is an initiator caspase that plays a pivotal role in the intrinsic, or mitochondrial, pathway of apoptosis.[1][2]
The inhibitor functions through a two-step process. First, the LEHD peptide sequence directs the molecule to the active site of caspase-9. Subsequently, the fluoromethyl ketone (FMK) group forms an irreversible covalent bond with the cysteine residue in the catalytic site of the enzyme, thereby permanently inactivating it.[3] This irreversible inhibition makes Z-Lehd-fmk a robust tool for sustained blockade of caspase-9 activity in experimental settings.
The Intrinsic Apoptotic Pathway and Z-Lehd-fmk's Point of Intervention
The intrinsic apoptotic pathway is triggered by various intracellular stresses, such as DNA damage or growth factor withdrawal. This leads to the release of cytochrome c from the mitochondria into the cytosol.[4][5] Cytosolic cytochrome c then binds to Apoptotic protease-activating factor 1 (Apaf-1), which, in the presence of ATP, oligomerizes to form a large protein complex known as the apoptosome.[1][4] The apoptosome recruits and activates pro-caspase-9.[1] Activated caspase-9 then proceeds to cleave and activate downstream effector caspases, such as caspase-3 and -7, which in turn execute the dismantling of the cell.[5] Z-Lehd-fmk specifically intervenes at the level of activated caspase-9, preventing the downstream activation of effector caspases and thereby halting the apoptotic cascade.
References
Z-LEHD-FMK TFA: A Technical Guide to its Cell-Permeability and Irreversible Caspase-9 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key characteristics of Z-LEHD-FMK TFA, a widely utilized tool in apoptosis research. We will delve into its cell-permeability, the mechanism of its irreversible inhibition of caspase-9, and provide detailed experimental protocols for its application.
Core Properties of this compound
This compound is a highly selective and potent inhibitor of caspase-9, an initiator caspase that plays a critical role in the intrinsic pathway of apoptosis. Its utility in cellular and in vivo studies is largely attributed to two key features: its ability to penetrate cell membranes and its irreversible mode of action.
Cell-Permeability: The Z-LEHD-FMK peptide is modified with a benzyloxycarbonyl group (represented by "Z") at the N-terminus. This modification increases the hydrophobicity of the peptide, facilitating its passive diffusion across the cell membrane. This allows for the direct application of this compound to cell cultures and its effective use in living organisms to study the effects of caspase-9 inhibition.
Irreversible Inhibition: The "FMK" suffix stands for fluoromethyl ketone. This reactive group is the key to the inhibitor's irreversible mechanism. The fluoromethyl ketone moiety forms a covalent thioether bond with the cysteine residue in the active site of caspase-9, leading to its permanent inactivation.[1][2]
Quantitative Analysis of Inhibitory Activity
The inhibitory potency and selectivity of Z-LEHD-FMK have been quantified against a panel of caspases. The half-maximal inhibitory concentration (IC50) values demonstrate its strong preference for caspase-9.
| Caspase Target | IC50 Value |
| Caspase-8 | 0.70 nM |
| Caspase-9 | 1.5 µM |
| Caspase-10 | 3.59 µM |
| Data sourced from a study assessing various caspase inhibitors. Note that while highly potent against Caspase-8 in this specific assay, it is widely recognized and utilized as a selective Caspase-9 inhibitor in cellular contexts.[3] |
Signaling Pathway and Mechanism of Action
To understand the context in which this compound functions, it is essential to visualize the intrinsic apoptosis pathway and the specific mechanism of caspase-9 inhibition.
Caption: Intrinsic apoptosis pathway and the inhibitory action of this compound.
Caption: Irreversible inhibition of Caspase-9 by Z-LEHD-FMK via covalent bond formation.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol 1: Assessment of Cell Permeability and Efficacy by Western Blot for Cleaved Caspase-9
This protocol describes how to treat cells with this compound and then assess its ability to inhibit apoptosis by measuring the cleavage of caspase-9 via Western blot.
Materials:
-
Cell line of interest (e.g., Jurkat, HeLa)
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved caspase-9 (e.g., Rabbit anti-Cleaved Caspase-9)[6]
-
Primary antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Inhibitor Pre-treatment: Pre-treat the cells with the desired concentration of this compound (typically 10-50 µM) for 1-2 hours in the incubator.[7][8] Include a vehicle control (DMSO) and an untreated control.
-
Apoptosis Induction: Add the apoptosis-inducing agent to the appropriate wells and incubate for the time required to induce apoptosis (typically 3-6 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare samples for SDS-PAGE by mixing a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-9 (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Expected Outcome: In cells treated with the apoptosis inducer alone, a band corresponding to cleaved caspase-9 should be visible. In cells pre-treated with this compound, the intensity of this band should be significantly reduced, demonstrating the inhibitor's cell permeability and efficacy.
Protocol 2: General Method for Assessing Cell Permeability using a Fluorescently Labeled Peptide Inhibitor
While Z-LEHD-FMK is not typically fluorescently labeled, this protocol provides a general framework for assessing the cell permeability of peptide inhibitors, which can be adapted. This often involves synthesizing a version of the peptide with a fluorescent tag (e.g., FITC).
Materials:
-
Fluorescently labeled peptide inhibitor
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate or on coverslips for microscopy.
-
Peptide Incubation: Treat the cells with varying concentrations of the fluorescently labeled peptide for different time points (e.g., 30 min, 1h, 2h) at 37°C.
-
Washing:
-
For suspension cells, centrifuge and wash the cell pellet twice with ice-cold PBS.
-
For adherent cells, wash the monolayer twice with ice-cold PBS.
-
-
Removal of Surface-Bound Peptide (Optional but Recommended): To distinguish between internalized and surface-bound peptide, briefly treat the cells with trypsin to cleave extracellular peptides.
-
Analysis:
-
Flow Cytometry: Resuspend the cells in PBS and analyze the fluorescence intensity of the cell population using a flow cytometer. An increase in mean fluorescence intensity compared to untreated cells indicates uptake.
-
Fluorescence Microscopy: Mount the coverslips and visualize the cells under a fluorescence microscope. The presence of intracellular fluorescence will confirm cell permeability.
-
Expected Outcome: A time- and concentration-dependent increase in intracellular fluorescence will be observed, confirming the cell permeability of the peptide.
Summary
This compound is an indispensable tool for studying the intrinsic apoptotic pathway. Its engineered cell permeability allows for its use in a wide range of biological systems, while its irreversible binding to caspase-9 provides a sustained and specific inhibition. The protocols and data presented in this guide offer a robust framework for researchers to effectively utilize this compound in their investigations into the intricate mechanisms of programmed cell death.
References
- 1. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. Cleaved Caspase-9 (Asp315) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. The caspase 9 inhibitor Z-LEHD-FMK protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Z-LEHD-fmk TFA in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of Z-LEHD-fmk TFA, a potent and irreversible inhibitor of caspase-9, in cell culture experiments. This document is intended for researchers, scientists, and professionals in drug development investigating apoptosis and related signaling pathways.
Introduction
This compound is a cell-permeable fluoromethyl ketone (FMK)-derivatized peptide that acts as a specific and irreversible inhibitor of caspase-9.[1][2][3][4][5][6] Caspase-9 is an initiator caspase that plays a critical role in the intrinsic or mitochondrial pathway of apoptosis.[7][8][9][10] This pathway is activated by various stimuli, including cellular stress and DNA damage, leading to the release of cytochrome c from the mitochondria and the formation of the apoptosome.[9][10][11] The apoptosome then recruits and activates pro-caspase-9, initiating a cascade of downstream effector caspases (e.g., caspase-3 and -7) that execute the final stages of apoptosis.[7][9][10] By specifically targeting caspase-9, this compound allows for the precise investigation of the intrinsic apoptotic pathway's role in various cellular processes and disease models.
Mechanism of Action
This compound is a competitive and irreversible inhibitor of caspase-9.[1] Its peptide sequence, LEHD (Leu-Glu-His-Asp), mimics the cleavage site of pro-caspase-3, a natural substrate of caspase-9. This allows the inhibitor to bind to the active site of caspase-9. The fluoromethyl ketone (FMK) group then forms a covalent bond with the cysteine residue in the active site of the enzyme, leading to its irreversible inactivation.[6] This specific inhibition of caspase-9 blocks the activation of downstream effector caspases and ultimately prevents the execution of apoptosis mediated by the intrinsic pathway.
Applications in Cell Culture
-
Inhibition of intrinsic apoptosis: this compound is widely used to study the involvement of the caspase-9-dependent pathway in apoptosis induced by various stimuli, such as chemotherapeutic agents, growth factor withdrawal, and cellular stress.
-
Neuroprotection studies: The inhibitor has been shown to have neuroprotective effects in models of spinal cord injury and cerebral ischemia by attenuating neuronal apoptosis.[2][3][12]
-
Selective protection of normal cells: In some contexts, this compound can selectively protect normal cells from apoptosis while allowing for the death of cancer cells, suggesting its potential in therapeutic strategies.[13][14]
-
Studying caspase-9-independent cell death: By blocking the intrinsic pathway, researchers can investigate alternative, caspase-9-independent cell death mechanisms.
-
Improving in vitro embryo production: Studies have shown that supplementation with Z-LEHD-fmk can increase the cleavage and blastocyst rate of in vitro produced embryos by reducing apoptosis.[15]
Data Presentation
The following tables summarize quantitative data for the use of this compound in various cell lines.
Table 1: Effective Concentrations and Incubation Times of this compound in Different Cell Lines
| Cell Line | Organism | Cell Type | Effective Concentration | Pre-incubation Time | Inducer of Apoptosis | Observed Effect | Reference(s) |
| HCT116 | Human | Colon Carcinoma | 20 µM | 30 min - 2 h | TRAIL (50 ng/mL) | Protection from TRAIL-induced apoptosis; Protection of procaspase-3 from cleavage. | [1][2][3][12][13] |
| SW480 | Human | Colon Adenocarcinoma | 20 µM | 2 h | TRAIL (50 ng/mL) | No protection from TRAIL-induced apoptosis, despite caspase-9 cleavage. | [1][13] |
| H460 | Human | Non-small Cell Lung Cancer | 20 µM | Not specified | TRAIL | No protection from TRAIL-induced apoptosis. | [2][13] |
| 293 | Human | Embryonic Kidney | 20 µM | 30 min | TRAIL | Protection from TRAIL-induced apoptosis. | [2][3][12] |
| Normal Human Hepatocytes | Human | Hepatocytes | 20 µM | 6 h (co-incubation) | TRAIL (50 ng/mL) | Protection from TRAIL-induced apoptosis. | [2][14] |
| Buffalo Oocytes/Embryos | Bubalus bubalis | Oocytes/Embryos | 10-50 µM (20 µM optimal) | During IVM and IVC | In vitro culture stress | Increased cleavage and blastocyst rate; reduced apoptosis. | [15] |
Experimental Protocols
Protocol 1: General Protocol for Inhibition of Apoptosis in Adherent or Suspension Cells
This protocol provides a general guideline for using this compound to inhibit caspase-9-mediated apoptosis in cultured cells.
Materials:
-
This compound
-
Complete cell culture medium
-
Apoptosis-inducing agent
-
Cell line of interest
-
Phosphate-buffered saline (PBS)
-
Standard cell culture equipment (incubator, centrifuge, etc.)
Stock Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 10 mM in high-purity DMSO.[12][16]
-
To prepare the stock solution, dissolve 1 mg of this compound in the appropriate volume of DMSO (e.g., for a molecular weight of 804.74 g/mol , dissolve 1 mg in 124 µL of DMSO).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to several months.[12][16]
Experimental Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Pre-treatment with this compound:
-
Dilute the 10 mM stock solution of this compound directly into the cell culture medium to achieve the desired final concentration (typically 20 µM).[1][2][3]
-
Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.2%) to avoid solvent-induced cytotoxicity.[16]
-
Incubate the cells with the this compound-containing medium for a pre-determined time (e.g., 30 minutes to 2 hours) at 37°C in a CO2 incubator.[1][2][12] This allows for cellular uptake of the inhibitor.
-
-
Induction of Apoptosis:
-
Following the pre-incubation period, add the apoptosis-inducing agent to the cell culture medium.
-
The concentration of the inducing agent and the incubation time will depend on the specific experimental setup and should be determined empirically.
-
-
Controls:
-
Vehicle Control: Treat cells with the same final concentration of DMSO used for the this compound treatment.
-
Positive Control: Treat cells with the apoptosis-inducing agent alone.
-
Negative Control: Untreated cells.
-
Inhibitor Control: Treat cells with this compound alone to assess any potential cytotoxic effects of the inhibitor itself. A negative control for the FMK moiety, such as Z-FA-fmk, can also be used.[16]
-
-
Assessment of Apoptosis:
-
Following the treatment period, harvest the cells and assess apoptosis using standard methods such as:
-
Western Blotting: Analyze the cleavage of caspase-9, caspase-3, and PARP.
-
Annexin V/Propidium Iodide (PI) Staining: Quantify the percentage of apoptotic and necrotic cells by flow cytometry.
-
TUNEL Assay: Detect DNA fragmentation in apoptotic cells.
-
Cell Viability Assays: (e.g., MTT, MTS) to measure overall cell viability.
-
-
Protocol 2: Western Blot Analysis of Caspase-9 and Caspase-3 Cleavage
This protocol describes how to analyze the inhibitory effect of this compound on the caspase cascade by Western blotting.
Materials:
-
Treated and control cells from Protocol 1
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against:
-
Pro-caspase-9 and cleaved caspase-9
-
Pro-caspase-3 and cleaved caspase-3
-
A loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extracts.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Expected Results: In the presence of an apoptosis inducer, you would expect to see a decrease in the bands corresponding to pro-caspase-9 and pro-caspase-3, and an increase in the bands for their cleaved, active forms. In cells pre-treated with this compound, the cleavage of both caspase-9 and caspase-3 should be significantly reduced or absent, indicating successful inhibition of the intrinsic apoptotic pathway.
Visualizations
Intrinsic Apoptotic Pathway and Inhibition by this compound
Caption: Intrinsic apoptosis pathway initiated by cellular stress, leading to caspase-9 activation and subsequent apoptosis. This compound specifically inhibits active caspase-9.
Experimental Workflow for Using this compound
Caption: A generalized experimental workflow for investigating the effect of this compound on induced apoptosis in cell culture.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Apoptosis | 524746-03-0 | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS#:524746-03-0 | Chemsrc [chemsrc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What are caspase 9 activators and how do they work? [synapse.patsnap.com]
- 10. Caspase-9 - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease [frontiersin.org]
- 12. apexbt.com [apexbt.com]
- 13. The caspase 9 inhibitor Z-LEHD-FMK protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Caspase-9 inhibitor Z-LEHD-FMK enhances the yield of in vitro produced buffalo (Bubalus bubalis) pre-implantation embryos and alters cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. resources.novusbio.com [resources.novusbio.com]
Recommended working concentration of Z-Lehd-fmk tfa
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Z-Lehd-fmk tfa, a potent and selective irreversible inhibitor of caspase-9. This document includes recommended working concentrations, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Introduction
This compound is a cell-permeable fluoromethyl ketone (FMK)-derivatized peptide that acts as an irreversible inhibitor of caspase-9.[1][2][3][4] Caspase-9 is a critical initiator caspase in the intrinsic pathway of apoptosis. By inhibiting caspase-9, this compound can be a valuable tool for studying the mechanisms of apoptosis and for developing therapeutic strategies that involve the modulation of programmed cell death.[2][3][5]
Product Information
| Characteristic | Description |
| Full Name | Z-Leu-Glu(OMe)-His-Asp(OMe)-FMK TFA |
| Synonyms | Caspase-9 Inhibitor, Z-LEHD-FMK |
| Molecular Formula | C34H44F4N6O12 |
| Molecular Weight | 804.74 g/mol |
| CAS Number | 524746-03-0 |
| Mechanism of Action | Irreversible inhibitor of caspase-9. The FMK group forms a covalent bond with the catalytic cysteine residue of the caspase. |
| Appearance | White to off-white powder |
Solubility and Storage
Proper storage and handling of this compound are crucial for maintaining its activity.
| Condition | Recommendation |
| Powder | Store at -20°C for up to 3 years.[1][2] |
| Stock Solution (in DMSO) | Aliquot and store at -80°C for up to 1 year or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[1][4] |
| Solvent | High-purity DMSO is recommended for preparing stock solutions.[1][6] Note that moisture-absorbing DMSO can reduce solubility.[1] |
Preparation of Stock Solution: To prepare a 10 mM stock solution, dissolve 8.05 mg of this compound in 1 mL of high-purity DMSO. Mix thoroughly by vortexing.
Recommended Working Concentrations
The optimal working concentration of this compound can vary depending on the cell type, experimental conditions, and the specific application. The following table summarizes a commonly used concentration from the literature.
| Application | Cell Type | Recommended Concentration | Incubation Time |
| In vitro apoptosis inhibition | HCT116, SW480, 293, H460, Normal human hepatocytes | 20 µM | 30 minutes to 2 hours pretreatment[1][2][3] |
| In vivo neuroprotection | Rat model of spinal cord injury | 0.8 µmol/kg (i.v.) | Daily for 7 days[2][3] |
It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Signaling Pathway
This compound targets caspase-9, a key enzyme in the intrinsic apoptosis pathway. This pathway is initiated by intracellular stress signals, leading to the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, which oligomerizes to form the apoptosome. The apoptosome recruits and activates pro-caspase-9, which in turn activates downstream effector caspases, such as caspase-3, leading to the execution of apoptosis.
Caption: Intrinsic apoptosis pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Inhibition of Apoptosis in Cell Culture
This protocol describes a general procedure for using this compound to inhibit apoptosis induced by an external stimulus (e.g., TRAIL).
Materials:
-
Cells of interest (e.g., HCT116)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Apoptosis-inducing agent (e.g., TRAIL)
-
Phosphate-buffered saline (PBS)
-
Apoptosis detection kit (e.g., Annexin V/PI staining kit)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Pre-treatment with Inhibitor:
-
Prepare the desired concentration of this compound in complete culture medium. For a final concentration of 20 µM, dilute the 10 mM stock solution 1:500.
-
Remove the old medium from the cells and add the medium containing this compound.
-
As a negative control, add medium containing the same concentration of DMSO used for the inhibitor.
-
Incubate the cells for 30 minutes to 2 hours at 37°C in a CO2 incubator.[1][2]
-
-
Induction of Apoptosis:
-
Add the apoptosis-inducing agent (e.g., TRAIL at 50 ng/mL) directly to the wells containing the inhibitor.[1]
-
Incubate for the desired period to induce apoptosis (e.g., 4-16 hours).
-
-
Apoptosis Detection:
-
Harvest the cells by trypsinization (for adherent cells) or by gentle scraping.
-
Wash the cells with cold PBS.
-
Stain the cells with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.
-
Caption: Experimental workflow for apoptosis inhibition assay.
Protocol 2: Western Blot Analysis of Caspase Cleavage
This protocol is for assessing the inhibitory effect of this compound on the cleavage of pro-caspase-3, a downstream target of caspase-9.
Materials:
-
Treated cell lysates from Protocol 1
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treatment (as in Protocol 1), wash cells with cold PBS.
-
Add lysis buffer and incubate on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and prepare them with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.
-
Caption: Workflow for Western Blot analysis of caspase cleavage.
Negative Control
For robust experimental design, it is advisable to use a negative control for FMK-based caspase inhibitors. Z-FA-FMK is a suitable cell-permeable negative control that inhibits cathepsins B and L but not caspases.[6] It should be used at the same concentration as this compound to account for any non-specific effects of the FMK chemical group.[6]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No inhibition of apoptosis | Inhibitor concentration is too low. | Perform a dose-response curve to find the optimal concentration. |
| Insufficient pre-incubation time. | Increase the pre-incubation time with the inhibitor. | |
| Inhibitor has degraded. | Use a fresh aliquot of the inhibitor stock solution. | |
| High background in Western blot | Insufficient blocking. | Increase blocking time or use a different blocking agent. |
| Antibody concentration is too high. | Titrate the primary and secondary antibody concentrations. | |
| Cell toxicity in control group | High concentration of DMSO. | Ensure the final DMSO concentration in the culture medium is low (typically <0.5%). |
Conclusion
This compound is a specific and effective tool for studying the role of caspase-9 in apoptosis. By following the recommended concentrations and protocols outlined in these application notes, researchers can confidently incorporate this inhibitor into their experimental designs to investigate the intricate mechanisms of programmed cell death.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Apoptosis | 524746-03-0 | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The caspase 9 inhibitor Z-LEHD-FMK protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.novusbio.com [resources.novusbio.com]
Preparing a Z-LEHD-FMK TFA Stock Solution with DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of the caspase-9 inhibitor, Z-LEHD-FMK TFA, using Dimethyl Sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the stability, and efficacy of the inhibitor in downstream applications.
Introduction
This compound is a cell-permeable, irreversible inhibitor of caspase-9, a key initiator caspase in the intrinsic pathway of apoptosis.[1][2][3][4][5][6][7] This inhibitor is an invaluable tool for studying the roles of caspase-9 in programmed cell death and for the development of therapeutics targeting apoptotic pathways. Accurate and consistent preparation of stock solutions is the first critical step for obtaining reliable and reproducible experimental results. DMSO is the recommended solvent for this compound due to the compound's high solubility in it.[1][4][7]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound relevant to the preparation of a stock solution.
| Property | Value | Source(s) |
| Molecular Weight | 804.74 g/mol | [1][3][5][6][8] |
| Molecular Formula | C34H44F4N6O12 | [1][3][5][6] |
| CAS Number | 524746-03-0 | [1][3][5][6][7][8] |
| Solubility in DMSO | 100 mg/mL (124.26 mM) | [1][4][7] |
| Appearance | Powder | [2][5][8] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for further dilutions in cell culture media or assay buffers.
Materials:
-
This compound powder
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (amber or covered in foil)
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Pre-weighing Preparation: Before handling the this compound powder, ensure you are wearing appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Work in a well-ventilated area or a chemical fume hood.
-
Weighing the Compound: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh out 8.05 mg of the compound.
-
Calculation:
-
Molecular Weight (MW) = 804.74 g/mol
-
Desired Concentration (C) = 10 mM = 0.01 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (m) = C x V x MW = 0.01 mol/L x 0.001 L x 804.74 g/mol = 0.0080474 g = 8.05 mg
-
-
-
Dissolving the Compound: Add the appropriate volume of fresh, anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. For the example above, add 1 mL of DMSO. It is crucial to use fresh DMSO as it is hygroscopic, and absorbed moisture can reduce the solubility of the compound.[1][7][9]
-
Mixing: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.[4][10][11]
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped microcentrifuge tubes.[1][12]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of Caspase-9 in the intrinsic apoptosis pathway and the experimental workflow for preparing the this compound stock solution.
Caption: Intrinsic apoptosis pathway showing inhibition of Caspase-9 by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Apoptosis | 524746-03-0 | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS#:524746-03-0 | Chemsrc [chemsrc.com]
- 6. abmole.com [abmole.com]
- 7. CliniSciences [clinisciences.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. selleckchem.com [selleckchem.com]
- 10. apexbt.com [apexbt.com]
- 11. glpbio.com [glpbio.com]
- 12. docs.aatbio.com [docs.aatbio.com]
Z-Lehd-fmk TFA: Application Notes and Protocols for Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Z-Lehd-fmk TFA, a selective and irreversible caspase-9 inhibitor, in neuroprotection research. Detailed protocols for both in vivo and in vitro applications are provided to facilitate the investigation of its therapeutic potential in various models of neuronal injury and neurodegenerative disease.
Introduction
This compound (Benzyloxycarbonyl-Leu-Glu-His-Asp-fluoromethyl ketone, trifluoroacetic acid salt) is a potent, cell-permeable inhibitor of caspase-9, a key initiator caspase in the intrinsic pathway of apoptosis.[1][2] By irreversibly binding to the catalytic site of caspase-9, this compound effectively blocks the downstream activation of executioner caspases, such as caspase-3, thereby preventing apoptotic cell death.[3] Its neuroprotective effects have been demonstrated in preclinical models of spinal cord injury and cerebral ischemia/reperfusion, where it preserves neuronal and glial integrity and limits secondary tissue damage.[3][4]
Mechanism of Action
Neurodegenerative insults, such as trauma, ischemia, or excitotoxicity, can trigger the intrinsic apoptotic pathway. This cascade is initiated by mitochondrial stress, leading to the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates pro-caspase-9. Activated caspase-9 subsequently cleaves and activates downstream effector caspases, culminating in neuronal death. This compound intervenes at a critical point in this pathway by selectively and irreversibly inhibiting caspase-9 activity, thereby halting the apoptotic cascade and promoting neuronal survival.
Figure 1: Mechanism of action of this compound in the intrinsic apoptotic pathway.
Data Presentation
In Vivo Neuroprotection in a Rat Model of Spinal Cord Injury
The following table summarizes the quantitative data on the neuroprotective effects of this compound in a rat model of traumatic spinal cord injury.[5]
| Time Point Post-Injury | Treatment Group | Mean Apoptotic Cell Count (± SEM) | p-value vs. Trauma-Only |
| 24 hours | Trauma-Only | 90.25 ± 2.6 | - |
| This compound (0.8 µmol/kg) | 50.5 ± 1.9 | < 0.05 | |
| 7 days | Trauma-Only | 49.0 ± 2.1 | - |
| This compound (0.8 µmol/kg) | 17.7 ± 2.6 | < 0.05 |
Experimental Protocols
In Vivo Neuroprotection Study: Rat Spinal Cord Injury Model
This protocol describes the application of this compound in a rat model of traumatic spinal cord injury to assess its neuroprotective effects.
Figure 2: Experimental workflow for in vivo neuroprotection study.
Materials:
-
This compound
-
Vehicle solution (e.g., DMSO, PEG300, Tween 80, and sterile water)[5]
-
Wistar albino rats (250-350 g)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments for laminectomy
-
Weight-drop device for spinal cord injury induction
-
Apparatus for functional recovery assessment (inclined plane, open field)
-
Perfusion and fixation solutions (e.g., saline, 4% paraformaldehyde)
-
Histology and western blotting reagents
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in a suitable vehicle to a final concentration for intravenous administration (e.g., 0.8 µmol/kg). A sample vehicle formulation can be prepared by mixing DMSO, PEG300, Tween 80, and sterile water.[5] Always prepare fresh on the day of use.
-
-
Animal Surgery and Injury Induction:
-
Anesthetize the rats according to approved institutional animal care protocols.
-
Perform a laminectomy at the desired thoracic level to expose the spinal cord.
-
Induce a moderate spinal cord injury using a weight-drop device.
-
-
Treatment Administration:
-
Immediately following the injury, administer the prepared this compound solution or vehicle control intravenously.
-
Continue daily intravenous administration for the duration of the study (e.g., 7 days).
-
-
Functional Recovery Assessment:
-
At specified time points post-injury (e.g., 3 and 7 days), assess motor function using methods such as the inclined-plane test and a modified Tarlov motor grading scale.[5]
-
-
Tissue Collection and Processing:
-
At the experimental endpoints (e.g., 24 hours and 7 days), euthanize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Carefully dissect the spinal cord and post-fix the tissue for histological analysis or snap-freeze for biochemical analysis.
-
-
Apoptosis and Tissue Damage Assessment:
-
TUNEL Staining: Process spinal cord sections for Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining to quantify apoptotic cells.
-
Microscopy: Perform light and electron microscopy to evaluate tissue morphology, neuronal and glial integrity, and myelination.
-
Western Blotting: Prepare protein lysates from spinal cord tissue to analyze the expression levels of pro- and cleaved caspase-9, cleaved caspase-3, and other apoptosis-related proteins.
-
In Vitro Neuroprotection Assay: Primary Neuronal Culture
This protocol outlines a general procedure for assessing the neuroprotective effects of this compound in primary neuronal cultures subjected to an apoptotic stimulus.
Figure 3: Experimental workflow for in vitro neuroprotection assay.
Materials:
-
Primary neuronal cultures (e.g., cortical, hippocampal)
-
This compound
-
DMSO (for stock solution)
-
Neurobasal medium and supplements (e.g., B27, GlutaMAX)
-
Apoptotic stimulus (e.g., staurosporine, glutamate)
-
Cell viability assay kits (e.g., MTT, LDH)
-
Reagents for immunocytochemistry (e.g., primary and secondary antibodies, DAPI)
-
Reagents for western blotting
Procedure:
-
Cell Culture:
-
Culture primary neurons according to standard protocols. Plate cells at an appropriate density in multi-well plates pre-coated with a suitable substrate (e.g., poly-D-lysine).
-
Allow neurons to mature in culture for 7-10 days in vitro (DIV).
-
-
This compound Preparation and Pre-treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10-20 mM).
-
On the day of the experiment, dilute the stock solution in pre-warmed culture medium to the desired final concentrations (e.g., 10, 20, 50 µM).
-
Remove the old medium from the neuronal cultures and replace it with the medium containing this compound or vehicle control.
-
Pre-incubate the cells for 30-60 minutes at 37°C.
-
-
Induction of Apoptosis:
-
Add the apoptotic stimulus directly to the culture medium at a pre-determined optimal concentration.
-
Incubate the cultures for a time period sufficient to induce significant cell death in the control group (e.g., 12-24 hours).
-
-
Assessment of Neuroprotection:
-
Cell Viability Assays: Quantify cell viability using standard assays such as MTT or LDH release.
-
Immunocytochemistry: Fix the cells and perform immunofluorescence staining for neuronal markers (e.g., NeuN, MAP2) and apoptosis markers (e.g., cleaved caspase-3). Counterstain with DAPI to visualize nuclear morphology.
-
Western Blotting: Lyse the cells and perform western blot analysis to detect the levels of pro-caspase-9, cleaved caspase-9, and downstream targets like cleaved PARP.
-
References
- 1. Frontiers | Caspases in the Developing Central Nervous System: Apoptosis and Beyond [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. PRIMARY NEURON CULTURE PROTOCOL [protocols.io]
- 4. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Application Notes and Protocols: Utilizing Z-LEHD-FMK TFA to Interrogate Cancer Cell Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis. Its dysregulation is a hallmark of cancer, contributing to tumor initiation, progression, and resistance to therapy. A key family of proteases executing apoptosis are the caspases. Z-LEHD-FMK TFA is a potent, cell-permeable, and irreversible inhibitor of caspase-9, the apex initiator caspase of the intrinsic (mitochondrial) apoptotic pathway.[1][2][3][4] These characteristics make this compound an invaluable tool for elucidating the role of the intrinsic pathway in cancer cell death and for assessing the mechanism of action of novel anti-cancer agents.
Mechanism of Action
Z-LEHD-FMK (Benzyloxycarbonyl-Leu-Glu-His-Asp-Fluoromethyl Ketone) specifically targets the active site of caspase-9. The peptide sequence LEHD mimics the natural cleavage site of procaspase-3 by caspase-9.[5] The fluoromethyl ketone (FMK) group forms a covalent bond with the cysteine residue in the active site of caspase-9, leading to its irreversible inhibition.[1] By inhibiting caspase-9, this compound effectively blocks the downstream activation of executioner caspases, such as caspase-3 and -7, thereby halting the apoptotic cascade initiated by intracellular stress signals.[6][7][8]
Applications in Cancer Research
-
Elucidating Apoptotic Pathways: this compound allows researchers to distinguish between the intrinsic (caspase-9 dependent) and extrinsic (caspase-8 dependent) apoptotic pathways. If a therapeutic agent's cytotoxic effect is attenuated by this compound, it indicates the involvement of the mitochondrial pathway.[9]
-
Investigating Chemoresistance: In some cancer cells, resistance to chemotherapy is linked to defects in the intrinsic apoptotic pathway. This compound can be used to probe these resistance mechanisms.
-
Selective Protection of Non-Cancerous Cells: Studies have shown that this compound can protect normal cells, such as hepatocytes, from apoptosis-inducing agents like TRAIL, while certain cancer cell lines remain susceptible.[9][10] This suggests its potential in strategies to widen the therapeutic window of some cancer treatments.[9]
Data Presentation: Efficacy of this compound in Cancer Cell Lines
The following table summarizes the observed effects of this compound in various cancer cell lines upon induction of apoptosis.
| Cell Line | Cancer Type | Apoptosis Inducer | This compound Concentration | Observed Effect | Reference |
| HCT116 | Colon Carcinoma | TRAIL (50 ng/mL) | 20 µM | Protection from apoptosis | [2][6] |
| SW480 | Colon Adenocarcinoma | TRAIL (50 ng/mL) | 20 µM | No protection from apoptosis | [6][11] |
| H460 | Non-small Cell Lung Cancer | TRAIL | 20 µM | No protection from apoptosis | [6] |
| 293 | Embryonic Kidney | TRAIL | 20 µM | Protection from apoptosis | [2][6] |
| HCT116 | Colorectal Cancer | 5-Fluorouracil (50 µM) | 30 µM | Significant inhibition of apoptosis | [12] |
| OEC-M1 | Head and Neck Squamous Cell Carcinoma | Paclitaxel (50 nM) | 100 µM | Partial rescue from apoptosis | [13] |
| Normal Human Hepatocytes | Normal Liver | TRAIL (50 ng/mL) | 20 µM | Protection from apoptosis | [9][10] |
Signaling Pathway Diagrams
Caption: Intrinsic apoptotic pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Inhibition of TRAIL-Induced Apoptosis in Adherent Cancer Cells
This protocol describes a general procedure to assess the ability of this compound to inhibit apoptosis induced by Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL).
Materials:
-
Cancer cell lines (e.g., HCT116, SW480)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (Stock solution: 20 mM in DMSO)
-
Recombinant Human TRAIL/Apo2L
-
Phosphate-Buffered Saline (PBS)
-
Multi-well cell culture plates (e.g., 96-well or 6-well)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide Kit)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Pre-treatment with Inhibitor:
-
Prepare working solutions of this compound in complete culture medium. A final concentration of 20 µM is a good starting point based on published data.[1]
-
Aspirate the old medium from the cells and add the medium containing this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the inhibitor).
-
Incubate the cells for 1-2 hours at 37°C.[1]
-
-
Induction of Apoptosis:
-
Prepare a working solution of TRAIL in complete culture medium. A final concentration of 50 ng/mL is often effective.[1]
-
Add the TRAIL-containing medium to the wells (except for the untreated control wells).
-
Incubate for a predetermined time, typically 4-16 hours, depending on the cell line and the specific apoptotic endpoint being measured.[1]
-
-
Apoptosis Assessment (Annexin V/PI Staining):
-
Harvest the cells by trypsinization. Remember to collect the supernatant as apoptotic cells may detach.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Caption: Experimental workflow for assessing apoptosis inhibition.
Protocol 2: Caspase-9 Activity Assay (Colorimetric)
This protocol provides a method to directly measure the inhibition of caspase-9 activity in cell lysates.
Materials:
-
Cells treated with an apoptosis inducer and/or this compound
-
Chilled Cell Lysis Buffer
-
2X Reaction Buffer
-
Caspase-9 Substrate (e.g., Ac-LEHD-pNA)
-
96-well microplate
-
Microplate reader (405 nm)
Procedure:
-
Induce Apoptosis: Treat cells as described in Protocol 1 (steps 1-3).
-
Prepare Cell Lysates:
-
Harvest and count the cells. Pellet approximately 1-2 x 10^6 cells.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
-
Perform the Assay:
-
To each well of a 96-well plate, add 50 µL of 2X Reaction Buffer.
-
Add 50 µL of the cell lysate.
-
Add 5 µL of the Caspase-9 substrate (Ac-LEHD-pNA).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Read the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis: Compare the absorbance values of the treated samples to the untreated and vehicle controls. A decrease in absorbance in the this compound-treated samples indicates inhibition of caspase-9 activity.
Concluding Remarks
This compound is a specific and effective tool for the study of caspase-9-mediated apoptosis in cancer research. The protocols and data presented here provide a framework for its application in elucidating cell death pathways and investigating the mechanisms of novel therapeutics. It is recommended to perform dose-response experiments and include appropriate controls to ensure the validity of the results for each specific experimental system.
References
- 1. Caspase-9 inhibitor Z-LEHD-FMK enhances the yield of in vitro produced buffalo (Bubalus bubalis) pre-implantation embryos and alters cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. mblbio.com [mblbio.com]
- 6. The caspase 9 inhibitor Z-LEHD-FMK protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
- 9. deae-dextran.com [deae-dextran.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. This compound | Apoptosis | 524746-03-0 | Invivochem [invivochem.com]
- 12. 5-Fluorouracil-induced apoptosis in colorectal cancer cells is caspase-9-dependent and mediated by activation of protein kinase C-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
In Vivo Administration of Z-Lehd-fmk tfa: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of Z-Lehd-fmk tfa, a selective and irreversible inhibitor of caspase-9, in various animal models. This document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes relevant biological pathways and workflows to facilitate the design and execution of preclinical studies investigating apoptosis-mediated pathologies.
Introduction to this compound
This compound is a potent and specific inhibitor of caspase-9, a critical initiator caspase in the intrinsic pathway of apoptosis. By irreversibly binding to the active site of caspase-9, this compound effectively blocks the downstream activation of executioner caspases, such as caspase-3 and -7, thereby inhibiting programmed cell death. Its utility has been demonstrated in several preclinical models of diseases where apoptosis is a key pathological feature, including neurological injury and ischemia-reperfusion injury.
Signaling Pathway of Caspase-9 Inhibition
The primary mechanism of action of this compound is the interruption of the mitochondrial-mediated apoptotic cascade. The following diagram illustrates the signaling pathway.
Quantitative Data Summary
The in vivo efficacy of this compound has been quantified in several animal models. The following tables summarize the key findings.
Table 1: Neuroprotection in a Rat Model of Spinal Cord Injury
| Parameter | Control Group (Trauma only) | This compound Treated Group | Reference |
| Animal Model | Male Wistar albino rats (250-350 g) | Male Wistar albino rats (250-350 g) | [1][2] |
| Dosage | Vehicle | 0.8 μmol/kg | [1][2] |
| Administration | Intravenous (i.v.) | Intravenous (i.v.) for 1 or 7 days | [1][2] |
| Mean Apoptotic Cell Count (24h post-injury) | Significantly higher | Diminished | [3] |
| Outcome | N/A | Protected neurons, glia, myelin, and axons | [1][2] |
Table 2: Cardioprotection in an Isolated Rat Heart Model of Myocardial Reperfusion Injury
| Parameter | Control Group | This compound Treated Group | Reference |
| Animal Model | Isolated hearts from male rats | Isolated hearts from male rats | [4] |
| Treatment | Perfusion with vehicle | Perfusion with 0.07 μM Z-Lehd-fmk during early reperfusion | [4] |
| Infarct-Risk Ratio (%) | 38.5 ± 2.6 | 19.3 ± 2.4 (P<0.05 vs. control) | [4] |
| Outcome | N/A | Limited infarct size | [4] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
This compound is sparingly soluble in aqueous solutions and requires a suitable vehicle for in vivo delivery.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
-
Corn oil, sterile (optional, for alternative formulation)
-
PEG300 (optional)
-
Tween 80 (optional)
Protocol for Intravenous Injection (as used in spinal cord injury model):
-
Prepare a stock solution of this compound in sterile DMSO. A concentration of 10-20 mM is typically achievable.[5]
-
Warm the tube at 37°C for 10 minutes or use an ultrasonic bath to aid dissolution.[3]
-
Immediately before injection, dilute the DMSO stock solution with sterile phosphate-buffered saline (PBS) to the final desired concentration for injection.[3] The final concentration of DMSO in the injectate should be minimized to avoid toxicity.
Example Alternative Formulations (for reference): [1]
-
DMSO/Corn Oil: For a 1 mL working solution, add 100 μL of a 25 mg/mL DMSO stock solution to 900 μL of corn oil and mix well.
-
DMSO/PEG300/Tween 80/Water: For a 1 mL working solution, add an appropriate volume of DMSO stock to PEG300, mix until clear, add Tween 80, mix until clear, and finally add sterile water to the final volume.
Rat Model of Traumatic Spinal Cord Injury
This protocol describes the induction of a contusive spinal cord injury in rats and the subsequent administration of this compound.
Materials:
-
Male Wistar albino rats (250-350 g)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments for laminectomy
-
NYU (New York University) impactor or similar contusion device
-
Prepared this compound solution
-
Suturing materials
Protocol:
-
Anesthetize the rat using an appropriate anesthetic protocol.
-
Perform a laminectomy at the desired spinal cord level (e.g., T9-T10) to expose the dura mater.
-
Induce a standardized contusive spinal cord injury using a device such as the NYU impactor.
-
Administer this compound (0.8 μmol/kg) or vehicle intravenously immediately after the injury and daily for the duration of the study (e.g., 1 or 7 days).[1][2]
-
Suture the muscle and skin layers.
-
Provide post-operative care, including manual bladder expression, until autonomic function returns.
-
Assess functional recovery at regular intervals using appropriate behavioral tests.
-
At the end of the study, euthanize the animals and collect spinal cord tissue for histological analysis (e.g., TUNEL staining for apoptosis).
Isolated Rat Heart Model of Myocardial Reperfusion Injury
This protocol describes the ex vivo perfusion of an isolated rat heart to model ischemia-reperfusion injury and test the cardioprotective effects of this compound.
Materials:
-
Male rats
-
Langendorff perfusion system
-
Krebs-Henseleit buffer
-
This compound
-
Surgical instruments for heart isolation
Protocol:
-
Anesthetize the rat and perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.
-
Retrogradely perfuse the heart with oxygenated Krebs-Henseleit buffer at a constant pressure and temperature.
-
Allow the heart to stabilize.
-
Induce global ischemia by stopping the perfusion for a defined period (e.g., 35 minutes).[4]
-
Initiate reperfusion with Krebs-Henseleit buffer.
-
For the treatment group, introduce this compound (0.07 μM) into the perfusate at the onset of reperfusion.[4]
-
Continue reperfusion for a specified duration (e.g., 120 minutes).[4]
-
At the end of the experiment, slice the heart and stain with triphenyltetrazolium (B181601) chloride (TTC) to differentiate between infarcted and viable tissue.
-
Calculate the infarct size as a percentage of the total ventricular area (infarct-risk ratio).
Conclusion
This compound is a valuable tool for investigating the role of caspase-9-mediated apoptosis in various disease models. The protocols and data presented here provide a foundation for researchers to design and implement in vivo studies to evaluate the therapeutic potential of inhibiting this key apoptotic pathway. Careful consideration of the animal model, drug formulation, and administration route is crucial for obtaining reliable and reproducible results.
References
- 1. This compound | Apoptosis | 524746-03-0 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Caspase inhibition and limitation of myocardial infarct size: protection against lethal reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The caspase 9 inhibitor Z-LEHD-FMK protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Z-LEHD-FMK TFA in Western Blot Analysis of Caspases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a critical physiological process, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. A key family of proteases executing this process is the caspases. Caspases are synthesized as inactive zymogens (pro-caspases) and are activated through proteolytic cleavage. Initiator caspases, such as caspase-9, are activated by specific cellular signals and in turn activate executioner caspases, like caspase-3, leading to the dismantling of the cell.[1]
Z-LEHD-FMK TFA is a highly specific, cell-permeable, and irreversible inhibitor of caspase-9.[2][3] The tetrapeptide sequence LEHD is preferentially recognized by caspase-9.[4] The fluoromethyl ketone (FMK) group forms a covalent bond with the active site of the enzyme, rendering it inactive. This inhibitor is a valuable tool for studying the intrinsic (mitochondrial) pathway of apoptosis, where caspase-9 plays a pivotal role. By selectively blocking caspase-9 activity, researchers can elucidate its specific role in apoptotic signaling cascades and assess the efficacy of therapeutic agents that target this pathway. Western blotting is a widely used technique to detect the activation of caspases by observing the cleavage of pro-caspases into their active subunits.[1][5] This document provides detailed protocols for the use of this compound in conjunction with Western blot analysis to study caspase-9-mediated apoptosis.
Data Presentation
The following tables summarize quantitative data for the application of this compound in cell-based assays.
Table 1: Recommended Working Concentrations and Incubation Times for this compound in Cell Culture
| Parameter | Value | Cell Lines | Reference |
| Working Concentration | 20 µM | HCT116, SW480, 293, Normal Human Hepatocytes | [2][3][6] |
| Pre-incubation Time | 30 minutes - 2 hours | HCT116, SW480, 293 | [2][3][6] |
| Apoptosis Induction (Post-inhibitor) | 4 - 16 hours | HCT116, SW480 | [6] |
Table 2: Key Reagents and Materials
| Reagent/Material | Specification |
| This compound | Purity: >99% |
| Cell Culture Medium | Appropriate for the cell line |
| Fetal Bovine Serum (FBS) | Heat-inactivated |
| Penicillin-Streptomycin | 100 U/mL penicillin, 100 µg/mL streptomycin |
| Apoptosis-inducing agent | e.g., TRAIL (50 ng/mL), Staurosporine (1 µM) |
| RIPA Lysis Buffer | With protease and phosphatase inhibitors |
| BCA Protein Assay Kit | For protein quantification |
| Laemmli Sample Buffer | With 2-mercaptoethanol (B42355) or DTT |
| SDS-PAGE Gels | Appropriate percentage for caspase separation |
| PVDF or Nitrocellulose Membrane | 0.22 µm or 0.45 µm pore size |
| Blocking Buffer | 5% non-fat dry milk or BSA in TBST |
| Primary Antibodies | Anti-Caspase-9, Anti-cleaved Caspase-9, Anti-Caspase-3, Anti-cleaved Caspase-3, Anti-PARP, Anti-GAPDH or β-actin (loading control) |
| Secondary Antibody | HRP-conjugated anti-rabbit or anti-mouse IgG |
| Chemiluminescent Substrate | ECL or similar |
| Imaging System | Chemiluminescence imager or X-ray film |
Signaling Pathway and Experimental Workflow
Caption: Intrinsic apoptosis pathway highlighting the inhibitory action of this compound on Caspase-9.
Caption: Step-by-step workflow for Western blot analysis of caspases using this compound.
Experimental Protocols
Protocol 1: Inhibition of Caspase-9 in Cultured Cells for Western Blot Analysis
This protocol describes the treatment of cells with this compound prior to the induction of apoptosis and subsequent preparation of cell lysates.
-
Cell Seeding:
-
Plate cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO₂).
-
-
Inhibitor Pre-treatment:
-
Prepare a stock solution of this compound (e.g., 10-20 mM) in sterile DMSO.[7]
-
Dilute the stock solution in fresh cell culture medium to the desired final concentration (e.g., 20 µM).[2][6]
-
Remove the old medium from the cells and replace it with the medium containing this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired pre-treatment time (e.g., 2 hours).[6][8]
-
-
Induction of Apoptosis:
-
Following the pre-incubation with the inhibitor, add the apoptosis-inducing agent (e.g., TRAIL, Staurosporine) directly to the medium.
-
Include a negative control (untreated cells) and a positive control (cells treated with the apoptosis inducer but not the inhibitor).
-
Incubate for the time required to induce apoptosis (e.g., 4-16 hours).[6]
-
-
Cell Lysis:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Protocol 2: Western Blot Analysis of Caspase-9 and Downstream Targets
This protocol outlines the steps for detecting pro- and cleaved caspases by Western blot.
-
Sample Preparation:
-
Based on the protein quantification, dilute the lysates with lysis buffer and 4x Laemmli sample buffer to a final concentration of 1x. Ensure all samples have the same final protein concentration (e.g., 20-40 µg per lane).
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the prepared samples into the wells of a polyacrylamide gel (e.g., 12-15% for caspase-3 and PARP, 10% for caspase-9).
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., rabbit anti-caspase-9, rabbit anti-cleaved caspase-3) diluted in blocking buffer overnight at 4°C with gentle shaking.[9]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's protocol.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Analyze the results by comparing the band intensities. A decrease in the pro-caspase band and an increase in the cleaved caspase band indicate caspase activation. The this compound treated lane should show a reduction in the cleavage of caspase-9 and its downstream targets (like caspase-3 and PARP) compared to the positive control.[2] A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should be used to ensure equal protein loading.
-
References
- 1. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Apoptosis | 524746-03-0 | Invivochem [invivochem.com]
- 4. mblbio.com [mblbio.com]
- 5. Apoptosis western blot guide | Abcam [abcam.com]
- 6. selleckchem.com [selleckchem.com]
- 7. z-fa-fmk.com [z-fa-fmk.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. Caspase-9 Antibody (#9504) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Flow Cytometry Analysis with Z-Lehd-fmk tfa Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Z-Lehd-fmk tfa, a potent and selective caspase-9 inhibitor, in conjunction with flow cytometry to analyze its effects on apoptosis. Detailed protocols for cell treatment, apoptosis detection, and caspase-9 activity assays are included, along with data presentation tables and visual diagrams of the underlying biological pathways and experimental procedures.
Introduction
This compound is a cell-permeable, irreversible inhibitor of caspase-9, a critical initiator caspase in the intrinsic pathway of apoptosis.[1][2] By binding to the active site of caspase-9, this compound effectively blocks the downstream activation of executioner caspases, such as caspase-3 and -7, thereby inhibiting the apoptotic cascade.[3] This makes it a valuable tool for studying the role of the intrinsic apoptotic pathway in various cellular processes and for evaluating the efficacy of therapeutic agents that target this pathway. Flow cytometry, a powerful technique for single-cell analysis, is an ideal method for quantifying the effects of this compound on apoptosis.
Data Presentation
The following tables summarize quantitative data from representative flow cytometry experiments demonstrating the inhibitory effect of this compound on apoptosis induced by Rabdocoestin B (Rabd-B) in esophageal squamous cell carcinoma cell lines.
Table 1: Effect of this compound on Rabd-B-Induced Apoptosis in KYSE30 Cells [4]
| Treatment Group | Description | Percentage of Apoptotic Cells (Annexin V+) |
| Control | Untreated KYSE30 cells | ~5% |
| Rabd-B | KYSE30 cells treated with 10 µM Rabd-B for 24h | ~35% |
| Rabd-B + Z-Lehd-fmk | KYSE30 cells pre-treated with 20 µM Z-Lehd-fmk for 2h, followed by 10 µM Rabd-B for 24h | ~15% |
Table 2: Effect of this compound on Rabd-B-Induced Apoptosis in KYSE450 Cells [4]
| Treatment Group | Description | Percentage of Apoptotic Cells (Annexin V+) |
| Control | Untreated KYSE450 cells | ~8% |
| Rabd-B | KYSE450 cells treated with 10 µM Rabd-B for 24h | ~40% |
| Rabd-B + Z-Lehd-fmk | KYSE450 cells pre-treated with 20 µM Z-Lehd-fmk for 2h, followed by 10 µM Rabd-B for 24h | ~20% |
Signaling Pathway
The intrinsic pathway of apoptosis is initiated by various intracellular stimuli, leading to the activation of caspase-9. Activated caspase-9 then triggers a cascade of downstream events culminating in programmed cell death.
Caption: Intrinsic apoptosis pathway with Z-Lehd-fmk inhibition.
Experimental Workflow
The following diagram outlines the general workflow for assessing the effect of this compound on apoptosis using flow cytometry.
References
Application Notes and Protocols: Z-Lehd-fmk tfa in Combination with Other Research Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Lehd-fmk tfa is a highly selective, cell-permeable, and irreversible inhibitor of caspase-9, a key initiator caspase in the intrinsic pathway of apoptosis.[1][2][3] The trifluoroacetate (B77799) (tfa) salt enhances the compound's solubility and stability. By specifically targeting caspase-9, this compound serves as a critical tool for dissecting the molecular mechanisms of apoptosis and for exploring therapeutic strategies that involve the modulation of programmed cell death. These application notes provide detailed protocols and data summaries for the use of this compound in combination with other research compounds to investigate synergistic or antagonistic effects on cellular signaling pathways.
Mechanism of Action
Caspase-9 is activated within a multi-protein complex known as the apoptosome, which forms in response to intracellular stress signals such as DNA damage or growth factor withdrawal.[4][5] This leads to the release of cytochrome c from the mitochondria. This compound mimics the natural substrate of caspase-9 and covalently binds to the active site cysteine, thereby irreversibly inactivating the enzyme.[1][6] This inhibition prevents the downstream activation of executioner caspases, such as caspase-3 and -7, ultimately blocking the apoptotic cascade.
Signaling Pathway Diagrams
To visualize the points of intervention for this compound and its combination partners, the following signaling pathway diagrams are provided.
Data Presentation: Summary of Combination Studies
The following tables summarize quantitative data from studies where this compound was used in combination with other compounds.
Table 1: Combination of this compound with TRAIL
| Cell Line | Combination Treatment | Concentration | Effect on Apoptosis | Reference |
| HCT116 (human colon cancer) | This compound + TRAIL | 20 µM this compound, 50 ng/mL TRAIL | This compound protected cells from TRAIL-induced apoptosis. | [7] |
| SW480 (human colon cancer) | This compound + TRAIL | 20 µM this compound, 50 ng/mL TRAIL | This compound did not protect cells from TRAIL-induced apoptosis. | [7] |
| Normal Human Hepatocytes | This compound + TRAIL | 20 µM this compound, 50 ng/mL TRAIL | This compound protected cells from TRAIL-induced apoptosis. | [7][8] |
Table 2: Combination of this compound with Other Caspase Inhibitors
| Cell Line | Combination Treatment | Concentration | Outcome | Reference |
| HCT116, SW480 | This compound + Z-IETD-fmk (Caspase-8 inhibitor) + TRAIL | 20 µM each inhibitor, 50 ng/mL TRAIL | Z-IETD-fmk protected both cell lines from TRAIL. Z-Lehd-fmk only protected HCT116. | [7][9] |
| Granulosa cells (hypoxia) | This compound + Z-IETD-fmk + Melatonin | Not specified | Used to assess the role of caspase-8 and -9 in melatonin's pro-survival actions. | [10] |
| 293 cells | This compound + Etoposide | Not specified | Etoposide-induced death was more effectively stalled by this compound. | [11] |
Table 3: Combination of this compound with Chemotherapy and Other Inhibitors
| Cell Line | Combination Treatment | Concentration | Key Finding | Reference |
| PC3 (prostate cancer) | This compound + ABT-263 (Bcl-2/Bcl-xL inhibitor) | Not specified | Inhibition of caspase-9 unexpectedly promoted ABT-263-induced, caspase-8-dependent apoptosis. | [1] |
| Various tumor cells | This compound + Hsp90 inhibitor | Not specified | Caspase-9 inhibition enhanced Hsp90 inhibitor-mediated antitumor immunity by activating innate sensing. | [12] |
Experimental Protocols
Protocol 1: General Protocol for In Vitro Combination Studies
This protocol provides a general framework for assessing the combined effects of this compound and another research compound on cultured cells.
Materials:
-
This compound (trifluoroacetate salt)
-
Combination compound of interest
-
Appropriate cell line and complete culture medium
-
DMSO (for stock solutions)
-
Phosphate-buffered saline (PBS)
-
Reagents for desired endpoint assay (e.g., apoptosis detection kit, antibodies for Western blotting, cell viability reagent)
-
Multi-well plates, flasks, and other standard cell culture equipment
Stock Solution Preparation:
-
Prepare a 10-20 mM stock solution of this compound in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for up to 6 months or at -80°C for longer-term storage.[11]
-
Prepare a stock solution of the combination compound in an appropriate solvent as recommended by the manufacturer.
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere and recover overnight.
-
Pre-treatment: The following day, remove the culture medium and replace it with fresh medium containing the desired final concentration of this compound (typically 10-50 µM, with 20 µM being common).[2][13] A vehicle control (DMSO) should be run in parallel. Incubate for 30 minutes to 2 hours at 37°C.[2][9]
-
Combination Treatment: Add the second compound of interest to the wells already containing this compound. Include controls for each compound alone.
-
Incubation: Incubate the cells for a period appropriate for the expected biological response (e.g., 4-24 hours for apoptosis).
-
Endpoint Analysis:
-
Apoptosis Assays:
-
Annexin V Staining: Stain cells with Annexin V and a viability dye (e.g., propidium (B1200493) iodide) and analyze by flow cytometry or fluorescence microscopy to quantify apoptosis.
-
Caspase Activity Assays: Prepare cell lysates and measure the activity of downstream caspases (e.g., caspase-3) using a fluorogenic or colorimetric substrate.
-
-
Western Blotting: Lyse cells and perform Western blotting to detect the cleavage of caspases (e.g., caspase-3, PARP) or changes in the expression of other proteins of interest.
-
Cell Viability Assays: Use assays such as MTT, MTS, or CellTiter-Glo to determine the effect of the combination treatment on cell proliferation and viability.
-
Protocol 2: Investigating the Role of Extrinsic vs. Intrinsic Pathways using this compound and Z-IETD-fmk
This protocol is designed to differentiate between the involvement of the caspase-9-dependent (intrinsic) and caspase-8-dependent (extrinsic) pathways in apoptosis induced by a specific stimulus.
Materials:
-
This compound (caspase-9 inhibitor)
-
Z-IETD-fmk (caspase-8 inhibitor)
-
Apoptosis-inducing agent (e.g., TRAIL, FasL, or a chemotherapeutic drug)
-
All other materials listed in Protocol 1
Procedure:
-
Follow the cell seeding and general procedure outlined in Protocol 1.
-
Set up the following treatment groups:
-
Vehicle control
-
Apoptosis-inducing agent alone
-
This compound alone
-
Z-IETD-fmk alone
-
This compound + Apoptosis-inducing agent
-
Z-IETD-fmk + Apoptosis-inducing agent
-
This compound + Z-IETD-fmk + Apoptosis-inducing agent
-
-
Pre-treat with the caspase inhibitors (e.g., 20 µM of each) for 1-2 hours before adding the apoptotic stimulus.
-
Incubate for the appropriate duration.
-
Analyze apoptosis using methods described in Protocol 1.
Interpretation of Results:
-
If this compound blocks apoptosis, it indicates the involvement of the intrinsic pathway.
-
If Z-IETD-fmk blocks apoptosis, it suggests the extrinsic pathway is activated.
-
If both inhibitors are required to block apoptosis, it implies crosstalk between the two pathways.
-
If neither inhibitor completely blocks apoptosis, other cell death mechanisms may be involved.
Concluding Remarks
This compound is an invaluable tool for studying the intricacies of the apoptotic machinery. When used in combination with other research compounds, it allows for the precise dissection of signaling pathways and the identification of potential synergistic interactions for therapeutic development. The protocols and data provided herein serve as a comprehensive guide for researchers to design and execute robust experiments to explore the multifaceted role of caspase-9 in health and disease. Careful optimization of inhibitor concentrations and incubation times for specific cell types and experimental conditions is recommended.
References
- 1. Bcl-2 family inhibition sensitizes human prostate cancer cells to docetaxel and promotes unexpected apoptosis under caspase-9 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. invivochem.com [invivochem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Anti-Apoptotic Bcl-2 Proteins in Preclinical and Clinical Studies: Current Overview in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The caspase 9 inhibitor Z-LEHD-FMK protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Study of caspase inhibitors for limiting death in mammalian cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Z-Lehd-fmk tfa solubility issues and solutions
Welcome to the technical support center for Z-Lehd-fmk tfa, a selective and irreversible inhibitor of caspase-9. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable, selective, and irreversible inhibitor of caspase-9.[1][2] Its primary mechanism of action involves covalently binding to the active site of caspase-9, an initiator caspase crucial for the mitochondria-mediated apoptotic pathway.[3] This inhibition prevents the downstream activation of effector caspases, such as caspase-3 and -7, thereby blocking the execution of programmed cell death.[4]
Q2: In which solvents can I dissolve this compound?
This compound is highly soluble in Dimethyl Sulfoxide (DMSO).[1][3][4][5] It is reported to be soluble in DMSO at concentrations of 100 mg/mL (124.26 mM) and greater than 10 mM.[1][4][5] The compound is also soluble in ethanol (B145695) but is considered insoluble in water.[3] For most in vitro applications, preparing a stock solution in high-purity DMSO is the recommended starting point.[6]
Q3: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[2][7] Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]
Q4: What is a typical working concentration for this compound in cell culture experiments?
The optimal working concentration can vary depending on the cell type and experimental conditions. However, a frequently cited concentration for in vitro studies is 20 µM.[1][2][5] For example, pretreating cells with 20 µM this compound for 30 minutes to 2 hours is a common starting point for apoptosis inhibition assays.[1][2][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model.
Troubleshooting Guide
Issue 1: My this compound is not dissolving properly in DMSO.
-
Solution 1: Use Fresh, High-Purity DMSO. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of this compound.[1][5][8] Always use newly opened, high-purity (>99.9%) DMSO.[6]
-
Solution 2: Gentle Warming and Sonication. To aid dissolution, you can warm the solution to 37°C for 10 minutes and/or use an ultrasonic bath for a short period.[1][4]
-
Solution 3: Check for Contamination. Ensure that your vial of this compound and your solvent are free from contaminants that might interfere with solubility.
Issue 2: The compound precipitates out of solution when I dilute my DMSO stock in aqueous media.
-
Problem: this compound is insoluble in water.[3] When a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium, the compound can precipitate if the final DMSO concentration is too low to maintain solubility.
-
Solution 1: Optimize Final DMSO Concentration. Ensure the final concentration of DMSO in your working solution is sufficient to keep the compound dissolved, but low enough to not cause cellular toxicity. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines. For a 20 µM final concentration of this compound, this would typically require a stock solution of 4-20 mM.
-
Solution 2: Serial Dilutions. Instead of a single large dilution, perform serial dilutions to gradually lower the concentration of both the compound and the DMSO.
-
Solution 3: Vortexing During Dilution. Add the DMSO stock solution to the aqueous media dropwise while vortexing to ensure rapid and even dispersion, which can help prevent localized high concentrations that lead to precipitation.
Issue 3: I am not observing the expected inhibition of apoptosis in my experiment.
-
Troubleshooting Step 1: Verify Inhibitor Activity. Ensure that your stock solution of this compound is active. If it has been stored improperly or for an extended period, its efficacy may be compromised.
-
Troubleshooting Step 2: Confirm the Apoptotic Pathway. this compound is specific for the caspase-9-mediated intrinsic pathway of apoptosis. If apoptosis in your experimental system is primarily driven by the extrinsic pathway (caspase-8 dependent), this compound may not be an effective inhibitor.[9] Consider using an inhibitor of caspase-8, such as Z-IETD-FMK, to investigate the extrinsic pathway.[8][9]
-
Troubleshooting Step 3: Optimize Incubation Time and Concentration. The required pre-incubation time and concentration of the inhibitor can vary between cell types. Perform a time-course and dose-response experiment to determine the optimal conditions for your specific cells.
-
Troubleshooting Step 4: Use a Negative Control. To ensure that the observed effects are specific to caspase-9 inhibition and not due to off-target effects of the FMK moiety or the solvent, include a negative control compound like Z-FA-FMK.[6]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 100 mg/mL[1][5] | ~124.26 mM[5][7] | Use of fresh, non-hygroscopic DMSO is critical.[1][5][8] Warming and sonication may be required.[1] |
| Water | Insoluble[3] | N/A | |
| Ethanol | Soluble[3] | >10 mM[4] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Notes |
| Powder | -20°C | 3 years[2][7] | Keep desiccated. |
| In Solvent (e.g., DMSO) | -80°C | 6 months - 1 year[1][7][8] | Aliquot to avoid repeated freeze-thaw cycles. |
| In Solvent (e.g., DMSO) | -20°C | 1 month[1][2][8] | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation.
-
To prepare a 10 mM stock solution from 1 mg of powder, add 124.26 µL of DMSO.[2]
-
Vortex the solution thoroughly to ensure the compound is fully dissolved. If necessary, warm the tube to 37°C for 10 minutes and/or sonicate in an ultrasonic bath.[1][4]
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1][2]
-
Protocol 2: In Vitro Inhibition of Apoptosis in Cell Culture
-
Materials:
-
Cells of interest plated in appropriate culture vessels
-
10 mM this compound stock solution in DMSO
-
Apoptosis-inducing agent (e.g., TRAIL, staurosporine)
-
Cell culture medium
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Prepare the working solution of this compound by diluting the 10 mM stock solution in cell culture medium to the desired final concentration (e.g., 20 µM). For a 1:500 dilution to get 20 µM, add 2 µL of the 10 mM stock to 1 mL of medium. The final DMSO concentration will be 0.2%.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Pre-incubate the cells with the inhibitor for a period of 30 minutes to 2 hours at 37°C in a CO2 incubator.[1][5]
-
Add the apoptosis-inducing agent to the culture medium at its predetermined effective concentration.
-
Incubate for the desired period to induce apoptosis.
-
Assess apoptosis using a suitable method, such as Western blotting for cleaved caspase-3, TUNEL staining, or flow cytometry with Annexin V/PI staining.
-
Visualizations
Caption: Inhibition of the intrinsic apoptosis pathway by this compound.
Caption: A typical workflow for studying apoptosis inhibition in vitro.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Apoptosis | 524746-03-0 | Invivochem [invivochem.com]
- 3. z-fa-fmk.com [z-fa-fmk.com]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. selleckchem.com [selleckchem.com]
- 9. The caspase 9 inhibitor Z-LEHD-FMK protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Z-Lehd-fmk tfa Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the stability of the caspase-9 inhibitor, Z-Lehd-fmk tfa, in cell culture media. The following information is curated to address common challenges and provide practical solutions for consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound is highly soluble in DMSO.[1][2] For long-term storage, it is recommended to prepare a concentrated stock solution in anhydrous DMSO (e.g., 10-20 mM) and store it in small aliquots at -80°C for up to one year.[1] Some suppliers suggest that stock solutions are stable for up to 6-8 months at -20°C.[3] To maintain the integrity of the compound, avoid repeated freeze-thaw cycles.[3] When preparing your experiment, allow an aliquot to warm to room temperature before opening the vial to prevent condensation, which can introduce water and affect stability.
Q2: How stable is this compound once diluted in cell culture media?
Q3: Can components of the cell culture media, such as fetal bovine serum (FBS), affect the stability and activity of this compound?
A3: Yes, components in cell culture media can impact the stability and apparent activity of this compound. Serum contains various enzymes, such as proteases and esterases, that could potentially metabolize the inhibitor.[5] Additionally, proteins like albumin in FBS can bind to small molecules, which may affect their availability to the cells.[5][6] It is advisable to perform pilot experiments to assess the impact of serum on your specific assay.
Q4: What is the optimal pH for this compound stability in media?
A4: While specific pH stability data for this compound is not available, the pH of the cell culture medium (typically 7.2-7.4) can influence the stability of small molecules.[5] Significant deviations from this range could potentially lead to the degradation of the inhibitor. It is crucial to maintain a stable pH in your cell culture incubator.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected inhibition. | Degradation of this compound in media during the experiment. | - Prepare fresh dilutions of this compound in media for each experiment.- Minimize the pre-incubation time of the inhibitor in the media before adding to cells.- Consider replenishing the media with fresh inhibitor for long-term experiments (e.g., > 24 hours). |
| Binding of the inhibitor to serum proteins. | - Perform a dose-response experiment with and without serum to assess its impact.- If serum is necessary, consider a higher initial concentration of the inhibitor, based on empirical testing. | |
| Adsorption of the inhibitor to plasticware. | - Use low-protein-binding plates and pipette tips, especially for low concentration experiments. | |
| High variability between replicates. | Incomplete dissolution of the inhibitor stock upon thawing. | - Ensure the DMSO stock solution is completely thawed and vortexed gently before dilution into media. |
| Inconsistent timing of inhibitor addition. | - Standardize the experimental workflow to ensure consistent timing for all steps. | |
| No inhibitory effect observed. | Complete degradation of the inhibitor. | - Verify the integrity of your stock solution. Consider preparing a fresh stock.- Perform a stability test of this compound in your specific cell culture media (see Experimental Protocols section). |
| Incorrect inhibitor concentration. | - Double-check all calculations for dilution of the stock solution. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Anhydrous DMSO
-
Your cell culture medium of interest (e.g., DMEM + 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
HPLC system with a C18 column and UV detector
-
Sterile, low-protein-binding microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare the test solutions:
-
Spike pre-warmed (37°C) cell culture medium with the this compound stock to a final concentration of 20 µM (ensure the final DMSO concentration is ≤ 0.2%).
-
As a control, prepare a 20 µM solution of this compound in PBS.
-
-
Incubate the solutions at 37°C in a cell culture incubator.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect an aliquot from each solution.
-
Immediately analyze the samples by HPLC. The peak area corresponding to this compound will be proportional to its concentration.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Data Presentation:
| Time (hours) | % Remaining in Media (Mean ± SD) | % Remaining in PBS (Mean ± SD) |
| 0 | 100 | 100 |
| 2 | ||
| 4 | ||
| 8 | ||
| 12 | ||
| 24 |
This table should be populated with your experimental data.
Visualizations
References
Potential off-target effects of Z-Lehd-fmk tfa
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the caspase-9 inhibitor, Z-Lehd-fmk TFA.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
Z-Lehd-fmk (Benzyloxycarbonyl-Leu-Glu-His-Asp-fluoromethyl ketone) is a cell-permeable, irreversible inhibitor of caspase-9.[1][2][3] The tetrapeptide sequence (LEHD) mimics the cleavage site recognized by caspase-9, allowing the inhibitor to bind to the enzyme's active site. The fluoromethyl ketone (FMK) group then forms a covalent bond with the catalytic cysteine residue, leading to irreversible inhibition. Caspase-9 is an initiator caspase in the intrinsic apoptotic pathway, and its inhibition blocks the downstream activation of executioner caspases like caspase-3 and -7.[4]
Q2: What are the known off-target effects of this compound?
While Z-Lehd-fmk is designed to be a selective caspase-9 inhibitor, cross-reactivity with other caspases has been observed. Notably, it can also inhibit caspase-8 and caspase-10. The fluoromethyl ketone (FMK) moiety present in this class of inhibitors can also react with other cysteine proteases. Therefore, it is crucial to include appropriate controls in your experiments to verify the specificity of the observed effects.
Q3: What is a suitable negative control for experiments using this compound?
A recommended negative control is Z-FA-fmk (Benzyloxycarbonyl-Phe-Ala-fluoromethyl ketone).[5][6][7] This compound is a cell-permeable inhibitor of cysteine proteases like cathepsin B and L but does not inhibit caspases.[5][8] Using Z-FA-fmk at the same concentration as Z-Lehd-fmk can help differentiate between effects caused by specific caspase-9 inhibition and non-specific effects related to the FMK group or other cellular interactions.[5][8]
Q4: What is a typical working concentration for this compound in cell culture?
The optimal working concentration of this compound can vary depending on the cell type, the method of apoptosis induction, and the duration of the experiment.[5] However, a common starting concentration used in many published studies is 20 µM.[2][3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q5: How should I prepare and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[3] For long-term storage, it is advisable to store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] When preparing your working solution, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture is low (typically ≤0.1%) to avoid solvent-induced toxicity.
Data Presentation
Table 1: Summary of Reported IC50 Values for Z-Lehd-fmk against Various Caspases
| Caspase Target | Reported IC50 (µM) | Reference(s) |
| Caspase-9 | 1.5 | |
| Caspase-8 | 0.70 (nM)* | |
| Caspase-10 | 3.59 |
*Note: There appears to be a discrepancy in the reported units for the Caspase-8 IC50 value in the source. Researchers should interpret this value with caution and ideally perform their own validation experiments.
Troubleshooting Guides
Problem 1: No or low inhibition of apoptosis observed.
| Potential Cause | Troubleshooting Step |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment with a range of Z-Lehd-fmk concentrations to determine the optimal inhibitory concentration for your cell line and apoptotic stimulus. |
| Incorrect Timing of Inhibitor Addition | Add Z-Lehd-fmk prior to or concurrently with the apoptotic stimulus. The pre-incubation time can be optimized (e.g., 30 minutes to 2 hours).[2][3] |
| Apoptosis is Caspase-9 Independent | The apoptotic pathway in your experimental system may not be dependent on caspase-9. Investigate the involvement of other caspases (e.g., caspase-8 in the extrinsic pathway) using specific inhibitors. |
| Inhibitor Degradation | Ensure proper storage of the Z-Lehd-fmk stock solution (aliquoted at -20°C or -80°C). Avoid multiple freeze-thaw cycles. |
| High Cell Density | High cell density can sometimes affect inhibitor efficacy. Ensure consistent and appropriate cell seeding densities across experiments. |
Problem 2: Unexpected or off-target effects observed.
| Potential Cause | Troubleshooting Step |
| Non-specific Inhibition | Include the negative control, Z-FA-fmk, in your experiments at the same concentration as Z-Lehd-fmk to determine if the observed effects are due to non-specific inhibition of other cysteine proteases.[5][6][7] |
| Cross-reactivity with other Caspases | Z-Lehd-fmk can inhibit other caspases, such as caspase-8 and -10. Use more specific inhibitors for other caspases in parallel to dissect the signaling pathway. |
| DMSO Toxicity | Ensure the final concentration of DMSO in the cell culture medium is below toxic levels (typically ≤0.1%). Run a vehicle control with DMSO alone. |
| Inhibitor-induced Autophagy | Some fmk-containing inhibitors have been shown to induce autophagy. Assess autophagic markers (e.g., LC3 conversion) in your experimental system. |
Experimental Protocols
Protocol 1: In Vitro Caspase Activity Assay using a Fluorogenic Substrate
This protocol allows for the quantitative measurement of caspase activity in cell lysates.
Materials:
-
Cells treated with apoptotic stimulus and/or Z-Lehd-fmk.
-
Chilled PBS.
-
Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT - add DTT fresh).
-
Fluorogenic caspase-9 substrate (e.g., Ac-LEHD-AFC).
-
Fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AFC) to assess downstream effects.
-
96-well black microplate.
-
Fluorometric plate reader.
Procedure:
-
Cell Lysis:
-
Harvest cells and wash once with ice-cold PBS.
-
Resuspend the cell pellet in chilled Lysis Buffer (e.g., 100 µl per 1-2 x 10^6 cells).
-
Incubate on ice for 15-30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) and determine the protein concentration (e.g., using a Bradford assay).
-
-
Caspase Activity Assay:
-
In a 96-well black microplate, add 50 µg of protein lysate to each well and adjust the volume with Lysis Buffer.
-
Add the fluorogenic caspase substrate (e.g., Ac-LEHD-AFC) to a final concentration of 50 µM.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at appropriate intervals (e.g., every 15-30 minutes for 1-2 hours) using a fluorometer with the appropriate excitation/emission wavelengths for the fluorophore (e.g., AFC: Ex/Em = 400/505 nm).
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase over time.
-
Compare the activity in lysates from Z-Lehd-fmk-treated cells to untreated or vehicle-treated controls.
-
Mandatory Visualizations
Caption: Intrinsic apoptosis pathway highlighting Z-Lehd-fmk inhibition of Caspase-9.
Caption: Logical workflow for troubleshooting unexpected results with Z-Lehd-fmk.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. bio-techne.com [bio-techne.com]
- 5. researchgate.net [researchgate.net]
- 6. biocompare.com [biocompare.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Interplay Between Autophagy and Apoptosis in the Mechanisms of Action of Stilbenes in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Z-VAD-FMK TFA Incubation Time: A Technical Support Guide
Welcome to the technical support center for optimizing experiments involving the pan-caspase inhibitor, Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions to ensure the successful application of Z-VAD-FMK in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Z-VAD-FMK and how does it work?
A1: Z-VAD-FMK is a cell-permeable and irreversible pan-caspase inhibitor.[1] It functions by binding to the catalytic site of most caspases, a family of proteases that play a central role in apoptosis (programmed cell death) and inflammation.[1] By blocking caspase activity, Z-VAD-FMK can inhibit the induction of apoptosis. The peptide is O-methylated on the aspartic acid residue, which enhances its stability and cell permeability.
Q2: How should I reconstitute and store Z-VAD-FMK?
A2: Z-VAD-FMK is typically provided as a lyophilized powder and should be reconstituted in high-quality Dimethyl Sulfoxide (DMSO) to create a stock solution, commonly at a concentration of 20 mM.[2][3] For long-term storage, the lyophilized powder is stable for up to a year when stored at -20°C to -70°C.[3] Once reconstituted, the DMSO stock solution should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to 6 months.[1][3]
Q3: What is the recommended working concentration for Z-VAD-FMK?
A3: The optimal working concentration of Z-VAD-FMK is highly dependent on the cell type, the nature of the apoptotic stimulus, and the specific experimental conditions. A common starting range for cell culture assays is 10 µM to 50 µM.[4][5] However, concentrations up to 100 µM have been reported for certain applications.[6][7] It is strongly recommended to perform a dose-response experiment to determine the most effective concentration for your specific model system.[6]
Q4: What is the optimal incubation time for Z-VAD-FMK?
A4: The ideal incubation time for Z-VAD-FMK varies significantly. A pre-incubation period before the induction of apoptosis is crucial for allowing the inhibitor to permeate the cells and bind to its target caspases.[6] This pre-incubation time can range from 30 minutes to 2 hours.[8][9] In some experimental setups, co-incubation of Z-VAD-FMK with the apoptotic stimulus or even longer incubation times of 24 to 48 hours may be necessary.[6][10] Optimization of the incubation time is critical for achieving maximal inhibition.
Q5: Can Z-VAD-FMK induce other forms of cell death or have off-target effects?
A5: Yes. Under certain conditions, particularly in macrophages, inhibiting caspases with Z-VAD-FMK can shift the cell death pathway from apoptosis to necroptosis, a form of programmed necrosis.[8][11] Additionally, Z-VAD-FMK has been shown to induce autophagy in some cell lines.[12][13] An off-target effect of Z-VAD-FMK is the inhibition of peptide: N-glycanase (NGLY1), which can also lead to the induction of autophagy.[14][15] Researchers should be aware of these potential alternative outcomes when interpreting their results.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No inhibition of apoptosis observed. | Insufficient Incubation Time: The inhibitor may not have had enough time to enter the cells and bind to the caspases before apoptosis was induced. | Increase the pre-incubation time with Z-VAD-FMK. A time-course experiment (e.g., 30 min, 1h, 2h, 4h pre-incubation) is recommended.[6] |
| Suboptimal Concentration: The concentration of Z-VAD-FMK may be too low to effectively inhibit all caspase activity. | Perform a dose-response experiment with a range of concentrations (e.g., 10 µM, 20 µM, 50 µM, 100 µM) to determine the optimal concentration for your cell type and stimulus.[6] | |
| Timing of Addition: For maximal effect, Z-VAD-FMK should be added before or at the same time as the apoptotic stimulus.[16] | Ensure Z-VAD-FMK is added prior to or concurrently with the apoptosis-inducing agent. | |
| Unexpected cell death is observed. | Induction of Necroptosis: In some cell types, blocking apoptosis can lead to an alternative form of programmed cell death called necroptosis. | Analyze markers of necroptosis, such as the phosphorylation of MLKL, to determine if this pathway is activated. |
| Induction of Autophagy: Z-VAD-FMK can induce autophagy, which can sometimes lead to cell death.[12][13] | Monitor for autophagic markers like LC3-II conversion by Western blot or the formation of GFP-LC3 puncta by fluorescence microscopy. | |
| Inconsistent results between experiments. | Reagent Instability: Improper storage or repeated freeze-thaw cycles of the Z-VAD-FMK stock solution can lead to degradation. | Aliquot the reconstituted Z-VAD-FMK stock solution and store at -20°C. Avoid multiple freeze-thaw cycles.[1][5] |
| Variability in Experimental Conditions: Minor differences in cell density, passage number, or stimulus preparation can affect the outcome. | Standardize all experimental parameters as much as possible. |
Experimental Protocols
General Protocol for Optimizing Z-VAD-FMK Incubation Time
This protocol provides a general workflow for determining the optimal pre-incubation time for Z-VAD-FMK in your specific experimental setup.
-
Cell Seeding: Plate your cells at a suitable density for your chosen endpoint assay (e.g., flow cytometry for Annexin V/PI staining, Western blot for cleaved PARP). Allow cells to adhere and reach the desired confluency.
-
Preparation of Z-VAD-FMK: Prepare a working solution of Z-VAD-FMK in your cell culture medium from a DMSO stock. Include a vehicle control (DMSO only) at the same final concentration as the highest Z-VAD-FMK concentration used.
-
Time-Course Pre-incubation:
-
For a chosen concentration of Z-VAD-FMK (e.g., 20 µM), set up multiple wells or plates.
-
Add the Z-VAD-FMK working solution (or vehicle control) to the cells at different time points before adding the apoptotic stimulus (e.g., 4 hours, 2 hours, 1 hour, 30 minutes before stimulus).
-
-
Induction of Apoptosis: At time zero, add your apoptosis-inducing agent to all wells (except for the negative control).
-
Incubation with Stimulus: Incubate the cells for the required duration for your apoptotic stimulus to take effect.
-
Endpoint Analysis: Harvest the cells and perform your chosen assay to measure the extent of apoptosis.
-
Data Analysis: Compare the levels of apoptosis in the Z-VAD-FMK-treated groups to the vehicle-treated control. The pre-incubation time that yields the maximum inhibition of apoptosis is the optimal time for your experiment.
Visualization of Caspase Signaling Pathway
The following diagram illustrates the major caspase activation pathways and the point of inhibition by Z-VAD-FMK. Caspases are broadly categorized as initiator caspases (e.g., Caspase-8, Caspase-9) and executioner caspases (e.g., Caspase-3).[17] The extrinsic pathway is initiated by the binding of extracellular death ligands to death receptors, leading to the activation of Caspase-8.[18] The intrinsic pathway is triggered by intracellular stress, resulting in the release of cytochrome c from the mitochondria and the activation of Caspase-9.[18] Both pathways converge on the activation of executioner caspases, which then cleave various cellular substrates to execute apoptosis.[17]
Caption: Caspase signaling pathways and Z-VAD-FMK inhibition.
References
- 1. invivogen.com [invivogen.com]
- 2. Caspase Inhibitor Z-VAD-FMK [promega.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. selleckchem.com [selleckchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 14. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Off‐target inhibition of NGLY1 by the polycaspase inhibitor Z‐VAD‐fmk induces cellular autophagy – ScienceOpen [scienceopen.com]
- 16. quora.com [quora.com]
- 17. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]
- 18. Caspase - Wikipedia [en.wikipedia.org]
Troubleshooting Z-Lehd-fmk tfa experiments in specific cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Z-Lehd-fmk tfa, a specific and irreversible caspase-9 inhibitor. The information is tailored for scientists and drug development professionals to address common challenges encountered during cellular experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound is not inhibiting apoptosis in my cell line. What are the possible reasons and solutions?
A1: Several factors can contribute to the lack of inhibitory effect. Here's a systematic troubleshooting approach:
-
Inhibitor Concentration and Incubation Time: The optimal concentration and pretreatment time are cell-type dependent. A common starting point is 20 µM with a pretreatment time of 2 hours.[1][2] If this is ineffective, a dose-response and time-course experiment is recommended to determine the optimal conditions for your specific cell line.
-
Cell Line-Specific Apoptotic Pathways: Some cell lines may utilize caspase-9 independent apoptotic pathways or have a low reliance on the intrinsic pathway. For instance, in response to TRAIL-induced apoptosis, cell lines like SW480 and H460 were not protected by this compound, while HCT116 and 293 cells were.[3][4][5] It is crucial to verify the apoptotic pathway active in your experimental model.
-
Inhibitor Activity and Storage: Ensure your this compound is properly stored to maintain its activity. The powder form should be stored at -20°C for up to 3 years.[3] Once reconstituted in DMSO, it is recommended to store aliquots at -80°C for up to a year to avoid repeated freeze-thaw cycles.[6] Use fresh, anhydrous DMSO for reconstitution, as moisture can reduce solubility and activity.[1][7][8]
-
Verification of Caspase-9 Activation: Confirm that caspase-9 is indeed activated in your apoptotic model. This can be assessed by Western blot for cleaved caspase-9 or by using a caspase-9 activity assay. If caspase-9 is not activated, its inhibitor will have no effect.
Q2: I am observing inconsistent results between experiments. How can I improve reproducibility?
A2: Inconsistent results often stem from subtle variations in experimental procedures. To enhance reproducibility:
-
Standardize Cell Culture Conditions: Maintain consistent cell passage numbers, confluency, and media formulations between experiments.
-
Precise Inhibitor Preparation: Always prepare fresh dilutions of this compound from a validated stock solution for each experiment. As mentioned, moisture-absorbing DMSO can decrease solubility, so using fresh DMSO is critical.[1][6]
-
Consistent Timing: Adhere strictly to the predetermined pretreatment and treatment times.
-
Control Experiments: Include appropriate positive and negative controls in every experiment. A positive control for apoptosis induction and an untreated control are essential. A vehicle control (DMSO) is also necessary to rule out solvent effects.
Q3: I am seeing unexpected cytotoxicity with this compound treatment alone. What could be the cause?
A3: While this compound is designed to be non-toxic, off-target effects or issues with the compound can sometimes lead to cytotoxicity.
-
High Inhibitor Concentration: An excessively high concentration of the inhibitor may induce non-specific effects. Perform a dose-response curve to determine the optimal non-toxic concentration.
-
Solvent Toxicity: The vehicle, typically DMSO, can be toxic to some cell lines at higher concentrations. Ensure the final DMSO concentration in your culture medium is low (generally <0.5%) and consistent across all conditions, including your vehicle control.
-
Compound Purity: Impurities in the inhibitor preparation could be a source of toxicity. Ensure you are using a high-purity compound from a reputable supplier.
-
Non-Apoptotic Roles of Caspase-9: Caspase-9 has functions beyond apoptosis, including roles in cellular differentiation and mitochondrial homeostasis.[9] Inhibition of these functions could potentially lead to adverse cellular effects in certain contexts.
Q4: How can I confirm that this compound is actively inhibiting caspase-9 in my cells?
A4: Direct measurement of caspase-9 activity is the best way to confirm the inhibitor's efficacy.
-
Western Blot Analysis: Pre-treat your cells with this compound before inducing apoptosis. Collect cell lysates and perform a Western blot to detect the cleaved (active) form of caspase-9. Effective inhibition should result in a decrease in the cleaved caspase-9 band compared to the apoptosis-induced control without the inhibitor. You can also assess the cleavage of downstream targets like caspase-3.[4]
-
Caspase-9 Activity Assay: Utilize a fluorometric or colorimetric caspase-9 activity assay kit. These assays use a specific caspase-9 substrate that releases a detectable signal upon cleavage. A reduction in the signal in the presence of this compound indicates successful inhibition.
Quantitative Data Summary
Table 1: Recommended Starting Concentrations and Incubation Times for this compound in Various Cell Lines.
| Cell Line | Typical Concentration | Pretreatment Time | Apoptosis Inducer | Reference |
| HCT116 | 20 µM | 30 min - 2 h | TRAIL | [1][3][4] |
| SW480 | 20 µM | 2 h | TRAIL | [1] |
| 293 | 20 µM | 30 min | TRAIL | [3][4] |
| H460 | 20 µM | Not specified | TRAIL | [3][5] |
| Jurkat | Not specified | Not specified | Fas monoclonal antibody | [10] |
| Normal Human Hepatocytes | 20 µM | 6 h | TRAIL | [3][4] |
Table 2: Storage and Stability of this compound.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | |
| In Solvent (DMSO) | -80°C | 1 year | Aliquot to avoid freeze-thaw cycles. |
| In Solvent (DMSO) | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. |
(Data synthesized from multiple sources including[3][6][11])
Experimental Protocols
1. General Protocol for Inhibition of Caspase-9 Activity in Cell Culture
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the time of the experiment.
-
Preparation of this compound Stock Solution: Reconstitute the lyophilized powder in fresh, anhydrous DMSO to a stock concentration of 10-100 mM.[6][10] Mix well by vortexing. Store aliquots at -80°C.
-
Pretreatment with Inhibitor: On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. Remove the existing medium from the cells and add the medium containing this compound. A vehicle control (medium with the same final concentration of DMSO) should be run in parallel.
-
Incubation: Incubate the cells for the predetermined pretreatment time (e.g., 2 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Induction of Apoptosis: Add the apoptosis-inducing agent (e.g., TRAIL, staurosporine) directly to the medium containing the inhibitor. Also, include a positive control for apoptosis (inducer alone) and a negative control (untreated cells).
-
Endpoint Analysis: After the appropriate incubation time with the apoptosis inducer, harvest the cells for downstream analysis, such as Western blotting for cleaved caspases or an apoptosis assay (e.g., Annexin V staining).
2. Western Blot for Detection of Cleaved Caspase-9
-
Cell Lysis: Following treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (typically 20-30 µg) onto an SDS-polyacrylamide gel. Given the small size of cleaved caspases, a higher percentage gel (e.g., 15%) may be beneficial.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Be mindful of the transfer time to prevent smaller proteins from passing through the membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-9 overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
Visualizations
Caption: Intrinsic apoptosis pathway highlighting the role of Caspase-9 and its inhibition by this compound.
Caption: General experimental workflow for studying the effect of this compound on induced apoptosis.
Caption: A decision tree for troubleshooting experiments where this compound fails to inhibit apoptosis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Apoptosis | 524746-03-0 | Invivochem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The caspase 9 inhibitor Z-LEHD-FMK protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caspase-Independent Cell Death Mechanisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. CliniSciences [clinisciences.com]
- 9. Caspase-9 - Wikipedia [en.wikipedia.org]
- 10. selleckchem.com [selleckchem.com]
- 11. biocompare.com [biocompare.com]
Why is my Z-Lehd-fmk tfa not inhibiting caspase-9?
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with the caspase-9 inhibitor, Z-LEHD-FMK TFA.
Main Troubleshooting Topic: Why is my this compound not inhibiting caspase-9?
Failure to observe caspase-9 inhibition by this compound can stem from various factors related to the inhibitor itself, the experimental setup, or the biological system under investigation. This guide will walk you through a series of troubleshooting steps to identify the potential cause of the issue.
Frequently Asked Questions (FAQs)
Category 1: Inhibitor Integrity and Preparation
Q1: How can I be sure my this compound is properly stored and handled?
A1: Proper storage and handling are critical for maintaining the inhibitor's activity. This compound is a cell-permeable, competitive, and irreversible inhibitor of caspase-9.[1][2][3] To ensure its integrity, follow these guidelines:
-
Storage: The powdered form should be stored at -20°C for up to 3 years.[1] Stock solutions should be aliquoted to prevent repeated freeze-thaw cycles and stored at -80°C for up to one year or -20°C for one month.[1]
-
Solubility: The compound is soluble in DMSO, ethanol, and water.[1] When preparing a DMSO stock, it is crucial to use fresh, anhydrous DMSO, as moisture can reduce the inhibitor's solubility.[1]
-
Preparation: Allow the powder to equilibrate to room temperature before reconstitution. Prepare stock solutions at a high concentration (e.g., 10-100 mM in DMSO) and dilute to the final working concentration in your cell culture medium or assay buffer just before use.
Q2: What is the optimal working concentration for this compound?
A2: The optimal concentration is cell-type and stimulus-dependent. However, a common starting concentration for cell-based assays is 20 µM.[2][4][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
| Property | Specification | Reference |
| Target | Selective, irreversible Caspase-9 inhibitor | [2][4] |
| Formulation | TFA (Trifluoroacetic acid) salt | [1] |
| Molecular Weight | 804.74 g/mol | [1][6] |
| Typical Concentration | 20 µM for in vitro cell-based assays | [1][2][4] |
| Solubility | DMSO: 100 mg/mL (124.26 mM) | [1] |
| Water: 100 mg/mL (124.26 mM) | [1][5] | |
| Storage (Powder) | 3 years at -20°C | [1] |
| Storage (Stock in DMSO) | 1 year at -80°C; 1 month at -20°C (avoid repeated freeze-thaw cycles) | [1] |
Table 1. Properties and Handling of this compound.
Category 2: Experimental Design and Biological System
Q3: Is it possible that the cell death I'm observing is not dependent on caspase-9?
A3: Yes, this is a common reason for the apparent failure of a specific caspase inhibitor. Cell death can proceed through multiple pathways.
-
Extrinsic Apoptosis Pathway: This pathway is initiated by death receptors (e.g., Fas, TRAIL receptors) and primarily activates caspase-8, not caspase-9.[7] Activated caspase-8 can then directly cleave and activate effector caspases like caspase-3.[7] In some cell types, this pathway operates independently of the mitochondrial (intrinsic) pathway involving caspase-9.
-
Caspase-Independent Cell Death: Cells can undergo other forms of programmed cell death, such as necroptosis, which do not require caspase activity.[8] If your stimulus induces necroptosis, a caspase inhibitor will have no effect.
-
Cell-Type Specificity: The reliance on the caspase-9 pathway can be highly cell-type dependent. For example, Z-LEHD-FMK protected HCT116 cells from TRAIL-induced apoptosis, but not SW480 cells, even though both cell lines showed caspase-9 cleavage.[9]
To investigate this, consider using a pan-caspase inhibitor (like Z-VAD-FMK) to determine if the cell death is caspase-dependent at all. You can also probe for the activation of other initiator caspases, such as caspase-8.
Diagram 1. Apoptotic pathways showing the specific target of this compound.
Q4: Have I used the correct timing and controls in my experiment?
A4: The timing of inhibitor addition is crucial. As an irreversible inhibitor, this compound must be present to bind to caspase-9 as it becomes active.
-
Pre-incubation: You should pre-incubate your cells with the inhibitor before adding the apoptotic stimulus. Pre-incubation times typically range from 30 minutes to 2 hours.[1][4]
-
Positive Controls: To confirm that your detection method is working, include a positive control for apoptosis (a known stimulus in your cell type) without any inhibitor.
-
Negative Controls:
-
Vehicle Control: Treat cells with the same concentration of the inhibitor's solvent (e.g., DMSO) to control for any solvent-induced effects.
-
Inhibitor Control: A negative control peptide inhibitor, such as Z-FA-FMK, can be useful. This compound has the same structural backbone but does not inhibit caspases, helping to rule out non-specific effects of the inhibitor class.
-
Category 3: Assay and Data Interpretation
Q5: How do I accurately measure caspase-9 inhibition?
A5: Observing a downstream effect like cell viability is not a direct measure of caspase-9 inhibition. You should use an assay that specifically measures caspase-9 activity or its direct consequences.
-
Western Blot: Probe for the cleavage of procaspase-9 into its active fragments (p35/p12).[10] Also, look at the cleavage of downstream targets like procaspase-3. Successful inhibition should show a reduction in the cleaved forms of these caspases compared to the stimulus-only control.
-
Fluorometric Activity Assays: Use a specific fluorogenic substrate for caspase-9, such as LEHD-AFC or LEHD-pNA. A decrease in fluorescence in the presence of this compound indicates direct inhibition of the enzyme's activity.
-
Multiplex Assays: Some platforms allow for the simultaneous measurement of multiple caspase activities, which can help clarify which pathways are active.
It's important to note that different apoptotic markers can show varying sensitivity to caspase inhibition. A high degree of fractional caspase inhibition may be required to completely block all apoptotic events.[11]
Troubleshooting Workflow
If you are experiencing issues, follow this logical troubleshooting workflow to diagnose the problem.
Diagram 2. A logical workflow for troubleshooting this compound inhibition experiments.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate: Allow the vial of lyophilized this compound powder to warm to room temperature for 15-20 minutes before opening.
-
Reconstitution: Add the appropriate volume of fresh, anhydrous DMSO to the vial to create a 10 mM or 100 mM stock solution. For example, to make a 10 mM stock from 1 mg of powder (MW: 804.74), add 124.3 µL of DMSO.
-
Solubilize: Vortex gently for 1-2 minutes until the powder is completely dissolved.
-
Aliquot and Store: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. Store immediately at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[1]
Protocol 2: General Cell-Based Caspase Inhibition Assay
This protocol provides a general workflow for assessing the efficacy of this compound in a cell culture experiment.
Diagram 3. General experimental workflow for a caspase inhibition assay.
Detailed Steps:
-
Cell Plating: On Day 1, seed your cells in an appropriate culture plate (e.g., 6-well or 96-well plate) at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the time of harvest. Allow cells to adhere and recover overnight.
-
Inhibitor Pre-treatment: On Day 2, prepare your treatment media. Dilute your this compound stock solution and vehicle (DMSO) into fresh culture medium to the final desired concentration. Remove the old medium from the cells and add the treatment media.
-
Control Groups: No treatment, Vehicle + No Stimulus, Vehicle + Stimulus.
-
Experimental Group: this compound + Stimulus.
-
-
Incubation: Incubate the cells with the inhibitor for 1-2 hours at 37°C in a CO2 incubator.[1]
-
Apoptosis Induction: Add your apoptotic stimulus directly to the wells containing the inhibitor/vehicle media. Incubate for the predetermined time required for the stimulus to induce apoptosis (e.g., 4-24 hours).
-
Cell Harvesting and Lysis: Following incubation, harvest the cells. For adherent cells, this may involve scraping or trypsinization. Prepare cell lysates according to standard protocols for your chosen downstream analysis.[12][13]
-
Analysis: Perform your chosen assay to measure caspase-9 activation and/or downstream apoptotic events. Compare the results from the inhibitor-treated group to the "Vehicle + Stimulus" group. A successful inhibition will show a significant reduction in the apoptotic markers in the inhibitor-treated sample.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Apoptosis | 524746-03-0 | Invivochem [invivochem.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. abmole.com [abmole.com]
- 7. Biochemical Pathways of Caspase Activation During Apoptosis | Annual Reviews [annualreviews.org]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. The caspase 9 inhibitor Z-LEHD-FMK protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential Efficacy of Caspase Inhibitors on Apoptosis Markers during Sepsis in Rats and Implication for Fractional Inhibition Requirements for Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. bio-rad.com [bio-rad.com]
Effect of moisture-absorbing DMSO on Z-Lehd-fmk tfa solubility
Welcome to the technical support center for Z-Lehd-fmk TFA. This guide provides detailed information, troubleshooting advice, and protocols for researchers, scientists, and drug development professionals working with this caspase-9 inhibitor. The primary focus is to address challenges related to its solubility in Dimethyl Sulfoxide (DMSO), particularly the impact of moisture absorption by the solvent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it supplied as a TFA salt?
Z-Lehd-fmk is a cell-permeable, irreversible peptide inhibitor of caspase-9, an enzyme that plays a key role in the intrinsic pathway of apoptosis (programmed cell death).[1] The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate (B77799) salt. Trifluoroacetic acid (TFA) is commonly used during the final cleavage and purification steps of solid-phase peptide synthesis.[2][3] While unbound TFA is removed during lyophilization, anionic TFA counterions remain bound to positively charged residues on the peptide, which is a standard formulation for many synthetic peptides.[2][3]
Q2: Why is DMSO the recommended solvent for this compound?
Z-Lehd-fmk, like many hydrophobic peptides, has limited solubility in aqueous solutions. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it an ideal choice for preparing high-concentration stock solutions of this inhibitor.[4][5][6]
Q3: What does it mean for DMSO to be "hygroscopic" and why is it a concern?
Hygroscopic means that DMSO readily absorbs and retains moisture from the atmosphere.[7] This is a critical concern because the presence of absorbed water can significantly decrease the solubility of many organic compounds, including this compound.[5] Using DMSO that has been exposed to air ("wet" DMSO) can lead to incomplete dissolution, precipitation of the compound from the stock solution, and consequently, inaccurate and unreliable experimental results.
Q4: How does absorbed water in DMSO affect the solubility of this compound?
When DMSO absorbs water, the polarity of the solvent mixture increases. While this compound is soluble in pure DMSO, it is poorly soluble in aqueous solutions. The presence of water in DMSO shifts the solvent properties towards a more aqueous character, thereby reducing its capacity to keep the hydrophobic peptide in solution. This can result in the peptide failing to dissolve completely or precipitating out of a previously clear solution.[5]
Q5: How can I tell if my DMSO has absorbed too much water?
Visually, there is no change to the DMSO itself. However, if you experience difficulty dissolving this compound at a concentration that is listed as soluble on the data sheet, or if you observe precipitation in your stock solution upon storage (especially after freeze-thaw cycles), it is highly likely that your DMSO has been compromised by moisture. For precise quantification, Karl Fischer titration is the standard method for determining water content in solvents like DMSO.[7]
Q6: What are the downstream consequences of using moisture-contaminated DMSO in my experiments?
Using "wet" DMSO can lead to several critical problems:
-
Inaccurate Stock Concentration: If the compound does not fully dissolve, the actual concentration of your stock solution will be lower than calculated.
-
Precipitation During Dilution: The compound may precipitate when the DMSO stock is diluted into aqueous buffers or cell culture media.
-
Clogged Equipment: Precipitated material can clog liquid handling robotics and microfluidic devices.
Troubleshooting Guide
This section addresses common problems encountered when preparing and storing this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| This compound powder is not dissolving in DMSO. | 1. Moisture in DMSO: The DMSO has absorbed atmospheric water, reducing its solvating power for the hydrophobic peptide. | Action: Use a fresh, unopened vial of anhydrous, high-purity DMSO. If an opened bottle must be used, ensure it has been stored properly with the cap tightly sealed, preferably in a desiccator. For best results, use DMSO from a bottle that has been purged with an inert gas like argon or nitrogen. |
| 2. Concentration Too High: The intended concentration exceeds the solubility limit of the compound. | Action: Check the product datasheet for the maximum recommended solubility. Try preparing a more dilute stock solution. | |
| 3. Insufficient Mixing/Energy: The dissolution process is slow and requires physical assistance. | Action: Gently warm the vial in a 37°C water bath for 5-10 minutes. Vortex the solution for 1-2 minutes or use a bath sonicator for 5-10 minutes to aid dissolution.[5] | |
| The stock solution is clear initially but forms a precipitate after storage (e.g., at -20°C). | 1. Freeze-Thaw Cycles: Repeated freeze-thaw cycles can promote precipitation, especially if trace amounts of water are present. | Action: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Before use, warm the aliquot to room temperature and vortex to ensure any settled material is redissolved. |
| 2. Supersaturated Solution: The initial dissolution (perhaps with heating) created a supersaturated solution that is not stable at storage temperatures. | Action: Re-dissolve the precipitate by gentle warming and vortexing. Consider preparing a slightly less concentrated stock solution for long-term storage. | |
| The DMSO stock solution is clear, but a precipitate forms when I dilute it into my aqueous buffer or cell culture medium. | 1. Poor Aqueous Solubility: The final concentration in the aqueous medium is still too high for the compound's solubility limit in that environment. | Action: Perform serial dilutions. First, make an intermediate dilution of the DMSO stock into a small volume of your buffer or medium while vortexing to ensure rapid mixing. Then, add this intermediate dilution to the final volume.[8] Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but this should be optimized.[8] |
| 2. pH or Salt Incompatibility: The pH or salt concentration of the aqueous medium is unfavorable for peptide solubility. | Action: Ensure your buffer is at a stable pH. Sometimes, the presence of serum proteins in culture medium can help stabilize the compound.[8] |
Data Presentation
Table 1: Illustrative Solubility of a Hydrophobic Peptide TFA Salt in DMSO/Water Mixtures
| % Water in DMSO (v/v) | Expected Maximum Solubility (mM) | Observations |
| < 0.1% (Anhydrous) | ~100 mM | Clear solution, dissolves readily with vortexing. |
| 1% | ~50-75 mM | May require gentle warming or sonication to fully dissolve. |
| 5% | ~10-25 mM | Significant difficulty in dissolving. May not form a clear solution. |
| 10% | < 5 mM | Likely to form a suspension or fail to dissolve. |
| 50% | Insoluble | Peptide will likely precipitate immediately. |
Note: The values presented are estimates to illustrate a trend. Actual solubility should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
Objective: To properly dissolve this compound in anhydrous DMSO to create a stable, high-concentration stock solution.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous, high-purity DMSO (new, unopened bottle recommended)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to minimize moisture condensation.
-
Using a sterile pipette tip, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 100 mM stock, add 12.43 µL of DMSO to 1 mg of this compound, MW=804.74).
-
Cap the vial tightly and vortex for 1-2 minutes.
-
Visually inspect the solution. It should be clear and free of particulates.
-
If the compound is not fully dissolved, warm the vial to 37°C for 5-10 minutes and vortex again. Alternatively, sonicate the vial for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C as recommended by the manufacturer.
Protocol 2: Best Practices for DMSO Storage and Handling
Objective: To minimize water absorption into DMSO to maintain its effectiveness as a solvent.
Procedure:
-
Purchase Small Volumes: Purchase anhydrous DMSO in small bottles that can be used quickly after opening.
-
Proper Sealing: Always seal the bottle cap tightly immediately after use. Parafilm can be used to create an additional barrier against moisture.
-
Inert Gas Overlay: For long-term storage of an opened bottle, gently flush the headspace with a dry, inert gas like argon or nitrogen before sealing.
-
Desiccated Storage: Store opened bottles of DMSO in a desiccator containing a desiccant (e.g., silica (B1680970) gel) to minimize exposure to ambient humidity.
-
Avoid Contamination: Use only clean, dry pipette tips when dispensing DMSO. Never return unused DMSO to the stock bottle.
Protocol 3: Quality Control of DMSO using Karl Fischer Titration (Advanced)
Objective: To accurately quantify the water content in a DMSO stock. This is an advanced method typically performed in analytical chemistry labs.
Summary: Karl Fischer (KF) titration is a highly sensitive method for water determination. It involves the reaction of water with an iodine and sulfur dioxide solution in the presence of a base. The coulometric KF method is particularly effective for analyzing samples with low water content (<1%).[7] Due to a side reaction between DMSO and the KF reagents, specialized reagents and instrument parameters are required for accurate results, and the number of samples analyzed per cell charge should be limited.[7] It is recommended to consult with an analytical specialist or follow detailed application notes from KF instrument manufacturers.
Visualizations
Caption: Intrinsic apoptosis pathway showing inhibition of Caspase-9 by Z-Lehd-fmk.
Caption: Recommended workflow for preparing this compound stock solutions.
Caption: How atmospheric moisture absorption by DMSO leads to poor solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Graphviz [graphviz.org]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. biocat.com [biocat.com]
- 7. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
Z-Lehd-fmk tfa cytotoxicity at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Z-LEHD-FMK TFA, particularly regarding its potential for cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is Z-LEHD-FMK and what is its primary mechanism of action?
Z-LEHD-FMK is a cell-permeable, irreversible inhibitor of caspase-9.[1][2] Caspase-9 is an initiator caspase that plays a crucial role in the intrinsic pathway of apoptosis (programmed cell death).[3] Upon activation, caspase-9 cleaves and activates downstream effector caspases, such as caspase-3 and caspase-7, leading to the execution of the apoptotic program. Z-LEHD-FMK mimics the natural substrate of caspase-9 and covalently binds to the enzyme's active site, thereby preventing its catalytic activity.
Q2: Is Z-LEHD-FMK cytotoxic?
While many suppliers state that fluoromethyl ketone (FMK)-derivatized peptide inhibitors of caspases have no inherent cytotoxic effects, some studies suggest that high concentrations of Z-LEHD-FMK can induce cellular stress.[4] For instance, in a study on buffalo pre-implantation embryos, concentrations of 30 µM and 50 µM Z-LEHD-FMK led to a significant increase in the expression of cellular stress markers, including CHOP, HSP10, and HSP40.[5] Therefore, while Z-LEHD-FMK is generally considered non-toxic at its effective inhibitory concentrations (typically around 20 µM), higher concentrations may elicit a cytotoxic or cellular stress response.
Q3: What are the recommended working concentrations for Z-LEHD-FMK?
The optimal working concentration of Z-LEHD-FMK can vary depending on the cell type and experimental conditions. However, a concentration of 20 µM has been shown to be effective in protecting various cell types, including HCT116 and 293 cells, from TRAIL-induced apoptosis.[1][3] It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental setup.
Q4: What are the potential off-target effects of Z-LEHD-FMK?
The specificity of peptide-based caspase inhibitors can be a concern, as the catalytic sites of different caspases share similarities.[6] While Z-LEHD-FMK is designed to be selective for caspase-9, high concentrations may lead to the inhibition of other caspases or cellular proteases. The tetrapeptide sequence (LEHD) is optimized for caspase-9, but other caspases might cleave this sequence with lower efficiency.[6] Off-target effects are more likely to be observed at higher concentrations of the inhibitor.
Troubleshooting Guide: High Concentration Cytotoxicity
This guide is designed to help you troubleshoot experiments where you suspect Z-LEHD-FMK is causing cytotoxicity.
Problem: I am observing increased cell death or signs of cellular stress after treating my cells with Z-LEHD-FMK.
Possible Causes and Solutions:
-
Concentration of Z-LEHD-FMK is too high:
-
Solution: Perform a dose-response experiment to determine the minimal effective concentration that inhibits caspase-9 without causing cytotoxicity. Start with a range of concentrations from 5 µM to 50 µM.
-
-
Off-target effects:
-
Solution: If possible, confirm the inhibition of caspase-9 activity using a specific assay (e.g., a fluorometric activity assay). To rule out off-target effects on other proteases, you could consider using a structurally different caspase-9 inhibitor as a control.
-
-
Solvent toxicity:
-
Solution: Z-LEHD-FMK is typically dissolved in DMSO. Ensure that the final concentration of DMSO in your cell culture medium is not exceeding a non-toxic level (usually below 0.1%). Run a vehicle control (cells treated with the same concentration of DMSO without Z-LEHD-FMK) to assess the solvent's effect.
-
-
Cell line sensitivity:
-
Solution: Different cell lines can have varying sensitivities to chemical compounds. If you are working with a particularly sensitive cell line, you may need to use lower concentrations of Z-LEHD-FMK and/or shorter incubation times.
-
Data Presentation
Table 1: Recommended Working Concentrations of Z-LEHD-FMK in Different Cell Lines
| Cell Line | Application | Effective Concentration | Reference |
| HCT116 | Protection from TRAIL-induced apoptosis | 20 µM | [1][3] |
| HEK293 | Protection from TRAIL-induced apoptosis | 20 µM | [1][3] |
| Normal Human Hepatocytes | Protection from TRAIL-induced apoptosis | 20 µM | [1] |
| Buffalo Embryos | Improved cleavage and blastocyst rate | 20 µM | [5] |
Table 2: Evidence of Cellular Stress at High Concentrations of Z-LEHD-FMK in Buffalo Embryos
| Concentration | Observation | Reference |
| 30 µM | Significant increase in HSP40 gene expression | [5] |
| 50 µM | Significant increase in CHOP, HSP10, and HSP40 gene expression | [5] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of Z-LEHD-FMK using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment.
-
Compound Preparation: Prepare a stock solution of Z-LEHD-FMK in sterile DMSO. Make serial dilutions of Z-LEHD-FMK in your complete cell culture medium to achieve final concentrations ranging from, for example, 1 µM to 100 µM. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Z-LEHD-FMK or the vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the concentration at which Z-LEHD-FMK starts to exhibit cytotoxic effects.
Protocol 2: Assessing Cellular Stress by Western Blotting for Stress Markers
-
Cell Treatment: Treat your cells with a range of Z-LEHD-FMK concentrations (e.g., 20 µM, 50 µM, 100 µM) and a vehicle control for a relevant time period.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against cellular stress markers such as CHOP, HSP70, or cleaved PARP.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection method.
-
-
Analysis: Densitometrically quantify the bands to determine the relative expression levels of the stress markers at different Z-LEHD-FMK concentrations.
Mandatory Visualizations
Caption: Intrinsic apoptosis pathway showing Z-LEHD-FMK inhibition of Caspase-9.
Caption: Workflow for troubleshooting Z-LEHD-FMK-induced cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. The caspase 9 inhibitor Z-LEHD-FMK protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caspase-9 inhibitor Z-LEHD-FMK enhances the yield of in vitro produced buffalo (Bubalus bubalis) pre-implantation embryos and alters cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Preventing precipitation of Z-Lehd-fmk tfa in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Z-Lehd-fmk tfa in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly selective and irreversible inhibitor of caspase-9, an initiator caspase that plays a crucial role in the intrinsic pathway of apoptosis.[1][2][3] By binding to the active site of caspase-9, it prevents the downstream activation of executioner caspases, such as caspase-3 and caspase-7, thereby inhibiting programmed cell death.[4] Its cell-permeable nature makes it effective for use in cell-based assays.[2]
Q2: Why does this compound sometimes precipitate in aqueous solutions?
Precipitation of this compound in aqueous solutions, such as cell culture media or assay buffers, can occur for several reasons:
-
Limited Aqueous Solubility: While some datasheets report high water solubility, this compound is a peptide-based inhibitor and can have inherently limited solubility in purely aqueous environments, especially at higher concentrations.[4]
-
"Salting Out" Effect: The presence of high concentrations of salts in buffers can decrease the solubility of the compound, leading to precipitation.
-
pH Sensitivity: The trifluoroacetate (B77799) (TFA) salt form can make the solution slightly acidic upon dissolution. Depending on the final concentration and the buffering capacity of the solution, this can lead to pH shifts that affect solubility.
-
Improper Dissolution of Stock Solution: If the initial stock solution in an organic solvent like DMSO is not fully dissolved, adding it to an aqueous buffer will result in immediate precipitation.
-
Temperature Effects: Solubility can be temperature-dependent. A solution prepared at room temperature might precipitate when moved to a lower temperature, such as 4°C.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a stock solution is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[2][5] It is crucial to use fresh, moisture-free DMSO, as absorbed moisture can reduce the solubility of the compound.[2] Stock solutions in DMSO can typically be prepared at concentrations of 10 mM to 100 mM and should be stored at -20°C or -80°C.[2][5]
Q4: What are the recommended storage conditions for this compound powder and stock solutions?
-
Powder: The lyophilized powder should be stored at -20°C for long-term stability (up to 3 years).[2][6]
-
Stock Solutions: Aliquot the stock solution to avoid repeated freeze-thaw cycles.[5][7] Store aliquots at -80°C for up to one year or at -20°C for up to one month.[2][7] Before use, bring the vial to room temperature before opening the cap to prevent condensation.[5]
Troubleshooting Guide: Preventing Precipitation
This guide addresses common issues related to the precipitation of this compound and provides step-by-step solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitate forms immediately upon adding the stock solution to aqueous media. | 1. Stock solution was not fully dissolved. 2. The final concentration in the aqueous solution is too high. 3. The aqueous buffer has a high salt concentration. | 1. Ensure the DMSO stock solution is completely clear before use. If necessary, gently warm the stock solution to 37°C for 10 minutes or use an ultrasonic bath to aid dissolution.[4] 2. Avoid making a single large dilution. Instead, perform serial dilutions. First, dilute the DMSO stock into a smaller volume of aqueous buffer while vortexing, then add this intermediate dilution to the final volume. 3. If possible, test the solubility in a buffer with a lower salt concentration. |
| The solution is initially clear but becomes cloudy or forms a precipitate over time. | 1. The compound is slowly coming out of solution at the working concentration and temperature. 2. The pH of the medium has shifted. | 1. Prepare fresh dilutions immediately before each experiment. 2. Ensure the final concentration of DMSO in your aqueous solution is kept to a minimum (ideally below 0.5%) to maintain solubility without causing cellular toxicity.[5] 3. Verify that your final experimental medium is adequately buffered and that the addition of the this compound solution does not significantly alter the pH. |
| Inconsistent results between experiments. | 1. Incomplete dissolution of the compound. 2. Degradation of the compound due to improper storage or multiple freeze-thaw cycles of the stock solution. | 1. Always visually inspect your stock solution and final working solution for any signs of precipitation before starting an experiment. 2. Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[5][7] Store aliquots appropriately at -20°C or -80°C.[2] |
Quantitative Data
Solubility of this compound
| Solvent | Maximum Reported Solubility | Molar Concentration (approx.) | Reference |
| DMSO | 100 mg/mL | 124.26 mM | [2] |
| Ethanol | 100 mg/mL | 124.26 mM | [2] |
| Water | 50-100 mg/mL | 62.13 mM - 124.26 mM | [2][6] |
Note: The actual solubility can vary slightly between batches. It is always recommended to perform a small-scale solubility test.
Recommended Working Concentrations
| Application | Cell Line(s) | Working Concentration | Reference |
| Inhibition of TRAIL-induced apoptosis | HCT116, 293, SW480, H460 | 20 µM | [1][2][6] |
| General in vitro apoptosis inhibition | Varies by cell type | 50 nM - 100 µM | [5] |
| In vivo (rat model of spinal cord injury) | N/A | 0.8 µmol/kg (i.v.) | [1][8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening.
-
Reconstitution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to a 1 mg vial of this compound (MW: 804.74 g/mol ), add 124.3 µL of DMSO.
-
Dissolution: Gently vortex the vial to dissolve the powder. If necessary, warm the vial at 37°C for 10 minutes or place it in an ultrasonic bath for a few minutes to ensure complete dissolution. The solution should be clear and free of particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store these aliquots at -80°C.
Protocol 2: Preparation of a 20 µM Working Solution in Cell Culture Medium
-
Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid shocking the compound out of solution, first, dilute the 10 mM stock 1:10 in pre-warmed (37°C) cell culture medium to create a 1 mM intermediate solution. For example, add 2 µL of the 10 mM stock to 18 µL of medium.
-
Final Dilution: Add the required volume of the 1 mM intermediate solution or the 10 mM stock solution to your final volume of pre-warmed cell culture medium to achieve the desired 20 µM final concentration. For example, add 2 µL of the 1 mM intermediate solution to 98 µL of medium, or 0.2 µL of the 10 mM stock solution to 99.8 µL of medium.
-
Mixing: Mix thoroughly by gentle pipetting or inverting the tube.
-
Use Immediately: Use the freshly prepared working solution immediately for your experiment.
Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: Inhibition of the caspase-9 signaling pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Apoptosis | 524746-03-0 | Invivochem [invivochem.com]
How to store Z-Lehd-fmk tfa for long-term use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and use of Z-Lehd-fmk tfa.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For long-term stability, this compound in its powdered form should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] To maximize shelf life, it is crucial to store the powder under desiccating conditions.
Q2: How should I store this compound after reconstituting it in a solvent?
A2: Reconstituted solutions of this compound should be stored at -80°C for up to 1 year or at -20°C for up to 1 month.[2] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[2]
Q3: What is the recommended solvent for reconstituting this compound?
A3: The most commonly recommended solvent for reconstituting this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[2][3] Using DMSO that has absorbed moisture can reduce the solubility of the compound.[2][3]
Q4: Can I store reconstituted this compound at room temperature?
A4: No, it is not recommended to store reconstituted this compound at room temperature for any significant length of time. While the product is stable at ambient temperature for a few days during shipping, long-term storage of solutions should be at -20°C or -80°C to maintain stability.[1]
Q5: How can I be sure that the this compound is still active after long-term storage?
A5: The best way to confirm the activity of this compound is to include positive and negative controls in your experiments. A known inducer of apoptosis should be used to confirm that the expected level of caspase-9 activity is present, and a negative control (vehicle-treated) should be included to establish a baseline. A decrease in the expected inhibitory effect of this compound compared to a fresh stock would indicate potential degradation.
Storage Conditions Summary
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years[2] |
| Powder | 4°C | Up to 2 years[1] |
| In Solvent | -80°C | Up to 1 year[2] |
| In Solvent | -20°C | Up to 1 month[2] |
Troubleshooting Guides
Issue 1: Precipitate Observed in the this compound Solution After Thawing
-
Possible Cause 1: Low Temperature. The compound may have come out of solution at low temperatures.
-
Solution: Gently warm the vial to 37°C for 10-15 minutes and vortex to redissolve the precipitate.
-
-
Possible Cause 2: Solvent Purity. The DMSO used for reconstitution may have absorbed moisture, reducing the solubility of this compound.
-
Solution: Use fresh, high-purity, anhydrous DMSO for reconstitution. Ensure the cap of the DMSO bottle is tightly sealed when not in use.
-
-
Possible Cause 3: Concentration Too High. The concentration of the stock solution may be too high for the storage temperature.
-
Solution: Consider preparing a slightly lower concentration stock solution for long-term storage.
-
Issue 2: Decreased or No Activity of this compound in Experiments
-
Possible Cause 1: Improper Storage. The compound may have degraded due to incorrect storage temperatures or repeated freeze-thaw cycles.
-
Solution: Always store the powdered compound and reconstituted solutions at the recommended temperatures. Aliquot stock solutions to minimize freeze-thaw cycles.
-
-
Possible Cause 2: Incorrect Dilution. Errors in calculating the final working concentration can lead to apparently reduced activity.
-
Solution: Double-check all calculations for dilutions. Prepare fresh dilutions from your stock solution for each experiment.
-
-
Possible Cause 3: Experimental Setup. The issue may lie within the experimental setup rather than the inhibitor itself.
-
Solution: Ensure that the apoptosis induction is working as expected by including a positive control (cells treated with the apoptosis inducer alone). Verify the health and passage number of your cell line.
-
Issue 3: Suspected Contamination of the Stock Solution
-
Possible Cause 1: Non-sterile Handling. Introduction of bacteria or fungi during reconstitution or handling.
-
Solution: Always use sterile pipette tips, tubes, and solvents when preparing and handling the this compound solution. Work in a laminar flow hood to minimize the risk of contamination.
-
-
Solution: If contamination is suspected, it is best to discard the solution and prepare a fresh stock from the powdered compound. Filtering the solution through a 0.22 µm filter may remove microbial contamination, but it will not remove any endotoxins or metabolic byproducts that may have been produced.
Experimental Protocols
Detailed Methodology for Stock Solution Preparation
-
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve the desired stock solution concentration (e.g., 10 mM or 20 mM).
-
Add the calculated volume of anhydrous DMSO to the vial of this compound powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C can aid in dissolution.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
General Protocol for an In Vitro Caspase Inhibition Assay
-
Cell Seeding: Seed cells in a multi-well plate at a density that will allow for optimal growth and response to treatment.
-
Pre-treatment with this compound:
-
Prepare the desired working concentration of this compound by diluting the stock solution in fresh cell culture medium.
-
Remove the old medium from the cells and add the medium containing this compound.
-
Incubate the cells for the desired pre-treatment time (e.g., 1-2 hours) to allow for cell penetration of the inhibitor.
-
-
Induction of Apoptosis:
-
Add the apoptosis-inducing agent (e.g., staurosporine, TRAIL) to the wells containing the cells and this compound.
-
Include appropriate controls:
-
Untreated cells (negative control)
-
Cells treated with the apoptosis inducer only (positive control)
-
Cells treated with this compound only (inhibitor control)
-
-
-
Incubation: Incubate the plate for the time required to induce apoptosis (this will vary depending on the cell type and inducing agent).
-
Assessment of Apoptosis: Measure apoptosis using a suitable method, such as:
-
Caspase activity assays (e.g., using a fluorogenic or colorimetric substrate)
-
Western blotting for cleaved caspase-3 or PARP
-
Annexin V/Propidium Iodide staining followed by flow cytometry
-
TUNEL assay
-
Visualizations
Caption: Inhibition of the intrinsic apoptotic pathway by this compound.
Caption: A logical workflow for troubleshooting common this compound storage issues.
References
Validation & Comparative
Validating the Inhibitory Effect of Z-Lehd-fmk tfa: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the intrinsic apoptosis pathway, validating the specific inhibition of caspase-9 is a critical step. Z-Lehd-fmk tfa is a widely used, cell-permeable, and irreversible inhibitor of caspase-9. This guide provides a comprehensive comparison of this compound with other commercially available caspase-9 inhibitors, offering supporting experimental data and detailed protocols to validate its inhibitory effects.
Comparison of Caspase-9 Inhibitors
The selection of an appropriate caspase-9 inhibitor is crucial for the specific and effective modulation of the apoptotic pathway. This section compares this compound with two notable alternatives: Ac-LEHD-CHO and Pen1-XBir3.
| Feature | This compound | Ac-LEHD-CHO | Pen1-XBir3 |
| Mechanism of Action | Irreversible covalent modification of the catalytic cysteine residue in the active site. | Reversible aldehyde inhibitor that interacts with the active site.[1] | A cell-permeant peptide containing the BIR3 domain of XIAP that prevents caspase-9 dimerization and activation. |
| Specificity | Selective for caspase-9, but like many peptide-based inhibitors, may exhibit some off-target effects at high concentrations. | Inhibitor for caspase-8 and caspase-9.[2] | Highly selective for caspase-9 due to its mechanism of targeting the unique dimerization interface. |
| Cell Permeability | Yes, enhanced by the N-terminal benzyloxycarbonyl (Z) group and C-terminal fluoromethyl ketone (fmk) group.[3][4] | Yes. | Yes, facilitated by the Penetratin-1 (Pen1) cell-penetrating peptide. |
| Typical Working Concentration | 10-50 µM in cell culture.[3][5] | Varies depending on the cell type and experimental conditions. | 10 µg eyedrops in in vivo mouse models.[6] |
| Advantages | Widely used and well-documented in the literature, irreversible inhibition provides sustained effect. | Reversible inhibition may be desirable for certain experimental designs. | High specificity for caspase-9, offering a more targeted inhibition with potentially fewer off-target effects.[7] |
| Limitations | Potential for off-target effects at higher concentrations. One study in CHO cells suggested a lack of specificity for the fmk-type inhibitors.[8] | Also inhibits caspase-8.[2] | As a peptide-based therapeutic, in vivo stability and delivery can be challenging, though the Pen1 peptide enhances uptake. |
Experimental Validation Protocols
To rigorously validate the inhibitory effect of this compound and its alternatives, a combination of biochemical and cell-based assays is recommended.
Caspase-9 Activity Assay
This assay directly measures the enzymatic activity of caspase-9 in cell lysates.
Principle: Caspase-9 activity is measured using a specific peptide substrate, LEHD, conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-trifluoromethyl coumarin, AFC) reporter. Cleavage of the substrate by active caspase-9 releases the reporter molecule, which can be quantified.
Protocol (Colorimetric):
-
Cell Lysis:
-
Induce apoptosis in your target cells in the presence and absence of the caspase-9 inhibitor (e.g., 20 µM this compound).
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer on ice for 10-15 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the cell lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Caspase-9 Activity Measurement:
-
In a 96-well plate, add 50-100 µg of protein lysate to each well.
-
Add the caspase-9 substrate (e.g., Ac-LEHD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Compare the absorbance values of inhibitor-treated samples to the untreated apoptotic control. A significant decrease in absorbance indicates inhibition of caspase-9 activity.
-
Western Blot for Caspase-9 Cleavage
This method visualizes the inhibition of caspase-9 activation by detecting the presence of its cleaved, active form.
Principle: Upon activation, pro-caspase-9 (approximately 47 kDa) is cleaved into a large (p35/p37) and a small (p12) subunit. Western blotting with an antibody that recognizes both the pro- and cleaved forms allows for the visualization of this activation event. Inhibition of this cleavage by this compound will result in a decrease in the cleaved fragments.
Protocol:
-
Sample Preparation:
-
Treat cells with an apoptosis-inducing agent in the presence or absence of the caspase-9 inhibitor.
-
Lyse the cells and quantify the protein concentration as described above.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-40 µg of protein from each sample on a 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for caspase-9 (e.g., at a 1:1000 dilution) overnight at 4°C.[9][10] Choose an antibody that detects both the full-length and cleaved forms.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
-
Data Analysis:
-
Compare the intensity of the cleaved caspase-9 bands in the inhibitor-treated samples to the untreated apoptotic control. A reduction in the cleaved band indicates successful inhibition.
-
Cell Viability and Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells in a population, demonstrating the protective effect of the caspase-9 inhibitor.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore (e.g., FITC), can be used to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment:
-
Induce apoptosis in your cells with and without the caspase-9 inhibitor.
-
-
Cell Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Live cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant. A significant decrease in the percentage of Annexin V-positive cells in the inhibitor-treated group compared to the untreated apoptotic control demonstrates the protective effect of the inhibitor.
-
Visualizing the Pathways and Workflows
To better understand the context of this compound's action and the experimental procedures, the following diagrams are provided.
Caption: Intrinsic apoptosis pathway highlighting the central role of caspase-9 activation and its inhibition by this compound.
Caption: A streamlined workflow for the experimental validation of caspase-9 inhibitors.
Caption: A logical comparison of the key properties of different caspase-9 inhibitors.
References
- 1. Ac-Leu-Glu-His-Asp-CHO (Caspase 9 Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. bio-techne.com [bio-techne.com]
- 5. The caspase 9 inhibitor Z-LEHD-FMK protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phoenixmicron.com [phoenixmicron.com]
- 7. Frontiers | Caspase-9 inhibition confers stronger neuronal and vascular protection compared to VEGF neutralization in a mouse model of retinal vein occlusion [frontiersin.org]
- 8. Specific inhibition of caspase-8 and -9 in CHO cells enhances cell viability in batch and fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caspase-9 Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Caspase-9 Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. kumc.edu [kumc.edu]
A Comparative Guide to Caspase Inhibitors: Z-LEHD-FMK TFA vs. Z-VAD-FMK
For researchers, scientists, and drug development professionals, the selection of an appropriate caspase inhibitor is critical for the accurate study of apoptosis and related cellular processes. This guide provides an objective comparison of two commonly used caspase inhibitors: Z-LEHD-FMK TFA, a selective caspase-9 inhibitor, and Z-VAD-FMK, a pan-caspase inhibitor. This comparison is supported by experimental data to aid in the selection of the most suitable inhibitor for specific research needs.
Introduction to Caspase Inhibitors
Caspases, a family of cysteine-aspartic proteases, are central to the execution of apoptosis, or programmed cell death. They exist as inactive zymogens (procaspases) that, upon activation, trigger a cascade of proteolytic events leading to cell disassembly. Caspase inhibitors are invaluable tools for studying the roles of specific caspases in this process. These inhibitors are typically peptide-based and contain a reactive functional group, such as a fluoromethylketone (FMK), which allows them to irreversibly bind to the active site of the caspase.
This compound is a cell-permeable and irreversible inhibitor that is highly selective for caspase-9.[1][2][3] Caspase-9 is an initiator caspase in the intrinsic (mitochondrial) pathway of apoptosis.[4][5][6] In contrast, Z-VAD-FMK is a cell-permeable, irreversible, and broad-spectrum (pan) caspase inhibitor.[7][8] It targets a wide range of caspases, including initiator and executioner caspases, making it a general inhibitor of apoptosis.[7][8]
Mechanism of Action and Specificity
The primary difference between this compound and Z-VAD-FMK lies in their target specificity. This specificity is crucial when dissecting the roles of different apoptotic pathways.
-
This compound: This inhibitor is designed to specifically target caspase-9. The peptide sequence Leu-Glu-His-Asp (LEHD) mimics the cleavage site recognized by caspase-9.[9] By selectively blocking caspase-9, researchers can investigate the involvement of the intrinsic apoptotic pathway in a given cellular response.
-
Z-VAD-FMK: The Val-Ala-Asp (VAD) peptide sequence of this inhibitor allows it to bind to the active site of a broad range of caspases.[7] This makes it a potent tool for determining whether a cellular process is caspase-dependent. However, its lack of specificity means it cannot be used to implicate a particular caspase or apoptotic pathway.
Quantitative Comparison of Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. The following table summarizes the IC50 values for Z-LEHD-FMK against a panel of caspases. While a direct comparative table for Z-VAD-FMK from the same study is not available, it is widely reported to be a potent inhibitor of most caspases in the low to mid-nanomolar range.[10]
| Caspase | Z-LEHD-FMK IC50 (µM)[10] | Z-VAD-FMK IC50 |
| Caspase-1 | - | Potent inhibitor[8] |
| Caspase-3 | Weakly inhibited | Potent inhibitor[8] |
| Caspase-6 | Weakly inhibited | Potent inhibitor[8] |
| Caspase-7 | Weakly inhibited | Potent inhibitor[8] |
| Caspase-8 | 0.07 | Potent inhibitor[8] |
| Caspase-9 | 1.5 | Potent inhibitor[8] |
| Caspase-10 | 3.59 | Potent inhibitor[8] |
Note: IC50 values can vary depending on the assay conditions. The data presented should be used as a comparative guide.
Off-Target Effects
A critical consideration when using chemical inhibitors is the potential for off-target effects.
-
This compound: While highly selective for caspase-9, some cross-reactivity with other caspases, such as caspase-8, has been observed, albeit at much lower concentrations.[10]
-
Z-VAD-FMK: The broad specificity of Z-VAD-FMK is its primary "on-target" effect. However, it has been shown to have significant off-target effects, most notably the inhibition of the enzyme peptide: N-glycanase (NGLY1).[11][12][13] This inhibition can induce cellular autophagy, a process of cellular self-digestion, which can complicate the interpretation of results in apoptosis studies.[11][12][13]
Signaling Pathways
The following diagrams illustrate the points of intervention for Z-LEHD-FMK and Z-VAD-FMK within the apoptotic signaling pathways.
Caption: Z-LEHD-FMK inhibits the intrinsic pathway by targeting Caspase-9.
Caption: Z-VAD-FMK broadly inhibits initiator and executioner caspases.
Experimental Protocols
Caspase Activity Assay (Fluorometric)
This protocol describes a general method for measuring caspase activity in cell lysates using a fluorogenic substrate.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound or Z-VAD-FMK
-
Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
Fluorogenic caspase substrate (e.g., Ac-LEHD-AFC for caspase-9, Ac-DEVD-AFC for caspase-3)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Seed cells at an appropriate density and treat with the apoptosis-inducing agent and/or the caspase inhibitor at the desired concentration and for the desired time.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells by resuspending the pellet in ice-cold Lysis Buffer and incubating on ice for 10-20 minutes.
-
Centrifuge the lysate at 10,000 x g for 1 minute at 4°C to pellet cellular debris.
-
Transfer the supernatant (cell lysate) to a new tube.
-
Determine the protein concentration of the lysate.
-
In a 96-well black microplate, add 50 µg of protein lysate to each well and adjust the volume with Lysis Buffer.
-
Add the fluorogenic caspase substrate to each well to a final concentration of 50 µM.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC) at various time points.
Caption: Workflow for a fluorometric caspase activity assay.
Western Blot Analysis of Caspase Cleavage
This protocol outlines the detection of cleaved (active) caspases by Western blotting.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound or Z-VAD-FMK
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-9, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells as described in the caspase activity assay protocol.
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[14][15][16][17]
Caption: Key steps in Western blot analysis for detecting cleaved caspases.
Conclusion
The choice between this compound and Z-VAD-FMK depends on the specific experimental question.
-
This compound is the inhibitor of choice when the goal is to specifically investigate the role of the intrinsic apoptotic pathway and the involvement of caspase-9. Its high selectivity minimizes confounding effects from the inhibition of other caspases.
-
Z-VAD-FMK is a useful tool for determining if a cellular process is caspase-dependent in a general sense. However, its broad specificity and known off-target effects, such as the induction of autophagy, must be carefully considered when interpreting the results. For studies requiring general caspase inhibition without the confounding effect of autophagy induction, alternative pan-caspase inhibitors with different off-target profiles may be more appropriate.
Researchers should carefully consider the specificity, potential off-target effects, and the specific aims of their study when selecting a caspase inhibitor. The experimental protocols provided in this guide offer a starting point for the effective use of these valuable research tools.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. protocols.io [protocols.io]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. invivogen.com [invivogen.com]
- 9. Frontiers | Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Detection of Active Caspases During Apoptosis Using Fluorescent Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. A Potent Inhibitor of Caspase‑8 Based on the IL-18 Tetrapeptide Sequence Reveals Shared Specificities between Inflammatory and Apoptotic Initiator Caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
- 16. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Apoptosis Inhibitors: Z-LEHD-FMK (TFA) vs. Z-IETD-FMK
For researchers, scientists, and drug development professionals, the precise modulation of apoptosis, or programmed cell death, is a critical aspect of experimental design. This guide provides an objective comparison of two widely used caspase inhibitors, Z-LEHD-FMK (TFA) and Z-IETD-FMK, supported by experimental data and detailed protocols to aid in the selection of the appropriate tool for your research needs.
Caspases, a family of cysteine proteases, are central executioners of apoptosis. They are categorized as initiator caspases (such as caspase-8 and caspase-9) and executioner caspases (such as caspase-3). The targeted inhibition of specific initiator caspases allows for the dissection of distinct apoptotic signaling pathways. Z-LEHD-FMK (TFA) is a selective inhibitor of caspase-9, a key player in the intrinsic apoptosis pathway, while Z-IETD-FMK is a potent inhibitor of caspase-8, the primary initiator of the extrinsic apoptosis pathway.
Mechanism of Action and Specificity
Both Z-LEHD-FMK and Z-IETD-FMK are irreversible inhibitors that function as peptide-fluoromethyl ketones (FMK). The peptide sequence of each inhibitor mimics the cleavage site of its target caspase, allowing it to bind to the active site. The FMK group then forms a covalent bond with the catalytic cysteine residue of the caspase, leading to irreversible inhibition.
Z-LEHD-FMK (TFA) , with its tetrapeptide sequence Leu-Glu-His-Asp, is designed to target the active site of caspase-9.[1][2] Caspase-9 is the initiator caspase of the intrinsic apoptotic pathway, which is typically triggered by intracellular stress signals such as DNA damage or growth factor withdrawal.[3]
Z-IETD-FMK , featuring the Ile-Glu-Thr-Asp peptide sequence, is a highly selective inhibitor of caspase-8.[4][5] Caspase-8 is the apical caspase in the extrinsic apoptosis pathway, activated upon the binding of death ligands (e.g., TNF-α, FasL, TRAIL) to their corresponding death receptors on the cell surface.[6][7]
Performance Data: A Quantitative Comparison
The efficacy of these inhibitors is best illustrated by their half-maximal inhibitory concentration (IC50) values against various caspases. Lower IC50 values indicate greater potency.
| Inhibitor | Target Caspase | Reported IC50 (in vitro) | Key Characteristics |
| Z-LEHD-FMK (TFA) | Caspase-9 | ~1.5 µM[8] | Selective and irreversible inhibitor of caspase-9.[1][2] Protects against apoptosis induced by intrinsic pathway stimuli.[9] |
| Z-IETD-FMK | Caspase-8 | ~0.46 µM (for TNFα-induced apoptosis)[10] | Potent, selective, and cell-permeable inhibitor of caspase-8.[4][11] Also reported to inhibit granzyme B.[11] |
Note: IC50 values can vary depending on the experimental conditions, including substrate concentration and the specific assay used.
Experimental Applications and Supporting Data
A common application for these inhibitors is in the study of TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)-induced apoptosis. TRAIL can activate both the extrinsic and intrinsic apoptotic pathways.
In a study investigating TRAIL-induced apoptosis in different cancer cell lines, both HCT116 and SW480 colon cancer cells were protected from apoptosis by the caspase-8 inhibitor Z-IETD-FMK.[12] However, only HCT116 cells were protected by the caspase-9 inhibitor Z-LEHD-FMK, indicating a differential reliance on the intrinsic pathway between these cell lines.[12] This highlights the utility of these specific inhibitors in delineating the signaling pathways active in a particular cellular context.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided.
Experimental Protocols
Caspase Activity Assay Using a Fluorogenic Substrate
This protocol provides a method to quantify caspase activity in cell lysates.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
Z-LEHD-FMK (TFA) or Z-IETD-FMK
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
Fluorogenic caspase substrate (e.g., Ac-LEHD-AFC for caspase-9 or Ac-IETD-AFC for caspase-8)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a culture plate and allow them to adhere overnight. Pre-treat the cells with the desired concentration of Z-LEHD-FMK or Z-IETD-FMK for 1-2 hours.
-
Apoptosis Induction: Induce apoptosis using the appropriate stimulus and incubate for the desired time. Include a vehicle-treated control group.
-
Cell Lysis: Harvest the cells and wash with ice-cold PBS. Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 20 minutes.
-
Lysate Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the cytosolic proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Caspase Activity Measurement: In a 96-well black microplate, add an equal amount of protein (e.g., 20-50 µg) from each lysate to separate wells. Add the fluorogenic caspase substrate to each well to a final concentration of 50 µM.
-
Fluorometric Reading: Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC) over time at 37°C.
-
Data Analysis: Calculate the rate of substrate cleavage (change in fluorescence over time) and normalize it to the protein concentration. Compare the activity in inhibitor-treated samples to the untreated control.
Western Blot Analysis of Caspase Cleavage
This protocol allows for the qualitative or semi-quantitative assessment of caspase activation by detecting the cleaved (active) forms of the caspases.
Materials:
-
Cell lysates prepared as described above
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for the pro- and cleaved forms of caspase-8 and caspase-9
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Separation: Separate equal amounts of protein from each cell lysate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against caspase-8 or caspase-9 overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Analyze the bands corresponding to the pro-caspase and cleaved caspase forms. A decrease in the pro-caspase band and an increase in the cleaved caspase band indicate caspase activation. The effect of the inhibitors can be assessed by comparing the cleavage in treated versus untreated samples.
Conclusion
Both Z-LEHD-FMK (TFA) and Z-IETD-FMK are invaluable tools for the specific inhibition of the intrinsic and extrinsic apoptotic pathways, respectively. The choice between these inhibitors will depend on the specific research question and the apoptotic pathway being investigated. By utilizing the provided data and protocols, researchers can confidently select and apply the appropriate inhibitor to elucidate the complex mechanisms of apoptosis in their experimental systems.
References
- 1. Targeting TNF-related apoptosis-inducing ligand (TRAIL) receptor by natural products as a potential therapeutic approach for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of TRAIL in Apoptosis and Immunosurveillance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. TRAIL and apoptosis induction by TNF-family death receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Harnessing TRAIL-Induced Apoptosis Pathway for Cancer Immunotherapy and Associated Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 12. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
A Comparative Guide: Z-LEHD-FMK versus its Negative Control, Z-FA-FMK
In the intricate landscape of apoptosis research, the precise inhibition of specific caspases is paramount to delineating their roles in programmed cell death. Z-LEHD-FMK has emerged as a potent and selective irreversible inhibitor of caspase-9, a critical initiator caspase in the intrinsic apoptotic pathway.[1][2] To ensure the specificity of its action, a proper negative control is essential. This guide provides a comprehensive comparison of Z-LEHD-FMK with its widely used negative control, Z-FA-FMK, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Differentiating Z-LEHD-FMK and Z-FA-FMK
Z-LEHD-FMK is a cell-permeable peptide fluoromethyl ketone (FMK) that specifically targets the active site of caspase-9, thereby blocking its proteolytic activity and subsequent downstream apoptotic events.[3] In contrast, Z-FA-FMK, also a cell-permeable FMK-derivatized peptide, is designed to serve as a negative control.[4] It is known to inhibit cysteine proteases like cathepsins B and L but does not inhibit caspases.[4][5] This distinction is crucial for attributing the observed anti-apoptotic effects specifically to the inhibition of caspase-9 by Z-LEHD-FMK.
Performance Comparison in Apoptosis Inhibition
To validate the specific inhibitory action of Z-LEHD-FMK on apoptosis and the inert nature of Z-FA-FMK in this process, a common experimental approach involves inducing apoptosis in a cell line and observing the effects of these compounds. A representative experiment using Jurkat cells, a human T-cell leukemia line, with camptothecin (B557342) as the apoptotic stimulus, provides clear comparative data.
Quantitative Data Summary
The following table summarizes the results from a flow cytometry analysis of apoptosis in Jurkat cells using Annexin V staining.[4]
| Treatment Group | Apoptotic Stimulus (4 µM Camptothecin) | Inhibitor (20 µM) | Percentage of Apoptotic Cells (Annexin V Positive) |
| Untreated Control | - | None | ~5% |
| Apoptosis Induction | + | None | ~42% |
| Caspase-9 Inhibition | + | Z-LEHD-FMK | Significantly reduced (approaching untreated control levels) |
| Negative Control | + | Z-FA-FMK | ~42% (no significant reduction) |
Note: The data presented is representative of expected outcomes based on available literature.[4]
Experimental Protocols
To achieve reliable and reproducible results, adherence to well-defined experimental protocols is essential. Below are detailed methodologies for a fluorometric caspase-9 activity assay and a western blot for cleaved caspase-3, two common assays to assess the efficacy of Z-LEHD-FMK.
Fluorometric Caspase-9 Activity Assay
This assay quantitatively measures the activity of caspase-9 in cell lysates.
Materials:
-
Cells of interest (e.g., Jurkat cells)
-
Apoptosis-inducing agent (e.g., Camptothecin)
-
Z-LEHD-FMK
-
Z-FA-FMK
-
Cell Lysis Buffer
-
2X Reaction Buffer
-
DTT (dithiothreitol)
-
Caspase-9 fluorogenic substrate (e.g., LEHD-AFC)
-
96-well microplate (black, flat-bottom for fluorescence)
-
Fluorometer with 400 nm excitation and 505 nm emission filters
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and treat with the apoptosis-inducing agent in the presence of Z-LEHD-FMK, Z-FA-FMK, or a vehicle control (DMSO) for the desired time. Include an untreated control group.
-
Cell Lysis:
-
Harvest the cells and pellet them by centrifugation.
-
Resuspend the cell pellet in chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the cell lysate.
-
-
Assay Reaction:
-
Prepare the 2X Reaction Buffer by adding DTT to a final concentration of 10 mM immediately before use.
-
In a 96-well plate, add cell lysate to each well.
-
Add the 2X Reaction Buffer (containing DTT) to each sample.
-
Add the LEHD-AFC substrate to a final concentration of 50 µM.
-
-
Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Read the fluorescence in a fluorometer at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
-
Data Analysis: The increase in fluorescence intensity is directly proportional to the caspase-9 activity. Compare the fluorescence from the treated samples to the controls.
Western Blot for Cleaved Caspase-3
This method detects the downstream effect of caspase-9 inhibition by measuring the levels of cleaved (active) caspase-3.
Materials:
-
Treated cell lysates (prepared as above)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against cleaved caspase-3
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Re-probe the membrane with a loading control antibody to ensure equal protein loading. A decrease in the cleaved caspase-3 band in the Z-LEHD-FMK treated sample compared to the apoptosis-induced and Z-FA-FMK treated samples indicates effective caspase-9 inhibition.
Visualizing the Molecular Pathway and Experimental Design
To further clarify the roles of Z-LEHD-FMK and Z-FA-FMK, the following diagrams illustrate the intrinsic apoptosis pathway and the experimental workflow.
Caption: Intrinsic apoptosis pathway highlighting caspase-9 activation and the inhibitory action of Z-LEHD-FMK.
Caption: Experimental workflow for comparing Z-LEHD-FMK and Z-FA-FMK in an apoptosis induction model.
References
- 1. Z-FA-FMK, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 2. apexbt.com [apexbt.com]
- 3. Caspase-9 inhibitor Z-LEHD-FMK enhances the yield of in vitro produced buffalo (Bubalus bubalis) pre-implantation embryos and alters cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Z-FA-FMK, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 5. resources.novusbio.com [resources.novusbio.com]
A Comparative Guide to Z-LEHD-FMK TFA Treatment and its Validation by Procaspase-3 Cleavage Western Blot
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Z-LEHD-FMK TFA, a selective and irreversible caspase-9 inhibitor, in preventing procaspase-3 cleavage. The information presented herein is supported by experimental data and detailed protocols to assist researchers in evaluating this compound for their studies in apoptosis and drug development.
This compound: Mechanism of Action and Role in Apoptosis
This compound is a cell-permeable peptide inhibitor that specifically targets caspase-9, an initiator caspase in the intrinsic pathway of apoptosis.[1][2] By irreversibly binding to caspase-9, this compound prevents its activation and subsequent cleavage of downstream effector caspases, most notably procaspase-3.[3] The activation of procaspase-3 is a critical step in the execution phase of apoptosis, leading to the cleavage of key cellular proteins and ultimately, cell death.[4] Therefore, the inhibition of procaspase-3 cleavage serves as a key indicator of the efficacy of this compound in preventing apoptosis.
Experimental Data: this compound Protects Against Procaspase-3 Cleavage
The following table summarizes experimental findings on the effect of this compound on procaspase-3 cleavage in various cell lines. These studies demonstrate the ability of this compound to inhibit the apoptotic cascade initiated by agents such as TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand).
| Cell Line | Treatment | This compound Concentration | Incubation Time | Outcome on Procaspase-3 Cleavage | Reference |
| HCT116 (Human Colon Carcinoma) | TRAIL | 20 µM | 2 hours | Protected procaspase-3 from cleavage. | [1][5] |
| SW480 (Human Colon Adenocarcinoma) | TRAIL | 20 µM | 2 hours | Did not protect procaspase-3 from cleavage, particularly at the 16-hour time point. | [1][5] |
| 293 (Human Embryonic Kidney) | TRAIL | 20 µM | 30 minutes (pretreatment) | Protected cells from TRAIL-induced apoptosis, implying inhibition of caspase cascade. | [1][5] |
| Normal Human Hepatocytes | TRAIL | 20 µM | 6 hours | Protected from TRAIL-induced apoptosis. | [1] |
Note: The differential effect of this compound in HCT116 and SW480 cells suggests that the dependency of apoptosis on the caspase-9 pathway can be cell-line specific.[1][6]
Comparison with Alternative Caspase Inhibitors
While this compound is a potent and selective inhibitor of caspase-9, several other inhibitors are available for studying apoptosis. The choice of inhibitor depends on the specific research question and the desired scope of caspase inhibition.
| Inhibitor | Target(s) | Type | Key Features |
| This compound | Caspase-9 | Irreversible, Selective | Ideal for studying the specific role of the intrinsic apoptotic pathway. |
| Z-IETD-FMK | Caspase-8 | Irreversible, Selective | Used to investigate the extrinsic apoptotic pathway.[3] |
| Ac-DEVD-CHO | Caspase-3, -7 | Reversible, Selective | Potent inhibitor of effector caspases.[7] |
| Q-VD-OPh | Pan-caspase | Irreversible, Broad-spectrum | Useful for determining if a process is caspase-dependent.[7] |
| Z-VAD-FMK | Pan-caspase | Irreversible, Broad-spectrum | A widely used pan-caspase inhibitor for general apoptosis inhibition.[8] |
| Z-FA-FMK | Effector Caspases (2, 3, 6, 7) | Irreversible, Selective | Inhibits effector caspases but not initiator caspases 8 and 10, with partial inhibition of caspase-9.[9] |
Experimental Protocols
Western Blot for Procaspase-3 and Cleaved Caspase-3
This protocol provides a general guideline for validating the effect of this compound on procaspase-3 cleavage.
1. Cell Lysis
-
Treat cells with the desired stimulus (e.g., TRAIL) with and without this compound pre-treatment.
-
Aspirate the media and wash the cells with ice-cold 1X Phosphate Buffered Saline (PBS).
-
Lyse the cells by adding 1X SDS Sample Buffer (e.g., 100 µl per well of a 6-well plate).[10]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[10]
-
Heat the samples at 95-100°C for 5 minutes, then cool on ice.
-
Centrifuge at high speed for 5 minutes to pellet cellular debris.
2. SDS-PAGE and Protein Transfer
-
Load approximately 20 µg of protein lysate per lane onto a 10-15% SDS-polyacrylamide gel.[11]
-
Run the gel to separate the proteins by size. Procaspase-3 has an approximate molecular weight of 32-35 kDa, while the large cleaved fragment is around 17-19 kDa.[12]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
3. Immunoblotting
-
Block the membrane with 5% non-fat dry milk in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[10][11]
-
Incubate the membrane with a primary antibody specific for caspase-3 or cleaved caspase-3 (e.g., anti-Caspase-3 or anti-Cleaved Caspase-3 (Asp175)) overnight at 4°C with gentle shaking. Recommended antibody dilutions are typically 1:1000.[10]
-
Wash the membrane three times with TBST for 15 minutes each.[11]
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.[11]
-
Wash the membrane three times with TBST for 15 minutes each.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands using an appropriate imaging system.[10]
4. Data Analysis
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the cleaved caspase-3 bands to a loading control (e.g., β-actin or GAPDH).
-
Compare the levels of cleaved caspase-3 in this compound-treated samples to the untreated controls to determine the extent of inhibition.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathway of apoptosis and a typical experimental workflow for validating the effect of this compound.
Caption: Intrinsic apoptosis pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot validation of procaspase-3 cleavage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CliniSciences [clinisciences.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Apoptosis | 524746-03-0 | Invivochem [invivochem.com]
- 6. The caspase 9 inhibitor Z-LEHD-FMK protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. biocompare.com [biocompare.com]
- 9. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Guide to Z-LEHD-FMK TFA and Other Selective Caspase-9 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Z-LEHD-FMK TFA with other selective inhibitors of caspase-9, a key initiator caspase in the intrinsic pathway of apoptosis. The information presented is supported by experimental data to assist researchers in selecting the most appropriate tool for their studies in apoptosis, neuroprotection, and cancer.
Introduction to Caspase-9 Inhibition
Caspase-9 is a critical cysteine-aspartic protease that, upon activation, initiates a cascade of effector caspases, leading to programmed cell death or apoptosis.[1][2] Its central role in the mitochondrial apoptotic pathway makes it an attractive target for therapeutic intervention in various diseases, including neurodegenerative disorders and cancer.[1][3] Selective inhibition of caspase-9 allows for the specific interrogation of the intrinsic apoptotic pathway and holds promise for the development of targeted therapies. This compound is a well-established, cell-permeable, and irreversible inhibitor of caspase-9, recognized for its selectivity for the Leu-Glu-His-Asp (LEHD) peptide sequence characteristic of the caspase-9 cleavage site.[4][5]
Performance Comparison of Selective Caspase-9 Inhibitors
The following table summarizes the quantitative data for this compound and another selective caspase-9 inhibitor, Ac-LEHD-CHO. While direct head-to-head studies are limited, the available data on their half-maximal inhibitory concentrations (IC50) against a panel of caspases provide insights into their selectivity and potency.
| Inhibitor | Target | Type | IC50/Ki (nM) vs Caspase-9 | IC50/Ki (nM) vs Other Caspases | Key Features |
| This compound | Caspase-9 | Irreversible | Not explicitly quantified in the provided search results, but widely cited as a selective and potent inhibitor. | Generally high selectivity for caspase-9 over other caspases. | Cell-permeable, widely used in in vitro and in vivo studies for neuroprotection and apoptosis research.[4][6] |
| Ac-LEHD-CHO | Caspase-9 | Reversible (aldehyde) | 3.82 | Caspase-1: 15.0, Caspase-4: 81.7, Caspase-5: 21.3, Caspase-8: 49.2, Caspase-10: 40.4, Caspase-14: 134 | Provides a reversible mode of inhibition, which can be advantageous in specific experimental setups.[7] |
Signaling Pathway and Experimental Workflow
To visually represent the context of caspase-9 inhibition and the methodologies used to study it, the following diagrams are provided.
Caption: Intrinsic apoptosis pathway highlighting caspase-9 activation and inhibition.
Caption: General experimental workflow for evaluating caspase-9 inhibitors.
Detailed Experimental Protocols
Caspase-9 Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and allows for the quantification of caspase-9 activity in cell lysates.[8][9]
Materials:
-
Cells treated with apoptosis-inducing agent and/or caspase-9 inhibitor.
-
Cell Lysis Buffer (e.g., Tris-buffered saline with detergent).
-
2x Reaction Buffer (containing buffered saline, glycerol, and DTT).
-
Caspase-9 substrate: Ac-LEHD-pNA (N-Acetyl-Leu-Glu-His-Asp-p-nitroanilide).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Cell Lysate Preparation:
-
Induce apoptosis in your cell line of choice. Include a non-induced control group.
-
Harvest cells (for adherent cells, scrape and collect; for suspension cells, centrifuge).
-
Resuspend the cell pellet in chilled Cell Lysis Buffer (e.g., 50 µL per 1-5 x 10^6 cells).
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Collect the supernatant (cytosolic extract) and keep it on ice. Determine the protein concentration of the lysate.
-
-
Assay Reaction:
-
In a 96-well plate, add 50 µL of 2x Reaction Buffer (with freshly added DTT to a final concentration of 10 mM) to each well.
-
Add 50 µL of cell lysate (containing 50-200 µg of protein) to the wells.
-
Add 5 µL of the 4 mM Ac-LEHD-pNA substrate to each well (final concentration 200 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Read the absorbance at 405 nm using a microplate reader.
-
The fold-increase in caspase-9 activity is determined by comparing the absorbance of the apoptotic sample to the uninduced control.
-
Western Blot for Cleaved Caspase-9
This protocol allows for the detection of the active, cleaved form of caspase-9, providing a qualitative assessment of its activation.[2][10][11]
Materials:
-
Cell lysates prepared as described above.
-
SDS-PAGE gels.
-
Transfer apparatus and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibody specific for cleaved caspase-9.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Separation:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-9 (typically detecting the p35/37 subunit) overnight at 4°C, following the manufacturer's recommended dilution.[11]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system. The presence of a band at the expected molecular weight for cleaved caspase-9 indicates its activation.
-
Apoptosis Assay using a Caspase Inhibitor
This protocol provides a general framework for assessing the effect of a caspase-9 inhibitor on apoptosis induction.
Materials:
-
Cell line of interest.
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide).
-
Caspase-9 inhibitor (e.g., this compound).
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide).
-
Flow cytometer.
Procedure:
-
Cell Treatment:
-
Seed cells at an appropriate density.
-
Pre-incubate one group of cells with the selective caspase-9 inhibitor at a predetermined optimal concentration for 1-2 hours.
-
Treat the cells (with and without inhibitor) with an apoptosis-inducing agent for the desired time. Include untreated and vehicle-treated controls.
-
-
Cell Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V and PI positive), and viable (Annexin V and PI negative).
-
A significant reduction in the apoptotic cell population in the inhibitor-treated group compared to the group treated with the apoptosis inducer alone indicates the efficacy of the caspase-9 inhibitor in blocking the apoptotic pathway.
-
Conclusion
This compound remains a widely used and effective tool for the selective and irreversible inhibition of caspase-9. For studies requiring reversible inhibition, Ac-LEHD-CHO presents a viable alternative, though its selectivity profile across a broader range of caspases should be considered. The choice of inhibitor will ultimately depend on the specific experimental goals, the biological system under investigation, and the desired mode of action. The provided protocols offer a starting point for researchers to design and execute robust experiments to investigate the role of caspase-9 in their specific research context.
References
- 1. biocompare.com [biocompare.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. apexbt.com [apexbt.com]
- 7. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Caspase-9 Antibody | Cell Signaling Technology [cellsignal.com]
A Head-to-Head Comparison of Caspase Inhibitors: Z-Lehd-fmk tfa vs. Q-VD-OPh
In the landscape of apoptosis research and drug development, the precise modulation of caspase activity is paramount. Among the arsenal (B13267) of available tools, peptide-based caspase inhibitors remain a cornerstone for elucidating apoptotic pathways and exploring therapeutic interventions. This guide provides a comprehensive comparison of two widely used caspase inhibitors: Z-Lehd-fmk tfa, a selective caspase-9 inhibitor, and Q-VD-OPh, a broad-spectrum pan-caspase inhibitor. This analysis is tailored for researchers, scientists, and drug development professionals seeking to make an informed decision on the most suitable inhibitor for their experimental needs.
Mechanism of Action and Specificity
This compound is a cell-permeable, competitive, and irreversible inhibitor that specifically targets caspase-9.[1][2] Caspase-9 is an initiator caspase, playing a critical role in the intrinsic pathway of apoptosis, which is typically triggered by intracellular stress signals such as DNA damage or growth factor withdrawal.[3] By selectively inhibiting caspase-9, this compound allows researchers to dissect the involvement of the mitochondrial-mediated apoptotic pathway.
Q-VD-OPh (quinolyl-valyl-O-methylaspartyl-[2,6-difluorophenoxy]-methyl ketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor.[3][4] It is considered a next-generation inhibitor with high potency, low toxicity, and broad-spectrum activity against a range of caspases, including the initiator caspases (caspase-1, -8, -9, -10, and -12) and effector caspases (caspase-3 and -7).[4][5][6] Its broad specificity makes it a powerful tool for inhibiting apoptosis globally, regardless of the initiating pathway.[7] Unlike older pan-caspase inhibitors such as Z-VAD-fmk, Q-VD-OPh is reported to be more potent and less toxic.[3][8]
Quantitative Efficacy and Working Concentrations
The following tables summarize the key quantitative data for this compound and Q-VD-OPh, providing a clear comparison of their potency and recommended usage.
| Inhibitor | Target Caspases | IC50 Values |
| This compound | Primarily Caspase-9 | Ki: 60 nM for Caspase-9[9] |
| Q-VD-OPh | Pan-caspase | 25-400 nM for caspases 1, 3, 8, and 9[5][10]; 48 nM for caspase-7[4] |
| Inhibitor | Application | Recommended Working Concentration |
| This compound | In Vitro | 20 µM[1][2][11] |
| In Vivo (rat model) | 0.8 µmol/kg (intravenous)[2][12] | |
| Q-VD-OPh | In Vitro | 5-100 µM (typically 10-40 µM)[10][13][14] |
| In Vivo (mouse model) | 20 mg/kg (intraperitoneal)[3][14] |
Experimental Protocols
Below are detailed methodologies for key experiments frequently employed to assess the efficacy of caspase inhibitors.
In Vitro Apoptosis Inhibition Assay
This protocol describes a general workflow for evaluating the ability of this compound or Q-VD-OPh to prevent apoptosis in cell culture.
a. Cell Culture and Treatment:
-
Seed cells (e.g., Jurkat, HCT116, or primary neurons) in appropriate culture vessels and allow them to adhere or reach a desired confluency.[6][15]
-
Prepare a stock solution of the caspase inhibitor (this compound or Q-VD-OPh) in DMSO.[6][15] A 10 mM stock is commonly used.[6][14]
-
Pre-incubate the cells with the desired final concentration of the inhibitor (e.g., 20 µM for this compound or 10-40 µM for Q-VD-OPh) for 30 minutes to 2 hours.[1][6][16] Include a vehicle-only (DMSO) control.
-
Induce apoptosis using a suitable stimulus. Common inducers include:
-
Incubate for the desired period.
b. Assessment of Apoptosis: Several methods can be used to quantify the extent of apoptosis:
-
Flow Cytometry with Annexin V and 7-AAD/PI Staining:
-
Harvest the cells, including any floating cells in the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add PE-conjugated Annexin V and 7-AAD (or Propidium Iodide - PI).[6]
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and 7-AAD/PI negative, while late apoptotic/necrotic cells will be positive for both.
-
-
Western Blotting for PARP Cleavage:
-
Lyse the treated cells and a non-treated control.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for full-length and cleaved PARP.
-
Use an appropriate secondary antibody and a chemiluminescent substrate for detection. A reduction in the cleaved PARP fragment in inhibitor-treated samples indicates inhibition of apoptosis.[10]
-
-
Caspase Activity Assay:
-
Prepare cell lysates from treated and control cells.
-
Use a fluorometric or colorimetric assay kit containing a specific caspase substrate (e.g., DEVD for caspase-3/7).
-
Measure the fluorescence or absorbance to determine caspase activity. A decrease in signal in inhibitor-treated samples indicates efficacy.[8]
-
In Vivo Efficacy Study in a Rodent Model
This protocol provides a general framework for evaluating the neuroprotective effects of a caspase inhibitor in a rat model of spinal cord injury.
a. Animal Model and Treatment:
-
Induce a traumatic spinal cord injury in anesthetized rats.[2][12]
-
Administer this compound at a dose of 0.8 µmol/kg via intravenous injection for 7 consecutive days.[2][12] For Q-VD-OPh, a dose of 20 mg/kg via intraperitoneal injection is often used in mouse models.[3][14]
-
Include a vehicle control group receiving the same volume of the vehicle (e.g., DMSO).
b. Assessment of Efficacy:
-
Functional Recovery: Monitor the neurological function of the animals at regular intervals using appropriate behavioral tests.
-
Histological Analysis: At the end of the study, perfuse the animals and collect the spinal cord tissue.
-
Apoptosis Assessment (TUNEL Assay):
-
Process the tissue for paraffin (B1166041) embedding and sectioning.
-
Perform a TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay on the tissue sections to detect DNA fragmentation, a hallmark of apoptosis.
-
Quantify the number of TUNEL-positive (apoptotic) cells in the lesion area. A reduction in TUNEL-positive cells in the inhibitor-treated group indicates a neuroprotective effect.[17]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the relevant signaling pathways and a typical experimental workflow.
Caption: Apoptotic pathways and targets of this compound and Q-VD-OPh.
Caption: General workflow for evaluating caspase inhibitor efficacy in vitro.
Conclusion
The choice between this compound and Q-VD-OPh hinges on the specific experimental question.
-
This compound is the inhibitor of choice for studies focused on the intrinsic apoptotic pathway and the specific role of caspase-9 . Its selectivity allows for the precise dissection of this pathway's contribution to a particular apoptotic process.
-
Q-VD-OPh is ideal for experiments requiring broad and potent inhibition of apoptosis . Its pan-caspase activity ensures a comprehensive blockade of caspase-mediated cell death, making it suitable for studies where the goal is to prevent apoptosis altogether to study upstream events or as a general anti-apoptotic control. Its lower toxicity compared to older pan-caspase inhibitors also makes it advantageous for longer-term experiments.[3]
Ultimately, a thorough understanding of the mechanisms of these inhibitors, coupled with the appropriate experimental design and validation, will empower researchers to generate robust and reliable data in the complex field of apoptosis research.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. Dose-dependent effects of the caspase inhibitor Q-VD-OPh on different apoptosis-related processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | Apoptosis | 524746-03-0 | Invivochem [invivochem.com]
- 13. q-vd.com [q-vd.com]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. apexbt.com [apexbt.com]
- 16. selleckchem.com [selleckchem.com]
- 17. Caspase-9 inhibitor Z-LEHD-FMK enhances the yield of in vitro produced buffalo (Bubalus bubalis) pre-implantation embryos and alters cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Z-Lehd-fmk TFA Specificity in Apoptosis Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Z-Lehd-fmk TFA, a widely used caspase-9 inhibitor, with other alternative apoptosis pathway inhibitors. The following sections present supporting experimental data, detailed protocols for validation, and visualizations of the underlying biological pathways and experimental workflows.
Introduction to this compound and Apoptosis Pathways
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis and development. It is executed by a family of cysteine proteases called caspases. The apoptotic signaling cascade is broadly divided into two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. The intrinsic pathway, a key target in various diseases, converges on the activation of caspase-9.
This compound is a cell-permeable, irreversible, and selective inhibitor of caspase-9.[1][2][3] It contains the peptide sequence Leu-Glu-His-Asp (LEHD) which is the recognition site for caspase-9. The fluoromethylketone (fmk) group forms an irreversible covalent bond with the catalytic cysteine residue in the active site of caspase-9, thereby inactivating it.[4] Due to its specificity, this compound is a valuable tool for studying the role of the intrinsic apoptotic pathway.
Comparison of Caspase Inhibitors
The selection of an appropriate caspase inhibitor is crucial for obtaining reliable experimental results. The ideal inhibitor should be potent, selective, cell-permeable, and have minimal off-target effects. This section compares this compound with other commonly used caspase inhibitors.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values of various caspase inhibitors against a panel of caspases. Lower values indicate higher potency and selectivity for the target caspase.
| Inhibitor | Target Caspase(s) | Caspase-1 | Caspase-2 | Caspase-3 | Caspase-6 | Caspase-7 | Caspase-8 | Caspase-9 | Caspase-10 | Reference |
| This compound | Caspase-9 | - | - | - | - | - | IC50 = 0.70 nM | IC50 = 1.5 µM | IC50 = 3.59 µM | [5] |
| Ac-LEHD-CHO | Caspase-8/9 | - | - | - | - | - | - | - | - | [1] |
| Z-VAD-fmk | Pan-caspase | IC50 = 25-400 nM | - | IC50 = 25-400 nM | - | - | IC50 = 25-400 nM | IC50 = 25-400 nM | - | [6] |
| Q-VD-OPh | Pan-caspase | IC50 = 25-400 nM | - | IC50 = 25-400 nM | - | - | IC50 = 25-400 nM | IC50 = 25-400 nM | - | [6] |
| Ac-DEVD-CHO | Caspase-3/7 | Ki = 18 nM | Ki = 1.7 µM | Ki = 0.23 nM | - | Ki = 1.6 nM | Ki = 0.92 nM | - | Ki = 12 nM | [7] |
| Z-IETD-fmk | Caspase-8 | - | - | - | - | - | IC50 = 350 nM | IC50 = 3.7 µM* | - | [5] |
*Note: IC50 values from this source were determined using a specific experimental setup and may vary between different studies. The reported high potency of Z-Lehd-fmk against Caspase-8 in this particular study highlights the importance of validating inhibitor specificity within the experimental context.[5]
Experimental Protocols for Validating Inhibitor Specificity
To ensure that the observed effects are due to the inhibition of the target caspase, it is essential to validate the specificity of the inhibitor in your experimental system. The following are detailed protocols for Western blotting and caspase activity assays.
Protocol 1: Western Blotting for Cleaved Caspase-9
This protocol allows for the qualitative assessment of caspase-9 inhibition by observing the reduction in the cleaved (active) form of caspase-9.
Materials:
-
Cells or tissue lysates
-
This compound and other inhibitors
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved caspase-9
-
Primary antibody against total caspase-9
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Pre-treat the cells with this compound or other inhibitors at the desired concentration for 1-2 hours.
-
Induction of Apoptosis: Add the apoptosis-inducing agent and incubate for the appropriate time to induce caspase-9 cleavage.
-
Cell Lysis: Wash the cells with cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-9 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Analyze the band intensity for cleaved caspase-9. A specific inhibitor should show a dose-dependent decrease in the cleaved caspase-9 band. Reprobe the membrane for total caspase-9 and a loading control to ensure equal protein loading.
Protocol 2: Caspase-9 Colorimetric or Fluorometric Activity Assay
This protocol provides a quantitative measure of caspase-9 activity and the efficacy of its inhibitors.
Materials:
-
Cell lysates from treated and control cells
-
Caspase-9 specific substrate (e.g., Ac-LEHD-pNA for colorimetric or Ac-LEHD-AFC for fluorometric)
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Cell Lysates: Treat cells as described in the Western blot protocol and prepare cell lysates.
-
Assay Setup:
-
In a 96-well plate, add a specific volume of cell lysate to each well.
-
Include a blank (lysis buffer only) and a negative control (lysate from untreated cells).
-
Add the assay buffer to each well.
-
-
Substrate Addition: Add the caspase-9 substrate to all wells.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement:
-
For the colorimetric assay, measure the absorbance at 405 nm.
-
For the fluorometric assay, measure the fluorescence with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.
-
-
Data Analysis: Calculate the caspase-9 activity by subtracting the blank reading. Compare the activity in the inhibitor-treated samples to the untreated apoptotic control to determine the percent inhibition.
Visualizing Apoptosis Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental procedures discussed in this guide.
Caption: Overview of the extrinsic and intrinsic apoptosis pathways.
Caption: Experimental workflow for validating caspase inhibitor specificity.
Caption: Logical comparison of different caspase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Apoptosis | 524746-03-0 | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biocompare.com [biocompare.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
A Researcher's Guide to Control Experiments for Z-Lehd-fmk tfa in Cellular Assays
For researchers, scientists, and drug development professionals utilizing Z-Lehd-fmk tfa, a potent and selective caspase-9 inhibitor, rigorous experimental design is paramount to ensure the validity and reproducibility of results. This guide provides a comprehensive comparison of this compound with alternative caspase inhibitors and outlines essential control experiments and detailed protocols for their successful implementation in cellular assays.
Comparison of this compound with Alternative Caspase Inhibitors
The choice of a caspase inhibitor depends on the specific research question. While this compound is ideal for studying the role of caspase-9, other inhibitors with different specificities can serve as important controls or alternative tools.
| Inhibitor | Target(s) | Type | Typical Working Concentration | Key Features |
| This compound | Caspase-9 | Irreversible | 10-100 µM | Selective for caspase-9, allowing for the specific interrogation of the intrinsic apoptosis pathway. |
| Z-VAD-fmk | Pan-caspase | Irreversible | 20-100 µM[4] | Broad-spectrum inhibitor of most caspases. Useful as a positive control for caspase-dependent apoptosis.[5] |
| Q-VD-OPh | Pan-caspase | Irreversible | 0.05-20 µM[6] | A potent broad-spectrum caspase inhibitor, reportedly more effective than Z-VAD-fmk in some systems.[6] |
| Z-IETD-fmk | Caspase-8 | Irreversible | 20-50 µM | Selective for caspase-8, the initiator caspase of the extrinsic apoptosis pathway. Useful for distinguishing between intrinsic and extrinsic pathway activation. |
| Ac-DEVD-CHO | Caspase-3, -7 | Reversible | Ki: 0.2 nM (caspase-3), 0.3 nM (caspase-7)[5][7] | Potent inhibitor of effector caspases-3 and -7. Useful for studying events downstream of initiator caspase activation. |
| Z-FA-fmk | None (caspases) | Irreversible | Same as experimental inhibitor | A commonly used negative control. It is a cell-permeable FMK-derivatized peptide that does not inhibit caspases but controls for potential non-specific effects of the FMK chemical group.[8] |
Essential Control Experiments
To ensure the specificity of this compound's effects, the following control experiments are recommended:
-
Negative Control: Use Z-FA-fmk at the same concentration as this compound to control for any off-target effects of the FMK moiety or the peptide backbone.
-
Positive Control for Apoptosis Inhibition: Employ a pan-caspase inhibitor like Z-VAD-fmk or Q-VD-OPh to confirm that the observed apoptosis is caspase-dependent.
-
Pathway-Specific Control: Use an inhibitor of a different apoptosis pathway, such as the caspase-8 inhibitor Z-IETD-fmk, to differentiate between the intrinsic and extrinsic pathways.
-
Vehicle Control: Always include a vehicle-only control (e.g., DMSO) to account for any effects of the solvent used to dissolve the inhibitors.
Signaling Pathways and Experimental Workflow
To visualize the interplay of these components, the following diagrams illustrate the apoptosis signaling pathways and a typical experimental workflow.
Caption: Apoptosis signaling pathways showing inhibitor targets.
Caption: A typical experimental workflow for using caspase inhibitors.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol assesses cell metabolic activity as an indicator of viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Pre-treat cells with this compound and controls for the desired time.
-
Induce apoptosis.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with this compound and controls.
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within one hour.
Interpretation:
-
Annexin V- / PI- : Healthy cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Caspase-9 Activity Assay (Colorimetric)
This assay measures the activity of caspase-9 by detecting the cleavage of a specific colorimetric substrate.
Materials:
-
Cell Lysis Buffer
-
2X Reaction Buffer
-
DTT
-
Caspase-9 substrate (LEHD-pNA)
-
96-well plate
-
Plate reader
Procedure:
-
Lyse cells after treatment.
-
Determine protein concentration of the cell lysates.
-
To each well of a 96-well plate, add 50 µL of cell lysate.
-
Add 50 µL of 2X Reaction Buffer containing DTT to each well.[10]
-
Add 5 µL of LEHD-pNA substrate.[10]
-
Incubate at 37°C for 1-2 hours, protected from light.[10]
-
Measure the absorbance at 405 nm.
Western Blot for Cleaved Caspase-9
This technique detects the active, cleaved form of caspase-9.
Materials:
-
RIPA buffer with protease inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against cleaved caspase-9
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Lyse cells in RIPA buffer.
-
Determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with a primary antibody specific for the cleaved form of caspase-9.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
By implementing these control experiments and standardized protocols, researchers can confidently and accurately interpret their findings on the role of caspase-9 in their cellular models, contributing to the advancement of apoptosis research and drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Dose-dependent effects of the caspase inhibitor Q-VD-OPh on different apoptosis-related processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. abcam.com [abcam.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Z-Lehd-fmk tfa
Essential guidelines for the safe handling and disposal of the caspase-9 inhibitor Z-Lehd-fmk tfa, ensuring laboratory safety and environmental compliance.
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is paramount. This document provides a comprehensive operational and disposal plan for this compound, a potent, cell-permeable, and irreversible inhibitor of caspase-9. Adherence to these procedures is critical for minimizing risks and ensuring a safe laboratory environment.
Immediate Safety and Handling
Before beginning any work with this compound, it is imperative to consult the manufacturer's Safety Data Sheet (SDS) for specific hazard information and handling instructions.[1][2][3][4] While specific details may vary between suppliers, a general set of precautions should always be observed when working with this and other peptide-based inhibitors.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.
-
Body Protection: A lab coat or other protective clothing is mandatory to prevent skin contact.
-
Respiratory Protection: When handling the powdered form, a dust mask or respirator should be used to avoid inhalation.
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
This compound Properties
Understanding the physical and chemical properties of this compound is crucial for its safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C34H44F4N6O12 | [5] |
| Molecular Weight | 804.74 g/mol | [2][5] |
| Appearance | Powder | [3][5] |
| Solubility | DMSO: 100 mg/mL (124.26 mM) | [2] |
| Storage | Store at -20°C as a powder. Solutions are unstable and should be prepared fresh. | [3] |
Step-by-Step Disposal Protocol
The following procedures outline the recommended steps for the safe disposal of this compound and associated waste. These are general guidelines and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) protocols.
1. Segregation of Waste:
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, pipette tips, vials, and contaminated lab paper, must be considered hazardous waste.
-
Liquid Waste: Unused or expired solutions of this compound, as well as solvents used for cleaning contaminated glassware, should be collected as hazardous liquid waste.
2. Waste Collection and Labeling:
-
Use designated, leak-proof, and clearly labeled hazardous waste containers.
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
The date of accumulation
-
3. Inactivation of Liquid Waste (Recommended):
Due to the reactive nature of the fluoromethylketone (FMK) group, which acts as an irreversible covalent inhibitor, chemical inactivation of liquid waste is a recommended practice to reduce its biological activity and potential environmental impact.
Inactivation Protocol:
| Step | Procedure | Quantitative Parameters |
| 1. Prepare Inactivation Solution | In a chemical fume hood, prepare a fresh solution of 1 M sodium hydroxide (B78521) (NaOH) or a suitable commercial bleach solution (sodium hypochlorite). | Use a 10-fold excess volume of inactivation solution to the waste volume. |
| 2. Inactivate Waste | Slowly add the this compound liquid waste to the inactivation solution while stirring. | Allow a minimum reaction time of 1-2 hours. |
| 3. Neutralization | After the inactivation period, neutralize the solution to a pH between 6.0 and 8.0 using an appropriate acid (e.g., 1 M HCl). | Monitor the pH using pH strips or a calibrated pH meter. |
4. Final Disposal:
-
Solid Waste: Seal the hazardous waste container and store it in a designated accumulation area until it is collected by your institution's EHS department.
-
Inactivated Liquid Waste: Even after inactivation, the resulting solution should be collected in a labeled hazardous waste container and disposed of through your institution's EHS department. Do not pour down the drain unless explicitly permitted by your local regulations and EHS office.
Experimental Workflow for Handling and Disposal
Caption: Experimental workflow for this compound from preparation to disposal.
Signaling Pathway Context: Caspase-9 Inhibition
This compound is a specific inhibitor of caspase-9, a key initiator caspase in the intrinsic pathway of apoptosis. Understanding this mechanism highlights the biological potency of the compound and the importance of its proper disposal.
Caption: Inhibition of the intrinsic apoptotic pathway by this compound.
By adhering to these detailed procedures, researchers can ensure the safe handling and disposal of this compound, fostering a secure and compliant laboratory environment. Always prioritize safety and consult your institution's EHS department for specific guidance.
References
Essential Safety and Operational Guide for Handling Z-Lehd-fmk tfa
Disclaimer: No specific Safety Data Sheet (SDS) for Z-Lehd-fmk tfa was located. The following guidance is based on best practices for handling similar peptide trifluoroacetate (B77799) salts and information regarding trifluoroacetic acid (TFA). It is imperative to consult your institution's safety protocols and the supplier's provided information before handling this compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical for ensuring personal safety and maintaining the integrity of the product.
Personal Protective Equipment (PPE)
When handling this compound, especially in its lyophilized powder form, a comprehensive approach to personal protection is necessary to minimize exposure risks.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Should be worn to protect against dust particles and potential splashes.[1] |
| Face Shield | Recommended in addition to safety goggles when there is a significant risk of splashing.[2] | |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are suitable for preventing skin contact.[1] Double gloving is recommended for added protection.[2] Gloves should be inspected before use and changed immediately upon any sign of contamination. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing.[1][2] |
| Respiratory Protection | Respirator or Dust Mask | Recommended when weighing and handling the lyophilized powder to prevent inhalation of fine particles.[1][2] All respiratory protection should be used in accordance with your institution's respiratory protection program. |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | This is the minimum required attire for working in a laboratory environment where hazardous materials are handled.[2] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are crucial for both user safety and maintaining the chemical's stability and efficacy.
Handling Lyophilized Powder:
-
Preparation: Before handling, ensure the designated workspace, such as a chemical fume hood, is clean and uncluttered.[1]
-
Equilibration: Due to the hygroscopic nature of many peptides, allow the container to warm to room temperature in a desiccator before opening. This prevents moisture absorption.[2]
-
Weighing: Weigh the lyophilized powder quickly in a controlled environment to minimize exposure to air and moisture.[2]
-
Reconstitution: When preparing a solution, add the appropriate solvent slowly and ensure the container is securely capped before mixing.
-
Cleanup: After handling, thoroughly wipe down all surfaces and equipment with a suitable cleaning agent.
Storage:
-
Lyophilized Form: Store in a cool, dry, and dark place, typically at -20°C or below for long-term stability.[3]
-
In Solution: For reconstituted solutions, it is best to create aliquots to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or below.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste materials, including unused product, contaminated consumables (e.g., pipette tips, tubes), and empty containers, in a clearly labeled waste container designated for chemical waste.[1]
-
Container Sealing: Securely seal the waste container to prevent any leaks or spills.[1]
-
Institutional Protocols: Strictly follow your institution's specific procedures for the collection and disposal of chemical waste.[1]
-
Prohibition: Never pour peptide solutions or other chemical reagents down public drains.[3]
Emergency Procedures
In the event of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to an area with fresh air. If breathing is difficult or symptoms develop, seek immediate medical attention.[1] |
| Skin Contact | Immediately flush the affected area with large amounts of water.[4] Remove any contaminated clothing. Continue flushing with water until advised to stop by a medical professional.[4] |
| Eye Contact | Immediately flush the eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.[4] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting.[4] Seek immediate medical attention.[4] |
Visual Safety Workflow
The following diagram illustrates the logical flow of safety procedures when handling this compound.
Safe Handling Workflow for this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
